3-Bromo-5-chlorobenzotrifluoride
Description
The exact mass of the compound 1-Bromo-3-chloro-5-(trifluoromethyl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-chloro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3/c8-5-1-4(7(10,11)12)2-6(9)3-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPRXRQFNNXPBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90604399 | |
| Record name | 1-Bromo-3-chloro-5-(trifluoromethyl)benzene | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928783-85-1 | |
| Record name | 1-Bromo-3-chloro-5-(trifluoromethyl)benzene | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-3-chloro-5-(trifluoromethyl)benzene | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical Characteristics of 3-Bromo-5-chlorobenzotrifluoride (CAS 928783-85-1)
Prepared for Researchers, Scientists, and Drug Development Professionals
Preamble: Clarification of Chemical Identity
This guide provides a comprehensive overview of the physical characteristics of the chemical compound associated with CAS Number 928783-85-1 . It is imperative to clarify that this CAS number corresponds to the compound 3-Bromo-5-chlorobenzotrifluoride .[1][2][3][4][5][6] The initial topic query included other chemical names, "GSK2334470" and "4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl]piperazine-2-carboxylic acid", which are distinct molecules with different CAS numbers and properties.[7][8][9][10][11][12] This document will focus exclusively on the physical properties of this compound.
Introduction to this compound
This compound is a polyhalogenated aromatic compound. Its structure, featuring a benzene ring substituted with bromine, chlorine, and a trifluoromethyl group, makes it a valuable intermediate in organic synthesis.[3] Specifically, it serves as a building block in the creation of more complex molecules, particularly within pharmaceutical and agrochemical research.[3] Understanding its physical characteristics is paramount for its effective handling, storage, and application in synthetic chemistry.
The strategic placement of its functional groups allows for selective chemical modifications, making it a versatile reagent. This guide will delve into the experimentally determined and computationally predicted physical properties of this compound, providing a foundational understanding for laboratory applications.
Core Physical and Chemical Properties
The physical state and thermodynamic properties of a compound are critical for its practical use. The following sections detail the key physical characteristics of this compound.
General Properties
A summary of the fundamental physical and chemical identifiers for this compound is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 928783-85-1 | [1][2][3][4][5][6] |
| Molecular Formula | C7H3BrClF3 | [1][2][4][6][13][14][15] |
| Molecular Weight | 259.45 g/mol | [1][2][4][6][13][15] |
| Appearance | Colorless to light yellow liquid | [1][2][13] |
| Purity | Typically available at 95% to 98% | [13][15] |
Thermodynamic Properties
The thermodynamic properties dictate the conditions under which the compound can be stored and handled.
| Property | Value | Source(s) |
| Boiling Point | 182 °C | [2][16] |
| Flash Point | 64 °C | [2][16] |
| Density | 1.717 g/mL | [2] |
| Storage Condition | Sealed in a dry, room temperature environment | [1][2][15] |
Solubility and Volatility
This compound is characterized by low solubility and low volatility.[2] It is stable at room temperature and not readily affected by moisture.[2]
Experimental Determination of Physical Properties: Methodologies
The physical properties outlined above are determined through standardized experimental protocols. This section provides an overview of the methodologies typically employed.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.
Protocol: Distillation Method
-
A small sample of this compound is placed in a distillation flask.
-
The flask is heated, and the temperature of the vapor is monitored with a thermometer.
-
The boiling point is recorded as the temperature at which the vapor temperature remains constant during distillation.
Caption: Workflow for Boiling Point Determination.
Determination of Flash Point
The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air near the surface of the liquid.
Protocol: Closed-Cup Method
-
A sample of the liquid is placed in a sealed cup.
-
The temperature of the sample is gradually increased.
-
An ignition source is periodically introduced into the vapor space above the liquid.
-
The flash point is the lowest temperature at which a brief flash is observed.
Caption: Workflow for Flash Point Determination.
Safety and Handling
When handling this compound, it is crucial to adhere to safety protocols. It may cause irritation to the eyes, skin, and respiratory system.[2] Therefore, the use of personal protective equipment, such as gloves and safety goggles, is recommended.[17] Operations should be conducted in a well-ventilated area or a chemical fume hood.[2][17] The compound is a flammable liquid and should be kept away from heat, sparks, and open flames.[2][17]
Conclusion
This compound (CAS 928783-85-1) is a key chemical intermediate with well-defined physical properties. Its liquid state at room temperature, coupled with its relatively high boiling point and flash point, allows for manageable handling under standard laboratory conditions. A thorough understanding of these characteristics, as detailed in this guide, is essential for its safe and effective use in research and development.
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- Sigma-Aldrich. 4-Boc-piperazine-2-carboxylic acid 96 128019-59-0. V6z2SjrA==)
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structure of 1-bromo-3-chloro-5-(trifluoromethyl)benzene
An In-Depth Technical Guide to 1-Bromo-3-chloro-5-(trifluoromethyl)benzene: Synthesis, Characterization, and Synthetic Utility
Executive Summary
1-Bromo-3-chloro-5-(trifluoromethyl)benzene is a trifunctional aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring a strongly electron-withdrawing trifluoromethyl group and two different halogen atoms (bromine and chlorine), offers a platform for programmed, sequential chemical modifications. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in metal-catalyzed cross-coupling reactions allows for its use as a versatile scaffold in the construction of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a predictive spectroscopic analysis, a detailed synthetic protocol via the Sandmeyer reaction, and an exploration of its chemoselective reactivity in synthetic applications.
The strategic importance of 1-bromo-3-chloro-5-(trifluoromethyl)benzene lies in its trifunctional nature. The trifluoromethyl (-CF3) group is a crucial substituent in modern drug design, often introduced to enhance metabolic stability, increase lipophilicity, and modify the acidity of nearby functional groups. The presence of both bromine and chlorine on the same aromatic ring provides two distinct handles for synthetic elaboration. In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond due to its lower bond dissociation energy. This inherent reactivity difference enables chemists to perform site-selective functionalization, first at the bromine position and subsequently at the chlorine position, facilitating the controlled and stepwise assembly of highly substituted aromatic compounds.
Physicochemical and Spectroscopic Profile
This molecule is a valuable intermediate for creating complex organic structures.[1][2] Its key physical and chemical properties are summarized below.
Physical and Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 1-bromo-3-chloro-5-(trifluoromethyl)benzene | PubChem[3] |
| Synonyms | 3-Bromo-5-chlorobenzotrifluoride | ChemicalBook[1] |
| CAS Number | 928783-85-1 | Santa Cruz Biotechnology[3] |
| Molecular Formula | C₇H₃BrClF₃ | Santa Cruz Biotechnology[3] |
| Molecular Weight | 259.45 g/mol | Santa Cruz Biotechnology[3] |
| Physical Form | Liquid | Sigma-Aldrich[4] |
Spectroscopic Characterization (Predictive Analysis)
While experimentally obtained spectra are not widely published, a robust spectroscopic profile can be predicted based on established principles and data from analogous structures.
2.2.1 Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum in CDCl₃ is expected to show three distinct signals in the aromatic region (δ 7.0-8.0 ppm), each integrating to one proton. The strong electron-withdrawing effects of the -CF₃, -Br, and -Cl groups will shift all protons downfield. The protons will appear as finely split multiplets due to small (2-3 Hz) meta-couplings between them.
-
H-2: Expected to be the most downfield signal, appearing as a triplet or finely split multiplet (t, J ≈ 1.5-2.0 Hz), flanked by the -Cl and -CF₃ groups.
-
H-4: Expected to appear as a triplet or finely split multiplet (t, J ≈ 1.5-2.0 Hz), positioned between the -Br and -CF₃ groups.
-
H-6: Expected to appear as a triplet or finely split multiplet (t, J ≈ 1.5-2.0 Hz), positioned between the -Br and -Cl groups.
2.2.2 Predicted ¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals.
-
C-CF₃: The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (JC-F ≈ 270-275 Hz).[5]
-
Aromatic Carbons: Four signals are expected for the protonated carbons, and two for the quaternary carbons bearing the substituents. The carbons attached to the halogens (C-Br and C-Cl) will be significantly downfield, as will the carbon attached to the -CF₃ group.[6] The C-CF₃ quaternary carbon will also exhibit a quartet splitting pattern due to coupling with the fluorine atoms (JC-F ≈ 30-35 Hz).[5]
2.2.3 Predicted ¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is expected to show a single sharp singlet at approximately δ -63 ppm, which is characteristic of a benzotrifluoride moiety.[5]
2.2.4 Mass Spectrometry
The electron ionization mass spectrum (EI-MS) will show a prominent molecular ion (M⁺) peak. A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1), resulting in a complex M, M+2, M+4, and M+6 cluster.
Synthesis and Mechanistic Considerations
The most logical and field-proven approach for the synthesis of 1-bromo-3-chloro-5-(trifluoromethyl)benzene is the Sandmeyer reaction, which allows for the conversion of an aromatic amino group into a halide via a diazonium salt intermediate.[7][8]
Retrosynthetic Analysis
The retrosynthetic analysis points to 3-amino-5-chlorobenzotrifluoride as the key precursor, which is commercially available and can be synthesized from 3-chloro-5-nitrobenzotrifluoride.[9]
Caption: Retrosynthetic pathway for the target molecule.
Recommended Synthetic Protocol: Sandmeyer Reaction
This protocol details the conversion of 3-amino-5-chlorobenzotrifluoride to the target compound.
Materials:
-
3-Amino-5-chlorobenzotrifluoride (1.0 eq)
-
Hydrobromic acid (HBr, 48% aqueous, ~4.0 eq)
-
Sodium nitrite (NaNO₂, 1.1 eq)
-
Copper(I) bromide (CuBr, 1.2 eq)
-
Deionized water
-
Ice
-
Diethyl ether or Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
To a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3-amino-5-chlorobenzotrifluoride (1.0 eq) and 48% HBr (2.0 eq).
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water and add it dropwise to the aniline solution, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C. The reaction is self-validating by testing for the presence of nitrous acid with starch-iodide paper.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% HBr (2.0 eq) and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the product with diethyl ether or dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-bromo-3-chloro-5-(trifluoromethyl)benzene.
-
Mechanistic Discussion
The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[7][10] The key steps involve a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt.
Caption: Catalytic cycle of the Sandmeyer bromination.
Reactivity and Synthetic Utility
The primary synthetic value of this compound stems from the differential reactivity of its two halogen substituents in cross-coupling reactions.
Chemoselectivity in Cross-Coupling Reactions
The C-Br bond undergoes oxidative addition to a low-valent metal catalyst (e.g., Pd(0)) much more readily than the C-Cl bond.[11][12] This allows for selective functionalization at the C-Br position while leaving the C-Cl bond intact for subsequent transformations. This chemoselectivity is a cornerstone of its utility, enabling the construction of complex molecules in a controlled, stepwise manner.
Protocol: Selective Suzuki-Miyaura Coupling
This protocol describes a typical selective coupling at the bromide position.
Materials:
-
1-Bromo-3-chloro-5-(trifluoromethyl)benzene (1.0 eq)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 eq)
-
Toluene and water (e.g., 10:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask, add 1-bromo-3-chloro-5-(trifluoromethyl)benzene (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the mono-arylated product.
Logical Workflow for Sequential Functionalization
The product from the initial Suzuki coupling can be subjected to a second, typically more forcing, cross-coupling reaction to functionalize the C-Cl position.
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A Technical Guide to the Spectroscopic Characterization of 3-Bromo-5-chlorobenzotrifluoride
Prepared by: Gemini, Senior Application Scientist
Introduction
3-Bromo-5-chlorobenzotrifluoride (CAS No. 928783-85-1) is a halogenated aromatic compound of significant interest as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[1][2][3] Its molecular structure, featuring a trifluoromethyl group and two distinct halogen atoms (bromine and chlorine) on a benzene ring, provides multiple reactive sites for further chemical modification.
The unambiguous structural confirmation and purity assessment of such intermediates are critical for ensuring the reliability of synthetic outcomes and the safety of final products. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the definitive characterization of this compound. The focus is not merely on the data itself, but on the causal relationship between molecular structure and spectral output, providing researchers with a robust framework for analysis.
Molecular Structure and Spectroscopic Implications
The structure of this compound dictates the expected spectroscopic features. The substitution pattern (1,3,5-trisubstituted) leaves three aromatic protons, each in a unique chemical environment. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group, alongside the inductive and resonance effects of the bromine and chlorine atoms, significantly influences the electronic environment of the aromatic ring, which is a key factor in interpreting the resulting spectra.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). Each signal will correspond to one of the three protons on the benzene ring.
-
Chemical Shifts (δ): The precise chemical shifts are influenced by the surrounding substituents. The proton situated between the two halogen atoms (H-4) is expected to be the least deshielded, while the protons adjacent to the CF₃ group (H-2 and H-6) will be shifted downfield due to its strong electron-withdrawing nature.
-
Splitting Patterns: Due to their meta-relationship, the protons will exhibit small long-range couplings (⁴JHH), appearing as finely split multiplets, likely triplets or doublets of doublets, rather than simple singlets.
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their electronic environment.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons bonded to the highly electronegative F, Cl, and Br atoms (C-1, C-3, C-5) will have their chemical shifts significantly affected. The carbon of the CF₃ group will be split into a quartet due to coupling with the three fluorine atoms (¹JCF).
-
Quaternary Carbons: The signals for the carbons bearing substituents (C-1, C-3, C-5) will typically be of lower intensity than those bearing protons.
Predicted ¹⁹F NMR Data
¹⁹F NMR is a crucial technique for confirming the presence and environment of the trifluoromethyl group.
-
Chemical Shift (δ): A single, intense signal is expected. For a benzotrifluoride, this signal typically appears around δ -63 ppm relative to CFCl₃.[4]
-
Splitting Pattern: Since there are no other fluorine atoms in the molecule, the signal will appear as a singlet in a standard ¹⁹F NMR spectrum.
Experimental Protocol: NMR Data Acquisition
Objective: To acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a versatile solvent for many organic compounds and its residual proton signal at ~7.26 ppm provides a convenient chemical shift reference.[5]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (300-500 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the field frequency onto the deuterium signal of the CDCl₃ solvent. This step is crucial for maintaining field stability during the experiment.[6]
-
Shim the magnetic field to optimize its homogeneity, using the deuterium lock signal to monitor and maximize resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set a spectral width of approximately 15 ppm, centered around 6 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Co-add 8-16 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C{¹H} NMR Acquisition:
-
Switch the probe to the ¹³C channel.
-
Use a standard proton-decoupled pulse program (e.g., zgpg30).
-
Set a spectral width of ~250 ppm, centered around 100 ppm.
-
A sufficient number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Tune the probe to the ¹⁹F frequency.
-
Acquire a standard one-pulse spectrum. A spectral width of ~100 ppm centered around -60 ppm is appropriate.
-
¹⁹F NMR is highly sensitive, so only a few scans (e.g., 4-8) are typically needed.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Reference the ¹H and ¹³C spectra to the residual solvent signal of CDCl₃ (δH = 7.26 ppm, δC = 77.23 ppm).[7] Reference the ¹⁹F spectrum to an external standard like CFCl₃.
-
Integrate the ¹H signals and analyze the chemical shifts and coupling patterns for all spectra.
-
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing a functional group "fingerprint." For this compound, the spectrum will be characterized by absorptions from the aromatic ring and the carbon-halogen/carbon-fluorine bonds.
Predicted IR Absorption Bands
-
C-F Stretching: The C-F bonds of the CF₃ group will produce very strong and characteristic absorption bands, typically in the 1350-1100 cm⁻¹ region.
-
Aromatic C=C Stretching: The stretching vibrations of the benzene ring typically appear in the 1600-1450 cm⁻¹ region.
-
Aromatic C-H Stretching: These signals are expected just above 3000 cm⁻¹.
-
C-Cl and C-Br Stretching: The carbon-chlorine and carbon-bromine stretching vibrations are found in the fingerprint region, typically below 800 cm⁻¹. Their exact position can be difficult to assign definitively but their presence is expected.
-
Aromatic C-H Bending (Out-of-Plane): The pattern of out-of-plane bending in the 900-650 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
Objective: To obtain a rapid, high-quality infrared spectrum of the compound. ATR is the preferred method for solids and liquids as it requires minimal to no sample preparation.[8][9][10]
Methodology:
-
Instrument Preparation:
-
Ensure the Attenuated Total Reflectance (ATR) crystal (commonly diamond) is clean.[8] Wipe the crystal surface with a soft tissue dampened with a suitable solvent like isopropanol and allow it to dry completely.
-
-
Background Collection:
-
With the clean, empty crystal, collect a background spectrum (e.g., 16-32 scans). This is a critical step to subtract the spectral contributions of the atmosphere (CO₂, H₂O) and the instrument itself.[8]
-
-
Sample Application:
-
Place a small drop of the liquid this compound directly onto the center of the ATR crystal. Only a minimal amount is needed to cover the crystal surface.
-
-
Sample Spectrum Collection:
-
Acquire the sample spectrum using the same number of scans as the background. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
-
Cleaning:
-
After the measurement, thoroughly clean the ATR crystal by wiping the sample off with a tissue dampened with isopropanol.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through fragmentation patterns, offers additional structural clues. For halogenated compounds, MS is exceptionally powerful due to the characteristic isotopic patterns of bromine and chlorine.
Predicted Mass Spectrum (Electron Impact)
Electron Impact (EI) is a "hard" ionization technique that causes significant fragmentation, providing a structural fingerprint.[11][12][13]
-
Molecular Ion (M⁺•): The molecular weight of this compound is approximately 259.45 g/mol .[14][15][16] However, the key feature is the isotopic cluster for the molecular ion.
-
Bromine Isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%)
-
Chlorine Isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%)
-
This combination will produce a characteristic cluster of peaks for the molecular ion (M⁺•) and its isotopologues (M+2, M+4, M+6). The most intense peak in this cluster will correspond to the ion containing ⁷⁹Br and ³⁵Cl. The presence and relative intensities of the M+2 and M+4 peaks are definitive proof of the presence of one bromine and one chlorine atom.
-
-
Fragmentation Pattern: EI ionization at 70 eV imparts significant energy, leading to fragmentation.[12] Expected fragmentation pathways include:
-
Loss of a halogen atom (Br• or Cl•).
-
Loss of a CF₃ radical.
-
Cleavage of the aromatic ring.
-
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
Objective: To confirm the molecular weight and elemental composition (Br, Cl) of the compound through its molecular ion cluster and fragmentation pattern.
Methodology:
-
Sample Introduction:
-
For a pure, volatile liquid, direct injection via a heated probe or coupling with a Gas Chromatograph (GC-MS) is ideal.
-
Prepare a dilute solution of the sample (e.g., ~100 µg/mL) in a volatile solvent like methanol or dichloromethane.
-
-
Instrument Parameters (Typical Quadrupole or ToF Analyzer):
-
Ionization Mode: Electron Impact (EI).
-
Electron Energy: Set to the standard 70 eV. This energy level is high enough to ensure reproducible fragmentation patterns that are comparable to library spectra.[11][12][13]
-
Source Temperature: Typically 200-250 °C to ensure sample volatilization.
-
Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion and relevant fragments.
-
-
Data Acquisition:
-
Inject a small volume of the sample solution.
-
Acquire the mass spectrum. The analyzer separates the ions based on their mass-to-charge ratio (m/z).[17]
-
-
Data Analysis:
-
Identify the molecular ion cluster. Compare the observed isotopic pattern with the theoretical pattern for a C₇H₃BrClF₃ species.
-
Analyze the major fragment ions to propose fragmentation pathways, which can further corroborate the proposed structure.[18]
-
Integrated Spectroscopic Analysis Workflow
No single technique is sufficient for absolute confirmation. The true power of spectroscopic characterization lies in the integration of data from multiple orthogonal techniques. The workflow below illustrates this self-validating system.
Caption: Integrated workflow for spectroscopic validation.
Summary of Key Spectroscopic Identifiers
| Technique | Parameter | Predicted Observation | Rationale for Confirmation |
| ¹H NMR | Chemical Shifts & Multiplicity | 3 distinct multiplets in the aromatic region (δ ~7.5-8.0 ppm). | Confirms the presence and connectivity of the three aromatic protons. |
| ¹³C NMR | Number of Signals | 7 signals: 6 aromatic (3 CH, 3 C-X) + 1 CF₃ (quartet). | Confirms the carbon skeleton and the presence of the CF₃ group via C-F coupling. |
| ¹⁹F NMR | Chemical Shift | 1 intense singlet at δ ~ -63 ppm. | Unambiguously confirms the trifluoromethyl group. |
| IR Spec. | Key Absorptions | Strong bands at ~1350-1100 cm⁻¹; aromatic bands at ~1600-1450 cm⁻¹. | Confirms the presence of C-F bonds and the aromatic ring. |
| Mass Spec. | Molecular Ion (M⁺•) | Isotopic cluster at m/z ~259, 261, 263. | Definitive proof of molecular formula and the presence of one Br and one Cl atom. |
Conclusion
The structural elucidation of this compound is reliably achieved through a synergistic application of NMR, IR, and MS. The ¹⁹F NMR and the unique isotopic pattern in the mass spectrum serve as the most definitive identifiers for the trifluoromethyl group and the specific halogen composition, respectively. The ¹H and ¹³C NMR spectra provide the complete carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups. Adherence to the detailed protocols outlined in this guide ensures the generation of high-fidelity, reproducible data, forming a self-validating system for the confident characterization of this important chemical intermediate.
References
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reactivity and reaction mechanisms of 3-Bromo-5-chlorobenzotrifluoride
An In-depth Technical Guide to the Reactivity and Reaction Mechanisms of 3-Bromo-5-chlorobenzotrifluoride
Introduction: A Versatile Building Block in Modern Synthesis
This compound is a polyhalogenated benzene derivative that has emerged as a critical structural motif and versatile intermediate in the fields of medicinal chemistry and materials science.[1][2][3] Its chemical structure, featuring a trifluoromethyl group (CF₃), a bromine atom, and a chlorine atom on a benzene ring, provides a unique combination of electronic properties and distinct reactive sites. This guide offers an in-depth exploration of its reactivity, focusing on the underlying mechanisms that govern its transformations and providing field-proven protocols for its application.
The trifluoromethyl group, a powerful electron-withdrawing substituent, profoundly influences the molecule's reactivity. It deactivates the aromatic ring toward electrophilic attack while simultaneously activating it for nucleophilic aromatic substitution (SNAr).[4][5] Crucially, the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds provides a strategic advantage, enabling chemists to perform selective, stepwise functionalization. The C-Br bond is significantly more reactive in a host of metal-mediated transformations, including metal-halogen exchange and palladium-catalyzed cross-coupling reactions, allowing for precise chemical modifications at the 3-position while leaving the 5-position's chlorine atom intact for subsequent reactions.[6][7] This inherent selectivity is the cornerstone of its utility in constructing complex molecular architectures, particularly in the synthesis of pharmaceutical intermediates and anti-infective agents.[1][8]
Core Reactivity Profile: A Tale of Two Halogens
The synthetic utility of this compound is dominated by reactions that selectively target the more labile C-Br bond. This selectivity is the key to its role as a linchpin building block.
Metal-Halogen Exchange: Generating Potent Nucleophiles
One of the most fundamental transformations of this compound is the selective metal-halogen exchange at the C-Br bond. This reaction is typically performed at cryogenic temperatures to generate a highly reactive aryllithium or arylmagnesium species, which can then be intercepted by a wide range of electrophiles.
Causality Behind Experimental Choices: The exchange rate for halogens follows the trend I > Br > Cl.[7] This kinetic preference allows for the selective exchange of bromine over chlorine. The reaction is conducted at low temperatures (typically -78 °C to -100 °C) using strong organolithium bases like n-butyllithium (n-BuLi) to prevent side reactions, such as attack on the solvent or other functional groups.[9] The resulting aryllithium intermediate is a powerful nucleophile and a strong base, necessitating anhydrous conditions and an inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching by atmospheric moisture or carbon dioxide.
Experimental Protocol: Selective Lithiation and Quenching
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq.).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) via syringe to dissolve the substrate (concentration typically 0.2-0.5 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 eq., typically 1.6 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 30-60 minutes. Successful formation of the aryllithium species is typically indicated by a slight color change.
-
Electrophilic Quench: Add the desired electrophile (e.g., benzaldehyde, 1.2 eq.) dropwise, again maintaining a low temperature.
-
Warming and Quench: After stirring for 1-2 hours at -78 °C, slowly warm the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Extract the aqueous layer with ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product for purification.
Caption: Workflow for selective metal-halogen exchange and functionalization.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis has revolutionized C-C and C-N bond formation, and this compound is an excellent substrate for these transformations, again leveraging the higher reactivity of the C-Br bond.
The Suzuki-Miyaura reaction is a robust method for creating biaryl structures by coupling an organohalide with a boronic acid or its ester derivative.[6][10]
Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle.[6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex. This is the rate-determining step and occurs much faster for bromides than chlorides.
-
Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: In a Schlenk flask under an argon atmosphere, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%), or a combination of a palladium precursor like Pd(OAc)₂ and a suitable phosphine ligand.
-
Solvent Addition: Add a degassed solvent system, commonly a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture with vigorous stirring (typically 80-100 °C) for 2-24 hours, monitoring progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent. Wash the combined organic extracts, dry over an anhydrous salt, and concentrate. Purify the residue by flash column chromatography.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This reaction is a cornerstone of modern medicinal chemistry for synthesizing aryl amines from aryl halides.[11][12]
Mechanistic Insight: Similar to the Suzuki coupling, this reaction follows a palladium-catalyzed cycle.[13]
-
Oxidative Addition: Pd(0) inserts into the C-Br bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOt-Bu) is crucial for deprotonating the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst. The choice of phosphine ligand is critical to facilitate this final step.[14]
Experimental Protocol: Buchwald-Hartwig Amination
-
Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., XPhos or BINAP, 2-5 mol%), and the base (e.g., NaOt-Bu, 1.4 eq.).
-
Reagent Addition: Add this compound (1.0 eq.) and the primary or secondary amine (1.1-1.2 eq.).
-
Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.
-
Reaction: Seal the tube and heat the mixture (typically 80-110 °C) until the starting material is consumed.
-
Workup: Cool the reaction, quench carefully with water, and extract with an organic solvent. The subsequent purification is typically achieved via silica gel chromatography.
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
Data and Reaction Summary
| Reaction Type | Key Reagents | Bond Formed | Selectivity | Typical Conditions |
| Metal-Halogen Exchange | n-BuLi or i-PrMgCl | C-Li or C-Mg | C-Br over C-Cl | Anhydrous THF, -78 °C |
| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst, Base | C-C | C-Br over C-Cl | Dioxane/H₂O, 80-100 °C |
| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Strong Base | C-N | C-Br over C-Cl | Anhydrous Toluene, 80-110 °C |
| Grignard Formation | Mg metal | C-Mg | C-Br over C-Cl | Anhydrous Ether or THF, RT to reflux |
Conclusion and Future Outlook
This compound stands out as a privileged building block in synthetic chemistry due to the predictable and selective reactivity of its carbon-halogen bonds. The pronounced reactivity difference between the C-Br and C-Cl bonds in metal-mediated reactions allows for a modular and strategic approach to the synthesis of highly functionalized aromatic compounds. The protocols and mechanistic insights provided in this guide underscore its importance for professionals in drug development and materials science, enabling the efficient construction of complex molecules. As synthetic methodologies continue to advance, the strategic application of such versatile intermediates will remain paramount in the quest for novel chemical entities with tailored properties.
References
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- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
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- Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293.
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- YouTube. (2024). Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024.
- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- YouTube. (2019). Nucleophilic Aromatic Substitution.
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- Chemistry LibreTexts. (2025). 3.7: Nucleophilic Aromatic Substitution.
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- Journal of Student Scholarship - TCNJ. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams.
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established synthesis pathways for 3-Bromo-5-chlorobenzotrifluoride
An In-depth Technical Guide to the Established Synthesis Pathways for 3-Bromo-5-chlorobenzotrifluoride
Abstract
This technical guide provides a comprehensive overview of the established synthetic pathways for this compound (CAS No. 928783-85-1), a key polyhalogenated intermediate in the pharmaceutical and agrochemical industries.[1][2] We will delve into two primary, field-proven methodologies: a multi-step synthesis culminating in a Sandmeyer reaction and a more direct electrophilic aromatic bromination. This document is intended for researchers, chemists, and drug development professionals, offering not just protocols, but also the underlying chemical rationale to empower informed decisions in process development and scale-up.
Introduction: The Significance of this compound
This compound, also known as 1-bromo-3-chloro-5-(trifluoromethyl)benzene, is a substituted aromatic compound featuring a trifluoromethyl group, a chlorine atom, and a bromine atom.[1][3] The unique electronic properties conferred by these three distinct halogen-containing substituents make it a versatile building block for introducing complex functionalities into larger molecules. The trifluoromethyl group, in particular, is a bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, reliable and scalable access to this intermediate is of paramount importance.
This guide will focus on the two most logical and established synthetic routes, providing a comparative analysis to aid in selecting the optimal pathway based on laboratory scale, purity requirements, and available starting materials.
Pathway I: Regiocontrolled Synthesis via the Sandmeyer Reaction
This multi-step approach offers exceptional control over the final substitution pattern, making it the preferred method when high purity and unambiguous regiochemistry are critical. The strategy relies on the classic transformation of a specifically positioned amino group into a bromine atom via a diazonium salt intermediate.[4][5] The overall workflow begins with a common starting material, 3-chlorobenzotrifluoride.
Caption: Workflow for the Sandmeyer synthesis of this compound.
Causality and Experimental Rationale
-
Step 1: Electrophilic Nitration. The synthesis begins with the nitration of 3-chlorobenzotrifluoride. Both the trifluoromethyl (-CF3) and chloro (-Cl) groups are electron-withdrawing and deactivating towards electrophilic aromatic substitution. The -CF3 group is a strong meta-director, while the -Cl group is an ortho-, para-director.[6] When positioned meta to each other, their directing effects converge on the C-5 position, leading to the highly regioselective formation of 3-chloro-5-nitrobenzotrifluoride.
-
Step 2: Reduction of the Nitro Group. The nitro group is a versatile precursor to an amine. Its reduction is a standard and high-yielding transformation. While various reducing agents can be employed (e.g., catalytic hydrogenation), the use of stannous chloride (SnCl2) in a protic solvent like ethyl acetate is a robust and common laboratory method.[7]
-
Step 3: Diazotization and Sandmeyer Bromination. This is the key step. The primary aromatic amine is converted to an arenediazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid, in this case, HBr).[5] The resulting diazonium group (-N₂⁺) is an excellent leaving group (N₂ gas). In the presence of a copper(I) bromide (CuBr) catalyst, it is smoothly displaced by a bromide ion to yield the final product.[4][8] The Sandmeyer reaction is renowned for its reliability in installing halides and other groups onto an aromatic ring in positions that might be inaccessible by direct substitution.[9]
Experimental Protocol: Pathway I
Step A: Synthesis of 3-Amino-5-chlorobenzotrifluoride (Precursor)
This protocol is adapted from established procedures for the reduction of similar nitroaromatic compounds.[7]
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-chloro-5-nitrobenzotrifluoride (1.0 eq) and ethyl acetate.
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, approx. 4.0 eq) to the stirred mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 3-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature. Dilute with additional ethyl acetate and carefully neutralize by washing with a 2.5 N sodium hydroxide (NaOH) solution.
-
Extraction: Separate the organic layer. Extract the aqueous layer again with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude 3-amino-5-chlorobenzotrifluoride, which can be used in the next step or purified further by chromatography if necessary.
Step B: Synthesis of this compound via Sandmeyer Reaction
This protocol is a generalized procedure based on the principles of the Sandmeyer reaction.[4][5]
-
Diazotization:
-
In a flask maintained at 0-5 °C (ice-water bath), dissolve 3-amino-5-chlorobenzotrifluoride (1.0 eq) in a mixture of 48% hydrobromic acid (HBr) and water.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, approx. 1.1 eq) dropwise, keeping the internal temperature below 5 °C.
-
Stir the resulting solution for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, approx. 1.2 eq) in 48% HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour to drive the reaction to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water, then with aqueous NaOH to remove acidic impurities, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
-
Data Summary: Pathway I
| Step | Key Reagents | Typical Conditions | Expected Yield |
| Nitration | 3-Chlorobenzotrifluoride, HNO₃, H₂SO₄ | 0 °C to RT | >90% |
| Reduction | 3-Chloro-5-nitrobenzotrifluoride, SnCl₂·2H₂O | Reflux in EtOAc | ~95-100%[7] |
| Sandmeyer | 3-Amino-5-chlorobenzotrifluoride, NaNO₂, CuBr | 0-5 °C, then heat | 70-85% |
Pathway II: Direct Electrophilic Aromatic Bromination
This pathway is an attractive alternative due to its directness, involving a single chemical transformation from the same starting material, 3-chlorobenzotrifluoride. The success of this method hinges on controlling the regioselectivity of the electrophilic aromatic substitution.
Caption: Direct synthesis of this compound via electrophilic bromination.
Causality and Experimental Rationale
As previously discussed, the directing effects of the -CF₃ group (meta) and the -Cl group (ortho, para) on the 3-chlorobenzotrifluoride ring preferentially activate the C-5 position for electrophilic attack over other positions. Direct bromination leverages this inherent electronic bias.
The reaction requires a source of electrophilic bromine (Br⁺). This is typically generated by reacting molecular bromine (Br₂) with a Lewis acid catalyst like iron (Fe) or iron(III) bromide (FeBr₃).[10] The catalyst polarizes the Br-Br bond, creating a potent electrophile that is attacked by the electron-rich (in relative terms) aromatic ring.[10] Alternatively, N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid can also serve as an effective source of the bromonium ion.[11] The challenge in this approach is to prevent over-bromination and to minimize the formation of other isomers, though the directing effects in this specific substrate are strongly in favor of the desired product.
Experimental Protocol: Pathway II
This protocol is a generalized procedure based on established methods for the bromination of deactivated aromatic rings.[12][13]
-
Setup: In a flask protected from moisture and equipped with a dropping funnel and magnetic stirrer, place 3-chlorobenzotrifluoride (1.0 eq) and a catalytic amount of iron powder or anhydrous FeBr₃ (0.05 eq).
-
Reagent Addition: Cool the flask in an ice bath. Add molecular bromine (Br₂, approx. 1.05 eq) dropwise from the dropping funnel at a rate that maintains the internal temperature below 10 °C. Hydrogen bromide (HBr) gas will be evolved and should be directed to a scrubber.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours (or overnight) until TLC or GC analysis indicates the consumption of the starting material.
-
Work-up:
-
Carefully quench the reaction by pouring it into a cold, stirred solution of sodium bisulfite (NaHSO₃) to destroy any excess bromine.
-
Add an organic solvent (e.g., dichloromethane) and separate the layers.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product should be purified by vacuum distillation to separate the desired this compound from any unreacted starting material or isomeric byproducts.
Data Summary: Pathway II
| Brominating System | Catalyst | Typical Conditions | Expected Yield | Key Consideration |
| Br₂ / Fe | Iron Powder | 0 °C to RT | 70-80% | Classic, cost-effective method. |
| Br₂ / FeBr₃ | Iron(III) Bromide | 0 °C to RT | 75-85% | More active catalyst than Fe powder. |
| NBS / H₂SO₄ | Sulfuric Acid | 0 °C to 50 °C | 65-75% | Avoids handling of liquid bromine. |
Comparative Analysis and Conclusion
| Feature | Pathway I (Sandmeyer) | Pathway II (Direct Bromination) |
| Number of Steps | 3 (from 3-chlorobenzotrifluoride) | 1 |
| Regioselectivity | Excellent, structurally enforced | Good to Very Good, electronically controlled |
| Overall Yield | Moderate (~60-75%) | Good (70-85%) |
| Scalability | More complex due to multiple steps and isolation of intermediates | Excellent, highly suitable for large scale |
| Key Hazards | Diazonium salts can be explosive if isolated; requires careful temperature control | Handling of corrosive and toxic liquid bromine; HBr gas evolution |
Both pathways represent viable and established methods for the synthesis of this compound.
-
Pathway II (Direct Bromination) is the more efficient and industrially preferred route due to its single-step nature, good yield, and high atom economy. Its success relies on the favorable electronic directing effects of the substituents on the 3-chlorobenzotrifluoride starting material.
-
Pathway I (Sandmeyer Reaction) serves as an excellent, albeit longer, alternative. It provides unambiguous regiochemical control and is a valuable tool in a researcher's arsenal, especially for preparing analogues where direct substitution might yield complex isomeric mixtures. It remains the gold standard for situations demanding the highest possible isomeric purity.
The choice between these pathways will ultimately depend on the specific requirements of the project, including scale, available equipment, purity specifications, and safety considerations.
References
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- Google Patents. (2016). CN105801348A - 3-bromobenzotrifluoride and preparation method thereof.
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electrophilic aromatic substitution on 3-bromo-5-chlorobenzotrifluoride
An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 3-Bromo-5-Chlorobenzotrifluoride
Abstract
This compound is a poly-substituted aromatic compound of significant interest in the synthesis of pharmaceutical and agrochemical agents.[1][2] Its utility as a synthetic intermediate is largely dictated by its reactivity in electrophilic aromatic substitution (EAS) reactions. This guide provides a comprehensive technical analysis of the factors governing EAS on this heavily deactivated aromatic system. We will dissect the competing electronic and steric effects of the bromo, chloro, and trifluoromethyl substituents to predict regiochemical outcomes. Detailed mechanistic pathways and field-tested experimental protocols for key EAS reactions, including nitration, halogenation, and sulfonation, are presented. Furthermore, the inherent limitations of this substrate, particularly its profound deactivation towards Friedel-Crafts reactions, are mechanistically explained. This document is intended for researchers, synthetic chemists, and drug development professionals seeking a deep, practical understanding of the chemistry of this compound.
The Foundation: The Substrate and the Substitution Mechanism
The Substrate: this compound
This compound (C₇H₃BrClF₃) is a halogenated benzene derivative characterized by the presence of three distinct substituents: a bromine atom, a chlorine atom, and a trifluoromethyl group, arranged in a meta-disubstituted pattern relative to each other.[3][4] This unique substitution pattern results in a highly electron-deficient aromatic ring, which profoundly influences its chemical reactivity.
The Core Mechanism of Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is the quintessential reaction of aromatic compounds.[5] The process involves the replacement of a hydrogen atom on the aromatic ring with an electrophile.[6] The reaction universally proceeds through a two-step mechanism:
-
Attack and Formation of the Sigma Complex: The π-electron system of the aromatic ring acts as a nucleophile, attacking a potent electrophile (E⁺). This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[7][8]
-
Deprotonation and Restoration of Aromaticity: A weak base in the reaction medium removes a proton from the sp³-hybridized carbon of the sigma complex. This is a fast step that restores the stable aromatic system, yielding the substituted product.[7][9]
The overall rate and the position of substitution are critically dependent on the nature of the substituents already present on the ring.[10]
Caption: Generalized mechanism of Electrophilic Aromatic Substitution.
Predicting the Outcome: A Deep Dive into Substituent Effects
The regioselectivity of EAS on this compound is a classic case of competing directing effects. To predict the outcome, we must analyze the electronic properties of each substituent.
Electronic Properties of the Substituents
| Substituent | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect | Director Type |
| -CF₃ | Strongly Withdrawing | None | Strongly Deactivating | Meta |
| -Cl | Withdrawing | Donating | Deactivating | Ortho, Para |
| -Br | Withdrawing | Donating | Deactivating | Ortho, Para |
-
Trifluoromethyl Group (-CF₃): This group is a powerful deactivator. The high electronegativity of the fluorine atoms creates a strong electron-withdrawing inductive effect (-I), pulling electron density out of the ring.[11][12] This makes the ring significantly less nucleophilic and slows the rate of EAS. It is a strong meta-director.[12]
-
Halogens (-Cl, -Br): Chlorine and bromine are a unique class of substituents. They are deactivating overall because their strong electron-withdrawing inductive effect (-I) outweighs their electron-donating resonance effect (+M).[9][13] However, the resonance donation of a lone pair of electrons stabilizes the sigma complex when the electrophile adds to the ortho or para positions.[14] Consequently, halogens are deactivating but ortho, para-directing.[13]
Combined Directing Influence and Steric Factors
On the this compound ring, there are three available positions for substitution: C2, C4, and C6.
-
The -CF₃ group at C1 strongly deactivates the entire ring and directs incoming electrophiles to its meta positions, C3 and C5, which are already occupied.
-
The -Br group at C3 directs to its ortho positions (C2, C4) and its para position (C6).
-
The -Cl group at C5 directs to its ortho positions (C4, C6) and its para position (C2).
The directing effects can be summarized as follows:
-
Position C2: Favored by -Br (ortho) and -Cl (para).
-
Position C4: Favored by -Br (ortho) and -Cl (ortho). This position receives a reinforcing directive effect from both halogens.
-
Position C6: Favored by -Br (para) and -Cl (ortho).
The entire ring is heavily deactivated, meaning any substitution will require harsh reaction conditions.[9] The reinforcing effect of both halogen directors at the C4 position makes it the most electronically favorable site for attack. While C2 and C6 are also activated by the halogens, they are adjacent to the bulky trifluoromethyl group, which may introduce some steric hindrance. Therefore, electrophilic attack is most likely to occur at the C4 position .
Caption: Combined directing effects on this compound.
Key Electrophilic Aromatic Substitution Reactions
Given the severe deactivation of the ring, forceful conditions are generally required to drive these reactions to completion.[10]
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring. The electrophile is the nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric acid and sulfuric acid.[9][15]
The reaction proceeds via the standard EAS mechanism where the nitronium ion is attacked by the aromatic ring. Due to the deactivation, fuming nitric acid and concentrated sulfuric acid, often with heating, are necessary.
-
Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Reagents:
-
This compound (1.0 eq)
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (>90%)
-
-
Procedure: a. To the flask, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C. b. Add this compound to the stirred sulfuric acid, maintaining the temperature below 10 °C. c. Slowly add fuming nitric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10-15 °C. d. After the addition is complete, allow the mixture to slowly warm to room temperature and then heat gently (e.g., 50-60 °C) for several hours, monitoring the reaction by TLC or GC.[16] e. Carefully pour the reaction mixture onto crushed ice with vigorous stirring. f. The solid precipitate is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral. g. The crude product can be purified by recrystallization from a suitable solvent like ethanol or hexane.
The primary product expected is 1-bromo-3-chloro-2-nitro-5-(trifluoromethyl)benzene , resulting from substitution at the C4 position.
Halogenation (Bromination)
Aromatic halogenation introduces a halogen atom (e.g., Br) onto the ring. The reaction requires a Lewis acid catalyst, such as FeBr₃, to polarize the halogen molecule and generate a potent electrophile.[5][8]
The FeBr₃ catalyst reacts with Br₂ to form a highly electrophilic complex that is attacked by the aromatic ring. The deactivation of the substrate necessitates elevated temperatures.
-
Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer, protected by a drying tube.
-
Reagents:
-
This compound (1.0 eq)
-
Liquid Bromine (Br₂) (1.1 eq)
-
Anhydrous Iron(III) Bromide (FeBr₃) (catalytic amount, ~0.1 eq)
-
-
Procedure: a. Charge the flask with this compound and the FeBr₃ catalyst. b. Heat the mixture to 50-60 °C to melt the substrate if necessary. c. Slowly add the liquid bromine dropwise to the stirred mixture. HBr gas will be evolved. d. After the addition, maintain the temperature and continue stirring for several hours until the reaction is complete (monitored by GC). e. Cool the reaction mixture and quench by carefully adding an aqueous solution of sodium bisulfite to destroy excess bromine. f. Extract the product with a suitable organic solvent (e.g., dichloromethane). g. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. h. The crude product can be purified by distillation or chromatography.
The major product is 1,4-dibromo-5-chloro-3-(trifluoromethyl)benzene .
Sulfonation
Sulfonation introduces a sulfonic acid group (-SO₃H) using fuming sulfuric acid (sulfuric acid containing excess SO₃).[17] The electrophile is sulfur trioxide (SO₃).
The reaction is typically reversible and requires forcing conditions for deactivated rings.
-
Apparatus: A round-bottom flask with a magnetic stirrer and thermometer.
-
Reagents:
-
This compound (1.0 eq)
-
Fuming Sulfuric Acid (e.g., 20% SO₃)
-
-
Procedure: a. Carefully add this compound in portions to fuming sulfuric acid with stirring. b. Heat the mixture (e.g., 80-100 °C) for several hours. c. Monitor the reaction's progress. d. Cool the reaction mixture and carefully pour it onto crushed ice. e. The sulfonic acid product may precipitate or can be salted out by adding sodium chloride. f. Collect the solid by filtration and wash with a saturated brine solution.
The expected product is 4-bromo-2-chloro-6-(trifluoromethyl)benzenesulfonic acid .
A Critical Limitation: The Failure of Friedel-Crafts Reactions
A crucial aspect of the chemistry of this compound is its complete lack of reactivity in Friedel-Crafts alkylation and acylation reactions.[18][19]
Mechanistic Explanation for Reaction Failure
The Friedel-Crafts reaction involves the generation of a carbocation (alkylation) or an acylium ion (acylation) using a strong Lewis acid catalyst like AlCl₃.[20] The aromatic ring must then act as a nucleophile to attack this electrophile.
There are two primary reasons for the failure of this reaction on our substrate:
-
Extreme Ring Deactivation: The combined electron-withdrawing power of the -CF₃, -Cl, and -Br groups makes the aromatic ring exceptionally electron-poor. It is simply not nucleophilic enough to attack the relatively weak electrophiles generated in Friedel-Crafts reactions.[21][22]
-
Catalyst Complexation: The lone pairs on the halogen substituents can coordinate with the Lewis acid catalyst (e.g., AlCl₃). This complexation places a positive charge on the halogen, further increasing its deactivating inductive effect and rendering the ring even less reactive.[18]
Caption: Rationale for the failure of Friedel-Crafts reactions.
Summary and Outlook
The electrophilic aromatic substitution of this compound is governed by the powerful deactivating effects of its substituents. Despite the sluggish reactivity that necessitates harsh reaction conditions, substitution is viable and predictable. The reinforcing ortho, para-directing effects of the bromine and chlorine atoms guide electrophilic attack primarily to the C4 position. Standard procedures for nitration, halogenation, and sulfonation can be adapted for this substrate, whereas Friedel-Crafts reactions are infeasible. A thorough understanding of these principles is essential for the strategic incorporation of this valuable building block into more complex molecular targets in the fields of medicine and agriculture.
References
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literature review of 3-Bromo-5-chlorobenzotrifluoride applications
An In-depth Technical Guide to the Applications of 3-Bromo-5-chlorobenzotrifluoride
Authored by a Senior Application Scientist
Abstract
This compound is a polyhalogenated aromatic compound that has emerged as a critical and versatile building block in modern organic synthesis.[1] Its unique substitution pattern, featuring a trifluoromethyl group along with two distinct halogen atoms (bromine and chlorine), provides a powerful platform for the strategic and regioselective construction of complex molecular architectures. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aromatic ring, while the differential reactivity of the C-Br and C-Cl bonds allows for sequential, controlled functionalization. This guide provides an in-depth exploration of the core applications of this compound, with a focus on its pivotal role in medicinal chemistry and agrochemical development. We will delve into the mechanistic underpinnings of its most common transformations, provide field-proven experimental protocols, and offer insights into why this reagent is a preferred choice for researchers and drug development professionals.
Introduction: A Profile of a Versatile Synthetic Intermediate
This compound, also known as 1-Bromo-3-chloro-5-(trifluoromethyl)benzene, is primarily utilized as an intermediate in the synthesis of pharmaceuticals, veterinary drugs, and agrochemicals.[2][3] Its utility stems from the unique combination of its substituents, each imparting distinct and valuable properties to the molecule and its derivatives.
-
The Trifluoromethyl (-CF3) Group : This moiety is a cornerstone in modern drug design. As a potent electron-withdrawing group and a bioisostere of a methyl group, it can significantly enhance a molecule's metabolic stability by blocking sites of oxidation, increase its lipophilicity to improve membrane permeability, and modulate its binding affinity to biological targets.[4][5]
-
The Bromine Atom : This serves as the primary reactive handle for a multitude of transformations, most notably palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive than the C-Cl bond under typical Suzuki or Buchwald-Hartwig conditions, allowing for selective functionalization at the 3-position.[6]
-
The Chlorine Atom : While less reactive than bromine in many cross-coupling scenarios, the chlorine atom offers a site for subsequent functionalization under more forcing conditions or through alternative reaction pathways, such as nucleophilic aromatic substitution (SNAr) or different catalytic systems. This dual reactivity is key to its power as a building block.
Below is the structure of this compound.
Caption: Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 928783-85-1 | [7][8] |
| Molecular Formula | C₇H₃BrClF₃ | [7] |
| Molecular Weight | 259.45 g/mol | [7] |
| Appearance | Colorless to yellow liquid | [3] |
| Storage | Room temperature, in a dry, ventilated warehouse | [2] |
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this compound is realized through palladium-catalyzed cross-coupling reactions. These methods are foundational in modern synthesis, allowing for the efficient formation of carbon-carbon and carbon-nitrogen bonds.[4]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling an organohalide with an organoboron species, such as a boronic acid or ester.[6][9] For this compound, this reaction proceeds with high regioselectivity, targeting the more labile C-Br bond.
Causality Behind the Reaction: The choice of a palladium catalyst, a suitable ligand (often a phosphine), and a base is critical. The base activates the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the key transmetalation step in the catalytic cycle.[9][10] The reaction's success hinges on the precise orchestration of oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Exemplary Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a phosphine ligand like SPhos (4 mol%).
-
Inert Atmosphere: Seal the flask, and replace the atmosphere with an inert gas (e.g., Argon or Nitrogen) by evacuating and backfilling the flask three times.
-
Solvent Addition: Add a degassed solvent mixture, typically toluene/water or dioxane/water, via syringe. The reaction is often run at a concentration of 0.1-0.5 M.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is the palladium-catalyzed coupling of an aryl halide with an amine, and it stands as one of the most powerful methods for forming C(aryl)-N bonds.[11][12] This reaction is indispensable in pharmaceutical synthesis, as the arylamine motif is a common feature in biologically active molecules.[13]
Causality Behind the Reaction: The mechanism is similar to the Suzuki coupling but involves an amine instead of an organoboron reagent. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is crucial for deprotonating the amine, allowing it to coordinate to the palladium center and form a palladium-amido complex, which is a key intermediate prior to reductive elimination.[13] The choice of ligand is paramount and often requires careful optimization to achieve high yields, especially with less reactive amines or aryl chlorides.[14][15]
Caption: A typical experimental workflow for Buchwald-Hartwig amination.
Exemplary Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the amination of this compound.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 eq.) to an oven-dried Schlenk flask.[13]
-
Reagent Addition: Remove the flask from the glovebox. Add this compound (1.0 eq.) and seal the flask with a septum.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Amine Addition: Add anhydrous, degassed toluene or dioxane (to ~0.2 M) via syringe, followed by the amine (1.2 eq.).[13]
-
Reaction: Heat the mixture with vigorous stirring in an oil bath at 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, and quench by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Purify the residue by flash chromatography to obtain the desired N-aryl product.
Applications in Agrochemicals and Materials Science
The structural motifs derived from this compound are also highly valuable in the agrochemical industry. The trifluoromethyl group is known to confer increased efficacy and metabolic stability to pesticides, herbicides, and fungicides, leading to more potent and environmentally considerate agricultural solutions.[5][16][17] The synthetic routes to these active ingredients often rely on the cross-coupling reactions detailed above.
In materials science, this compound serves as an intermediate for specialty polymers and functional materials.[3][5] The incorporation of the trifluoromethyl group can enhance thermal stability, chemical resistance, and specific dielectric properties, making the resulting materials suitable for demanding applications in electronics and aerospace.[5]
Alternative Synthetic Transformations
While palladium-catalyzed reactions are dominant, the halogen substituents on this compound allow for other transformations.
-
Grignard Reagent Formation : It is possible to form a Grignard reagent from the C-Br bond by reacting it with magnesium metal in an anhydrous ether solvent like THF.[18][19] This creates a potent carbon nucleophile that can react with various electrophiles (e.g., aldehydes, ketones, CO₂). However, initiation can be challenging, and stringent anhydrous conditions are required to prevent quenching of the highly basic reagent.[19] The C-Cl bond is generally unreactive under these conditions.[20]
-
Nucleophilic Aromatic Substitution (SNAr) : The electron-deficient nature of the aromatic ring, due to the -CF₃ group, makes it susceptible to SNAr.[21] This reaction typically requires a strong nucleophile and may need more forcing conditions (higher temperatures) to displace the chlorine or bromine atom. The presence of the strong electron-withdrawing group is essential to stabilize the negatively charged Meisenheimer complex intermediate that forms during the reaction.[22][23]
Conclusion
This compound is a premier example of a modern synthetic building block, offering a combination of stability and tunable reactivity. Its value lies in the strategic placement of three key functional groups: a property-enhancing trifluoromethyl group and two halogen atoms of differential reactivity. This structure grants synthetic chemists precise control over molecular construction, enabling the efficient, regioselective synthesis of complex biaryls and arylamines. As a key intermediate for high-value compounds in the pharmaceutical and agrochemical sectors, its applications continue to expand, solidifying its role as an indispensable tool for innovation in chemical science.[1][3][5]
References
- LookChem. (n.d.). This compound CAS No.:928783-85-1.
- MySkinRecipes. (n.d.). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Synthetic Potential: A Deep Dive into the Synthesis of 3-Bromo-4-chlorobenzotrifluoride.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Google Patents. (2016, March 15). United States Patent US9284287B2.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 27). Exploring the Diverse Applications of 5-Bromo-2-chlorobenzotrifluoride in Modern Chemistry.
- Jasperse, J. (n.d.). Grignard Reaction.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 29). High Purity 3-Bromo-4-chlorobenzotrifluoride (CAS 454-78-4): Synthesis Intermediate for Pharmaceuticals and Agrochemicals.
- Wikipedia. (n.d.). Suzuki reaction.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- PubMed Central (PMC) - NIH. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
- Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution.
- Reddit. (n.d.). r/Chempros: Why are chloro-based Grignard reagents harder to form?.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhancing Agrochemicals with 4-Bromo-3-fluorobenzotrifluoride from China.
- OUCI. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances.
- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
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Methodological & Application
Application Notes and Protocols for the Regioselective Suzuki Coupling of 3-Bromo-5-chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the strategic use of 3-bromo-5-chlorobenzotrifluoride in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Capitalizing on the inherent differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, this protocol outlines a robust methodology for the regioselective synthesis of 3-aryl-5-chlorobenzotrifluoride derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and advanced materials, owing to the presence of the trifluoromethyl group, which can enhance metabolic stability, lipophilicity, and binding affinity of target molecules.[1] This guide covers the mechanistic underpinnings, provides a detailed experimental protocol, and offers troubleshooting advice for this selective transformation.
Introduction: The Strategic Value of this compound
This compound is a key building block in modern organic synthesis, particularly for the pharmaceutical and agrochemical industries.[2][3] Its utility stems from three key structural features: a trifluoromethyl group, a bromine atom, and a chlorine atom on a benzene ring. The trifluoromethyl group is a highly sought-after moiety in drug design for its ability to modulate a molecule's physicochemical properties.[1] The two distinct halogen atoms provide orthogonal handles for sequential cross-coupling reactions, allowing for the controlled and stepwise construction of complex molecular architectures.
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation in organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[4][5] This application note specifically addresses the regioselective Suzuki coupling at the more reactive C-Br bond of this compound, leaving the C-Cl bond intact for subsequent transformations.
Mechanistic Rationale for Regioselectivity
The success of the regioselective Suzuki coupling of this compound hinges on the differential reactivity of the two carbon-halogen bonds. The generally accepted order of reactivity for aryl halides in the oxidative addition step of the Suzuki coupling is I > Br > OTf >> Cl.[2] This trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds; the weaker the bond, the more readily it undergoes oxidative addition to the palladium(0) catalyst.
The C-Br bond has a significantly lower average bond dissociation energy (approximately 276-290 kJ/mol) compared to the C-Cl bond (approximately 339-346 kJ/mol).[6] This substantial energy difference is the principal driver for the high regioselectivity observed in the Suzuki coupling of dihaloarenes containing both bromine and chlorine. Under carefully controlled conditions, the palladium catalyst will preferentially insert into the weaker C-Br bond, initiating the catalytic cycle and leading to the formation of the C-C coupled product at that position, while the more robust C-Cl bond remains largely unreacted.
The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the aromatic ring, which can facilitate the oxidative addition step for both halogens. However, it does not typically alter the intrinsic reactivity order of the halogens themselves.
The Suzuki-Miyaura Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Figure 1. The Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol: Regioselective Synthesis of 3-Aryl-5-chlorobenzotrifluoride
This protocol provides a general method for the regioselective Suzuki coupling of this compound with a generic arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (1-3 mol%)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (2-6 mol%)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 - 3.0 eq)
-
Toluene or 1,4-Dioxane (solvent)
-
Water (degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (2 mol%), triphenylphosphine (4 mol%), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add toluene (or 1,4-dioxane) and degassed water via syringe. A typical solvent ratio is 4:1 or 5:1 (organic solvent:water). The total solvent volume should be sufficient to ensure good stirring (e.g., 5-10 mL per mmol of the limiting reagent).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-5-chlorobenzotrifluoride.
Data Presentation: Optimized Reaction Conditions
The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. The following table summarizes typical conditions that can be adapted for the regioselective Suzuki coupling of this compound.
| Parameter | Condition | Rationale/Notes |
| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂ is a common and cost-effective precursor. Pd(PPh₃)₄ can be used directly as the active catalyst. |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | PPh₃ is often sufficient for this selective coupling. More electron-rich and bulky ligands like P(t-Bu)₃ or Buchwald-type ligands can be employed for more challenging substrates or to improve reaction rates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | An inorganic base is required to activate the boronic acid. K₂CO₃ is a good starting point. Cs₂CO₃ is more soluble and can be more effective in some cases. |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | A biphasic system is common for Suzuki couplings. Toluene and dioxane are frequently used organic solvents. Degassing the solvents is important to prevent oxidation of the palladium catalyst. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to drive the reaction, but excessive heat can lead to side reactions or catalyst decomposition. |
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section provides a logical workflow for troubleshooting common issues.
Sources
Application Notes and Protocol for the Chemoselective Buchwald-Hartwig Amination of 3-Bromo-5-chlorobenzotrifluoride
Introduction: Navigating Selectivity in C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its broad applicability has revolutionized the synthesis of arylamines, which are key structural motifs in pharmaceuticals, agrochemicals, and functional materials. This application note provides a detailed protocol and scientific rationale for the chemoselective Buchwald-Hartwig amination of 3-Bromo-5-chlorobenzotrifluoride, a substrate presenting a unique challenge and opportunity for selective chemical transformations.
The presence of two distinct halogen atoms—bromine and chlorine—on the benzotrifluoride scaffold necessitates a catalyst system that can discriminate between the two potential reaction sites. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[3] This inherent difference in reactivity forms the basis for the selective amination at the more labile carbon-bromine bond, leaving the carbon-chlorine bond intact for subsequent functionalization. Furthermore, the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group influences the electronic properties of the aromatic ring, impacting the rates of the catalytic cycle steps.
This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive framework for successfully navigating the selective amination of this challenging substrate.
Mechanistic Insights: The Pathway to Selective C-N Coupling
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[2][4] The chemoselectivity in the case of this compound is primarily dictated by the initial oxidative addition step.
Caption: Figure 2. Experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add the base (e.g., NaOtBu, 1.4-2.0 equivalents) and this compound (1.0 equivalent).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M) via syringe.
-
Amine Addition: Finally, add the amine (1.1-1.5 equivalents) to the reaction mixture via syringe.
-
Reaction Conditions: Seal the Schlenk flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC/MS), or Liquid Chromatography-Mass Spectrometry (LC/MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-amino-5-chlorobenzotrifluoride derivative.
Data Presentation: Reaction Parameters and Expected Outcomes
The following table summarizes typical reaction conditions for the chemoselective Buchwald-Hartwig amination of dihalogenated aryl compounds. These serve as a starting point for the optimization of the reaction with this compound.
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Amine | Expected Outcome |
| 1 | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 100 | 12-24 | Primary Alkylamine | High selectivity for C-Br amination |
| 2 | Pd₂(dba)₃ (1) | RuPhos (2) | LiHMDS (2.0) | Dioxane | 90 | 16-24 | Secondary Alkylamine | Good to excellent yield of the mono-aminated product |
| 3 | Pd(OAc)₂ (1.5) | BrettPhos (3) | Cs₂CO₃ (2.0) | Toluene | 110 | 24 | Primary Arylamine | Selective amination at the C-Br position |
Troubleshooting and Key Considerations
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen. Maintaining a strictly inert atmosphere throughout the reaction is crucial for catalytic activity.
-
Anhydrous and Degassed Reagents: Water and oxygen can deactivate the catalyst. Using anhydrous and degassed solvents and reagents is essential for reproducible results.
-
Base Selection: The choice of base can significantly impact the reaction rate and substrate compatibility. Strong, non-nucleophilic bases like NaOtBu or LiHMDS are commonly used. For base-sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ may be employed, though this might require higher temperatures or longer reaction times. [5]* Ligand Choice: The steric and electronic properties of the phosphine ligand are critical. Bulky, electron-rich ligands generally promote higher catalytic activity. For challenging substrates, screening a variety of ligands may be necessary. [6]* Reaction Monitoring: Closely monitoring the reaction progress is important to determine the optimal reaction time and to avoid the formation of byproducts from over-reaction or decomposition.
Conclusion
The chemoselective Buchwald-Hartwig amination of this compound offers a strategic and efficient route to valuable 3-amino-5-chlorobenzotrifluoride derivatives. By carefully selecting the palladium catalyst, ligand, base, and reaction conditions, high selectivity for amination at the more reactive C-Br bond can be achieved. This protocol provides a robust starting point for researchers to explore the synthesis of a wide range of functionalized molecules for applications in drug discovery and materials science.
References
- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Cross-Coupling and Heck-Type Reactions 1 (pp. 1-125). Georg Thieme Verlag.
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
- Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
Sources
Application Notes & Protocol: Optimizing the Heck Reaction for 3-Bromo-5-chlorobenzotrifluoride
Abstract
This document provides a comprehensive guide to performing the Mizoroki-Heck reaction using 3-bromo-5-chlorobenzotrifluoride as the aryl halide substrate. The Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene.[1] Our focus is on the specific challenges and strategic considerations presented by a substrate bearing two distinct halogen atoms (Br and Cl) and a potent electron-withdrawing group (-CF₃). We will dissect the causality behind the selection of catalysts, ligands, bases, and solvents, offering a detailed, field-proven protocol for researchers in synthetic chemistry and drug development.
Introduction: The Strategic Importance of the Heck Reaction
The Mizoroki-Heck reaction stands as one of the most powerful and versatile methods for the synthesis of substituted alkenes, a structural motif prevalent in pharmaceuticals, natural products, and advanced materials.[2][3] The reaction typically involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base.[4] Its wide functional group tolerance and predictable stereoselectivity (typically favoring the E-isomer) make it an indispensable tool for complex molecule synthesis.[2]
The substrate of interest, this compound, presents a unique case study. The trifluoromethyl group renders the aromatic ring highly electron-deficient, which can significantly influence the kinetics of the catalytic cycle. Furthermore, the presence of both bromine and chlorine atoms necessitates a highly chemoselective approach to ensure the reaction occurs exclusively at the more reactive C-Br bond.
Mechanistic Considerations & Component Selection Rationale
A deep understanding of the Heck reaction's catalytic cycle is paramount for rational optimization. The generally accepted mechanism proceeds through four key stages: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.[2][4]
Caption: A standard experimental workflow for the Heck reaction.
Step-by-Step Procedure
-
Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge the system by evacuating and backfilling with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere. [5]3. Reagent Addition: Under a positive pressure of inert gas, add anhydrous potassium carbonate (2.0 equiv) followed by anhydrous N,N-dimethylformamide (to achieve a ~0.2 M concentration of the aryl halide).
-
Alkene Addition: Add styrene (1.2 equiv) to the stirring mixture via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 100-120 °C. Allow the reaction to stir vigorously for 12-24 hours. Progress should be monitored periodically by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water. Separate the organic layer and wash it sequentially with water and then brine. [5]7. Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter the solution, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Characterization: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure product, 1-chloro-3-(trifluoromethyl)-5-styrylbenzene. Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; Insufficient temperature; Impure reagents/solvents. | Ensure an inert atmosphere was maintained. Use fresh, anhydrous solvents. Try a different ligand (e.g., P(t-Bu)₃) or a palladacycle catalyst. Increase temperature in 10 °C increments. |
| Formation of Byproducts | Side reactions (e.g., alkene isomerization); Catalyst decomposition. | Add a phase-transfer catalyst (TBAB) to potentially lower the required temperature. Ensure the base is fully anhydrous. Screen alternative bases (e.g., Cs₂CO₃). |
| Reaction Stalls | Catalyst deactivation (formation of Pd black). | Increase ligand-to-palladium ratio (e.g., L:Pd from 2:1 to 4:1). Consider a more robust ligand system like an NHC. |
| Poor Chemoselectivity | Reaction temperature is too high, leading to C-Cl bond activation. | Reduce the reaction temperature. The energy barrier for C-Cl oxidative addition is significantly higher than for C-Br. |
Conclusion
The Heck reaction of this compound is a highly effective transformation that can be achieved with excellent chemoselectivity and yield. Success hinges on the rational selection of reaction parameters to favor the exclusive activation of the C-Br bond. By leveraging an appropriate palladium/phosphine catalyst system, a stable inorganic base, and a polar aprotic solvent, researchers can reliably synthesize valuable substituted styrenes and other vinylated aromatics, paving the way for further discoveries in medicinal and materials chemistry.
References
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Advances.
- Heck Reaction: easy Mechanism, applic
- Heck Reaction. (n.d.). Alfa Chemistry.
- Heck Reaction. (2023). Chemistry LibreTexts.
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2018). Beilstein Journal of Organic Chemistry.
- Mechanisms of the Mizoroki–Heck Reaction. (2008). Topics in Organometallic Chemistry.
- Palladium-Catalyzed Reductive Heck Coupling of Alkenes. (2014).
- Selective Heck reaction of aryl bromides with cyclopent-2-en-1-one or cyclohex-2-en-1-one. (2015). Tetrahedron Letters.
- Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ. (2004).
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2013). Molecules.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2013). MDPI.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Heck reaction. (n.d.). Wikipedia.
- Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. (2001). Organic Letters.
- Efficient Heck Vinylation of Aryl Halides Catalyzed by a New Air-Stable Palladium−Tetraphosphine Complex. (2001). The Journal of Organic Chemistry.
- Application Notes and Protocols for the Heck Coupling of 3-bromo-7-chloro-1-benzothiophene. (2025). BenchChem.
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- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates from 3-Bromo-5-chlorobenzotrifluoride
Abstract
3-Bromo-5-chlorobenzotrifluoride (CAS No. 928783-85-1) has emerged as a pivotal structural motif in modern medicinal chemistry.[1][2] Its utility stems from the unique electronic properties conferred by the trifluoromethyl group and the differential reactivity of its two halogen substituents. The carbon-bromine bond offers a site for selective functionalization via transition-metal-catalyzed cross-coupling reactions, while the more robust carbon-chlorine bond can be retained for subsequent transformations. This differential reactivity allows for a stepwise, controlled elaboration of molecular complexity, making it an invaluable building block for a diverse range of pharmaceutical intermediates.[3] This guide provides an in-depth exploration of key synthetic transformations, offering detailed protocols and the scientific rationale behind methodological choices for researchers in drug discovery and development.
Introduction: The Strategic Advantage of a Differentiated Di-Halide
This compound is a substituted aromatic compound characterized by:
-
A trifluoromethyl (CF₃) group : This moiety is a well-known "super-substituent" in drug design, often enhancing metabolic stability, lipophilicity, and binding affinity.
-
A bromine atom : The C(sp²)–Br bond is significantly more reactive than the C(sp²)–Cl bond in the context of palladium-catalyzed oxidative addition, which is the key activation step in many cross-coupling reactions.[4]
-
A chlorine atom : The C(sp²)–Cl bond is less reactive, providing a secondary site for functionalization under more forcing conditions or with specialized catalyst systems.
This hierarchy of reactivity (C-Br > C-Cl) is the cornerstone of its synthetic utility, enabling chemists to perform regioselective modifications. This document outlines protocols for several classes of high-value transformations, focusing on the selective functionalization of the C-Br bond.
Core Synthetic Pathways and Protocols
This section details the experimental protocols for the most critical bond-forming reactions starting from this compound. Each protocol is designed to be a self-validating system, with explanations grounded in established mechanistic principles.
C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[5][6] The reaction involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base.[7] The choice of ligand is critical, as it modulates the stability and activity of the palladium catalyst, preventing β-hydride elimination and facilitating reductive elimination.[8]
Scientific Rationale: For coupling with this compound, the C-Br bond undergoes oxidative addition to the Pd(0) center preferentially. Bulky, electron-rich phosphine ligands are often employed to promote the catalytic cycle and accommodate a wide range of amine coupling partners.[8] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine (or the N-H precursor), forming the palladium-amido complex necessary for reductive elimination.[8]
Experimental Protocol: Synthesis of N-Aryl-3-chloro-5-(trifluoromethyl)aniline
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq.), the desired primary or secondary amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add the base (e.g., Sodium tert-butoxide, 1.4 eq.) followed by the addition of a dry, degassed solvent (e.g., Toluene or Dioxane) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.[6]
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 75-90 |
| Pd₂(dba)₃ (1.5) | XPhos (4) | NaOt-Bu (1.4) | Dioxane | 90 | 80-95 |
| PdCl₂(dppf) (3) | - | K₃PO₄ (2.0) | THF | 80 | 70-88 |
Workflow Visualization: Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[4][9] Its high functional group tolerance and mild reaction conditions make it a staple in pharmaceutical synthesis.[10]
Scientific Rationale: In the reaction with this compound, the palladium catalyst selectively activates the C-Br bond. The catalytic cycle involves three key steps: (1) Oxidative addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation of the organic group from the boron atom to the palladium center, and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4] A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates transmetalation.[9]
Experimental Protocol: Synthesis of 3-Aryl-5-chloro-1-(trifluoromethyl)benzene
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.), the desired arylboronic acid or ester (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol% or PdCl₂(dppf), 3 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a mixture of a degassed organic solvent (e.g., Dioxane, Toluene, or DME) and an aqueous solution of the base. A typical ratio is 4:1 organic solvent to water.
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Follow the disappearance of the starting material using TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate. Wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Purify the residue by flash column chromatography or recrystallization to yield the biaryl product.[10]
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Base (eq.) | Solvent System | Temp (°C) | Coupling Partner | Typical Yield (%) |
| Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 90 | Arylboronic acids | 85-98 |
| PdCl₂(dppf) (2) | Cs₂CO₃ (2.0) | Dioxane/H₂O (5:1) | 85 | Heteroarylboronic acids | 75-92 |
| Pd(OAc)₂/SPhos (1/2) | K₃PO₄ (2.0) | THF/H₂O (10:1) | 70 | Alkylboronic esters | 70-85 |
Workflow Visualization: Suzuki-Miyaura Coupling
Sources
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- 2. anstarmaterial.com [anstarmaterial.com]
- 3. nbinno.com [nbinno.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 3-Bromo-5-chlorobenzotrifluoride as a Strategic Building Block for Advanced Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
3-Bromo-5-chlorobenzotrifluoride is a key fluorinated building block in modern agrochemical synthesis. Its distinct substitution pattern, featuring bromine, chlorine, and a trifluoromethyl group, offers a versatile platform for creating a diverse range of high-value active ingredients. The trifluoromethyl moiety is particularly significant, often enhancing the metabolic stability, lipophilicity, and binding affinity of the final product to its biological target. This guide provides an in-depth exploration of the application of this compound in the synthesis of innovative insecticides and fungicides, complete with detailed experimental protocols for key chemical transformations and an analysis of the structure-activity relationships.
Introduction: The Strategic Importance of Fluorinated Building Blocks in Agrochemicals
The incorporation of fluorine, particularly the trifluoromethyl (-CF₃) group, into agrochemical candidates is a well-established strategy for enhancing their efficacy and performance. The unique physicochemical properties of the -CF₃ group, such as its high electronegativity, metabolic stability, and lipophilicity, can profoundly influence a molecule's biological activity. This compound (CAS 928783-85-1) serves as a critical starting material for introducing the 3-chloro-5-(trifluoromethyl)phenyl motif into a variety of agrochemical scaffolds. This structural unit is found in several classes of modern pesticides, contributing to their potency and selectivity.
This document serves as a comprehensive guide for researchers, detailing the synthetic utility of this compound and providing robust protocols for its derivatization.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this building block is essential for its effective use in synthesis.
| Property | Value |
| CAS Number | 928783-85-1[1] |
| Molecular Formula | C₇H₃BrClF₃[1] |
| Molecular Weight | 259.45 g/mol [1] |
| Appearance | Colorless to yellow liquid |
| Boiling Point | 181.6 °C[2] |
Synthetic Applications in Agrochemical Development
The reactivity of the bromine and chlorine atoms on the aromatic ring of this compound allows for a range of synthetic transformations. The carbon-bromine bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond, enabling selective functionalization. This section will focus on two of the most powerful and widely used cross-coupling reactions in agrochemical synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Synthesis of Phenylpyrazole Insecticides via Suzuki-Miyaura Coupling
Phenylpyrazole insecticides are a significant class of agrochemicals that act as potent blockers of GABA-gated chloride channels in insects. The 3-chloro-5-(trifluoromethyl)phenyl moiety is a key feature in some of these insecticides. A plausible synthetic route to a phenylpyrazole insecticide intermediate from this compound is outlined below, starting with a Suzuki-Miyaura coupling to introduce a pyrazole ring.
start [label="this compound"]; intermediate1 [label="3-(Pyrazol-4-yl)-5-chlorobenzotrifluoride"]; intermediate2 [label="Functionalized Phenylpyrazole"]; product [label="Phenylpyrazole Insecticide"];
start -> intermediate1 [label="Suzuki-Miyaura Coupling\n(Pyrazole-4-boronic acid, Pd catalyst, Base)"]; intermediate1 -> intermediate2 [label="N-Arylation/Functionalization"]; intermediate2 -> product [label="Further Elaboration"]; }
Synthetic pathway to phenylpyrazole insecticides.Protocol 1: Suzuki-Miyaura Coupling of this compound with Pyrazole-4-boronic Acid
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound. Optimization may be required for specific boronic acid partners.
Materials:
-
This compound (1.0 eq.)
-
Pyrazole-4-boronic acid (1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq.)
-
SPhos (0.04 eq.)
-
Potassium phosphate (K₃PO₄) (2.0 eq.)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, pyrazole-4-boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Add degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-(pyrazol-4-yl)-5-chlorobenzotrifluoride.
Synthesis of Fungicidal and Insecticidal Amides via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. This reaction can be used to synthesize 3-amino-5-chlorobenzotrifluoride, a key intermediate for a variety of agrochemicals, including fungicides and insecticides.[3][4]
start [label="this compound"]; intermediate [label="3-Amino-5-chlorobenzotrifluoride"]; product [label="Fungicidal/Insecticidal Amide"];
start -> intermediate [label="Buchwald-Hartwig Amination\n(Ammonia source, Pd catalyst, Ligand, Base)"]; intermediate -> product [label="Amide Coupling\n(Acid chloride/anhydride)"]; }
Synthetic pathway to fungicidal/insecticidal amides.Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol describes a general procedure for the palladium-catalyzed amination of this compound using an ammonia equivalent.
Materials:
-
This compound (1.0 eq.)
-
Benzophenone imine (as an ammonia surrogate) (1.2 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq.)
-
XPhos (0.04 eq.)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq.)
-
Toluene (anhydrous, degassed)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Add this compound and benzophenone imine.
-
Add anhydrous, degassed toluene.
-
Seal the flask and heat the reaction mixture to 100 °C with stirring for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
The resulting imine can be hydrolyzed with an acid (e.g., HCl) to afford 3-amino-5-chlorobenzotrifluoride.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude aniline derivative by column chromatography.
Mechanism of Action of Agrochemicals Derived from this compound
The 3-chloro-5-(trifluoromethyl)phenyl moiety contributes to the biological activity of the final agrochemical product. The trifluoromethyl group, in particular, can enhance binding to the target site and increase metabolic stability.
Phenylpyrazole Insecticides
Phenylpyrazole insecticides, which can be synthesized from this compound, primarily act on the central nervous system of insects. They are non-competitive blockers of the γ-aminobutyric acid (GABA)-gated chloride channels. By blocking these channels, they inhibit the influx of chloride ions into neurons, leading to hyperexcitation and convulsions, and ultimately, the death of the insect.
Fungicidal Amides
Certain amide derivatives containing the trifluoromethylphenyl group have shown potent fungicidal activity.[3][5] The mode of action can vary depending on the overall structure of the molecule. For some, the mechanism involves the inhibition of succinate dehydrogenase (SDHI fungicides), a key enzyme in the mitochondrial respiratory chain of fungi. This disruption of cellular respiration leads to a depletion of ATP and cell death. The trifluoromethylphenyl group can play a crucial role in the binding of the fungicide to the active site of the succinate dehydrogenase enzyme.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a new generation of high-performance agrochemicals. Its unique structural features allow for the strategic introduction of the 3-chloro-5-(trifluoromethyl)phenyl moiety, which can significantly enhance the biological activity of the resulting compounds. The robust and adaptable synthetic protocols, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provide efficient pathways to a wide range of insecticidal and fungicidal candidates. Further exploration of the synthetic potential of this building block is expected to lead to the discovery of novel and effective crop protection solutions.
References
- Smolecule. (2023, November 24). N-[3-chloro-5-(trifluoromethyl)phenyl]-2-(1,2,4-triazol-1-yl)propanamide.
- Fungicidal Properties of Some Novel Trifluoromethylphenyl Amides. (n.d.).
- ChemicalBook. (n.d.). 3-Amino-5-bromobenzotrifluoride synthesis.
- Synthesis, Characterization, and Biological Activity of Novel Amide Derivatives Containing Trifluoromethylpyridine Moieties. (2025, August 7).
- Fungicidal Properties of Some Novel Trifluoromethylphenyl Amides. (n.d.).
- Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. (n.d.). MDPI.
- Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025, January 23).
- Fungicidal Properties of Some Novel Trifluoromethylphenyl Amides. (2021, October 9).
- Synthesis and crystal structure of 1-(2,6-dichloro-4-trifluoromethyl- phenyl)-3-cyano-5-amino-pyrazole and its amides plus imide. (2025, August 7).
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Synthesis of trifluoromethylphenyl amides 1-4. (n.d.).
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (n.d.). Organic Syntheses Procedure.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central.
- Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Labor
- Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. (n.d.). MDPI.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- 3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid, a Metabolite of the Fungicide Fluopyram, Causes Growth Disorder in Vitis vinifera. (2019, July 3). PubMed.
- Synthesis of insecticidal fluorinated anthranilic diamides. (n.d.). PubMed.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. (2016, February 27). PubMed.
- Design, synthesis and insecticidal activity of biphenyl-diamide deriv
- Buchwald-Hartwig Amination. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Matrix Scientific. (n.d.). 3-Chloro-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)aniline.
- The Royal Society of Chemistry. (n.d.). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from The Royal Society of Chemistry website.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Design, Synthesis, and Herbicidal Activities of 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles. (2025, August 8).
- (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2025, August 6).
- Synthesis and Herbicidal Activity of Trifluoromethyl‐Substituted Phenyl Alkyl Ketoxime Esters of Bispyribac | Request PDF. (2020, April 8).
- Google Patents. (n.d.). Preparation of p-aminobenzotrifluoride.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from Andrew G Myers Research Group website.
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-(bromomethyl)benzonitrile.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 3-Amino-5-bromobenzotrifluoride 54962-75-3. Retrieved from Tokyo Chemical Industry (India) Pvt. Ltd. website.
- Synthesis and Herbicidal Activities of Novel 3-(substituted Benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)
- J-Stage. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Google Patents. (n.d.). Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021, January 4). PubMed Central.
- ChemicalBook. (n.d.). This compound | 928783-85-1.
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Application Notes and Protocols for the Chemoselective Formation of 3-Chloro-5-(trifluoromethyl)phenylmagnesium Bromide
Abstract
This document provides a comprehensive guide for the chemoselective synthesis of the Grignard reagent, 3-chloro-5-(trifluoromethyl)phenylmagnesium bromide, from 3-bromo-5-chlorobenzotrifluoride. The protocol leverages the differential reactivity of carbon-halogen bonds with magnesium metal, enabling the preferential formation of the Grignard reagent at the C-Br bond while leaving the C-Cl bond intact. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a reliable method for preparing this versatile building block. Detailed mechanistic insights, a step-by-step experimental protocol, safety considerations specific to trifluoromethylated Grignard reagents, and data presentation are included to ensure procedural success and safety.
Introduction and Scientific Background
Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds.[1][2] The synthesis of Grignard reagents from dihalogenated aromatic compounds presents a unique challenge and opportunity for chemoselective functionalization. The successful selective formation of a monovalent Grignard reagent from a dihaloarene allows for subsequent derivatization at one position, leaving the second halogen available for further transformations.
The target molecule, this compound, possesses two distinct halogen atoms, bromine and chlorine, attached to an aromatic ring bearing a strongly electron-withdrawing trifluoromethyl (-CF₃) group. The key to the successful synthesis of 3-chloro-5-(trifluoromethyl)phenylmagnesium bromide lies in the differential reactivity of the C-Br and C-Cl bonds towards magnesium. The C-Br bond is inherently weaker and more readily undergoes oxidative insertion by magnesium compared to the stronger C-Cl bond.[3][4][5] This difference in bond dissociation energy is the primary factor governing the chemoselectivity of the reaction.
The presence of the trifluoromethyl group introduces both electronic effects and safety considerations. The -CF₃ group is a potent electron-withdrawing group, which can influence the reactivity of the aryl halide and the stability of the resulting Grignard reagent.[6] Of critical importance are the documented hazards associated with trifluoromethyl-substituted Grignard reagents, which have been reported to undergo exothermic decomposition, particularly at elevated temperatures or in concentrated solutions.[7][8][9] Therefore, strict adherence to safety protocols and careful control of reaction parameters are paramount.
Mechanistic Rationale for Chemoselectivity
The formation of a Grignard reagent proceeds via a radical mechanism on the surface of the magnesium metal.[1] The overall process can be summarized as the oxidative insertion of magnesium into the carbon-halogen bond.
The chemoselectivity in the reaction of this compound with magnesium is dictated by the relative rates of cleavage of the C-Br and C-Cl bonds. The bond dissociation energies for C-Br bonds are significantly lower than for C-Cl bonds, making the C-Br bond more susceptible to reaction with magnesium.[5]
Key Mechanistic Steps:
-
Initiation: The reaction is initiated on the surface of the magnesium metal, which is typically coated with a passivating layer of magnesium oxide (MgO).[10][11] Activation of the magnesium is crucial to expose fresh, reactive metal.
-
Electron Transfer: A single electron is transferred from the magnesium surface to the antibonding orbital of the C-Br bond of this compound.
-
Radical Anion Formation: This electron transfer results in the formation of a radical anion, which rapidly fragments.
-
Formation of Aryl Radical and Magnesium Halide: The fragmentation yields an aryl radical and a magnesium bromide species on the metal surface.
-
Radical Recombination: The aryl radical then recombines with a magnesium radical species on the surface to form the organomagnesium compound, 3-chloro-5-(trifluoromethyl)phenylmagnesium bromide.
Due to the higher bond energy of the C-Cl bond, its rate of reaction with magnesium is substantially slower, allowing for the selective formation of the desired Grignard reagent.[3][4]
Experimental Protocol
This protocol outlines a laboratory-scale procedure for the chemoselective formation of 3-chloro-5-(trifluoromethyl)phenylmagnesium bromide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | --- |
| Magnesium turnings | 99.5% | Commercially Available | Must be activated prior to use. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available | Essential for reaction success. |
| Iodine (I₂) | Crystal, Reagent Grade | Commercially Available | For magnesium activation. |
| 1,2-Dibromoethane (optional) | ≥98% | Commercially Available | Alternative for magnesium activation. |
| Saturated aqueous NH₄Cl solution | --- | Prepared in-house | For quenching the reaction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | --- | Commercially Available | For drying the organic phase. |
Equipment
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen) supply with a manifold
-
Syringes and needles for transfer of anhydrous solvents
-
Ice-water bath
Step-by-Step Procedure
Workflow for Grignard Reagent Formation
Caption: Workflow for the chemoselective formation of 3-chloro-5-(trifluoromethyl)phenylmagnesium bromide.
-
Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, a pressure-equalizing dropping funnel, and an inert gas inlet. Purge the entire system with dry argon or nitrogen for at least 30 minutes to ensure anhydrous conditions.[12][13]
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a single crystal of iodine.[10][14] Alternatively, a few drops of 1,2-dibromoethane can be used.[11][14] Gently warm the flask with a heat gun under a stream of inert gas until the purple vapor of iodine is observed, then allow it to cool to room temperature. Successful activation is indicated by the disappearance of the iodine color upon addition of the solvent and a small amount of the aryl halide.
-
Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Reaction Initiation: Add a small portion of the this compound solution from the dropping funnel to the activated magnesium turnings. The reaction should initiate, which can be observed by a gentle bubbling from the magnesium surface and a slight exothermic reaction, potentially leading to a gentle reflux of the THF.[11] If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. This slow addition is crucial to control the exotherm and to minimize the formation of the Wurtz coupling side product.[6]
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting solution of 3-chloro-5-(trifluoromethyl)phenylmagnesium bromide should be a grayish, cloudy mixture.
-
Use and Storage: The freshly prepared Grignard reagent is best used immediately for subsequent reactions. If storage is necessary, it should be kept under an inert atmosphere in a sealed container.
Safety Considerations
The formation and handling of trifluoromethyl-substituted Grignard reagents require special precautions due to their potential for exothermic decomposition and detonation, especially upon loss of solvent or at elevated temperatures.[7][8][9]
-
Temperature Control: It is imperative to maintain careful control over the reaction temperature. The use of an ice-water bath to moderate the reaction exotherm during the addition of the aryl halide is strongly recommended.
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and protic solvents, which will quench the reagent in a highly exothermic reaction.[6][12] All glassware must be scrupulously dried, and anhydrous solvents must be used.
-
Inert Atmosphere: The reaction must be carried out under a positive pressure of an inert gas (argon or nitrogen) to prevent oxidation and reaction with atmospheric moisture.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. The reaction should be conducted in a well-ventilated fume hood.
-
Quenching: When quenching the reaction or any residual Grignard reagent, do so slowly and at a low temperature (e.g., 0 °C) with a saturated aqueous solution of ammonium chloride. Never add water directly to a concentrated Grignard solution.
Characterization and Quality Control
The concentration of the prepared Grignard reagent can be determined by titration. A common method involves quenching an aliquot of the Grignard solution with a known excess of iodine, followed by back-titration of the remaining iodine with a standardized solution of sodium thiosulfate.
Summary of Critical Parameters
| Parameter | Recommended Condition | Rationale and Scientific Justification |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Ethereal solvents are essential to solvate and stabilize the Grignard reagent.[1] THF is generally preferred for aryl Grignard formation. |
| Temperature | Gentle reflux during addition, then room temp. | Controlled temperature prevents runaway reactions and minimizes side product formation.[7][8] |
| Magnesium Activation | Iodine or 1,2-Dibromoethane | Removes the passivating MgO layer, exposing fresh magnesium for reaction.[10][11][14] |
| Addition Rate of Aryl Halide | Slow, dropwise | Controls the exotherm and minimizes Wurtz coupling side reactions.[6] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents reaction with atmospheric oxygen and moisture, which would destroy the Grignard reagent.[12] |
Conclusion
The chemoselective formation of 3-chloro-5-(trifluoromethyl)phenylmagnesium bromide is a reliable and valuable synthetic transformation that leverages the inherent differences in the reactivity of carbon-halogen bonds. By following the detailed protocol and adhering to the stringent safety precautions outlined in this document, researchers can successfully prepare this important building block for a wide range of applications in organic synthesis and drug discovery. The key to success lies in the meticulous control of reaction conditions, particularly the maintenance of an anhydrous environment and careful temperature management.
References
- Tilstam, U., & Weinmann, H. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(6), 906-910. [Link]
- Stack Exchange. (2017). Why does magnesium prefer to insert into C–Br bonds over C–Cl bonds? Chemistry Stack Exchange. [Link]
- askIITians. (2020). why does Mg chose C-Br bond over C-Cl bond in the prep of grignard reagent?[Link]
- ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent?[Link]
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-chlorobenzotrifluoride
Introduction
The strategic incorporation of trifluoromethyl (CF3) groups into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1] The potent electron-withdrawing nature of the CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] 3-Bromo-5-chlorobenzotrifluoride is a valuable trifluoromethylated building block, offering two distinct halogen atoms for sequential, chemoselective functionalization through palladium-catalyzed cross-coupling reactions. This differential reactivity of the C-Br and C-Cl bonds allows for the controlled and stepwise introduction of diverse molecular fragments, making it a highly versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[3][4][5]
This guide provides a comprehensive overview of the key palladium-catalyzed cross-coupling reactions involving this compound, with a focus on practical, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. We will delve into the principles of chemoselectivity, the rationale behind experimental design, and provide detailed, step-by-step procedures to empower researchers in their synthetic endeavors.
The Principle of Chemoselectivity
The success of sequential cross-coupling on dihalogenated substrates hinges on the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed reactions, the oxidative addition of the aryl halide to the Pd(0) center is a critical step in the catalytic cycle.[6][7][8] The relative reactivity of aryl halides in this step generally follows the trend: I > Br > OTf > Cl.[9] This inherent reactivity difference allows for the selective activation of the C-Br bond in this compound under carefully controlled conditions, leaving the C-Cl bond intact for subsequent transformations.
I. Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted styrene motifs.[9][10] The reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide.[9]
Catalytic Cycle of Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
Recommended Protocol: Selective Suzuki-Miyaura Coupling of this compound
This protocol details a general procedure for the selective coupling at the C-Br position.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)
-
Tricyclohexylphosphine (PCy₃) or SPhos (2-6 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), the phosphine ligand (0.04 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Add the anhydrous, degassed solvent (e.g., toluene/water 10:1 mixture).
-
Stir the reaction mixture at 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂, PdCl₂(dppf) | These are common and effective palladium sources.[11] |
| Ligand | PCy₃, SPhos | Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination.[12] |
| Base | K₃PO₄, Cs₂CO₃ | A base is required to activate the boronic acid for transmetalation.[13][14] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic solvent systems are often effective for Suzuki couplings.[11][12] |
II. Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[15][16] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[17]
Catalytic Cycle of Sonogashira Coupling
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.
Recommended Protocol: Selective Sonogashira Coupling of this compound
This protocol provides a general procedure for the selective coupling at the C-Br position.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
A base such as triethylamine (Et₃N) or diisopropylamine (DIPA) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.04 eq.).
-
Add the anhydrous, degassed solvent (e.g., THF) followed by the base (e.g., Et₃N, 3.0 eq.).
-
Add the terminal alkyne (1.5 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, concentrate, and purify by flash column chromatography.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ | A common and effective palladium precatalyst.[17] |
| Co-catalyst | CuI | The copper(I) co-catalyst is crucial for the activation of the alkyne.[16][18] |
| Base | Et₃N, DIPA | An amine base is required to deprotonate the terminal alkyne.[16] |
| Solvent | THF, DMF | Aprotic polar solvents are typically used.[19] |
III. Buchwald-Hartwig Amination: Formation of C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[20][21] It allows for the coupling of amines with aryl halides, providing a versatile route to aryl amines which are prevalent in pharmaceuticals.[20][21]
Catalytic Cycle of Buchwald-Hartwig Amination
The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[21][22]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Recommended Protocol: Selective Buchwald-Hartwig Amination of this compound
This protocol outlines a general procedure for the selective amination at the C-Br position.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
A suitable phosphine ligand (e.g., Xantphos, BINAP) (2-4 mol%)
-
A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5 - 2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with Pd₂(dba)₃ (0.01 eq.), the phosphine ligand (0.02 eq.), and the base (e.g., NaOtBu, 1.5 eq.).
-
Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by flash column chromatography.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ | A common Pd(0) source for Buchwald-Hartwig reactions.[23] |
| Ligand | Xantphos, BINAP | Bidentate phosphine ligands are often effective in promoting C-N bond formation.[20][23] |
| Base | NaOtBu, Cs₂CO₃ | A strong base is required to deprotonate the amine.[23][24] |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are necessary.[23] |
Conclusion
The palladium-catalyzed cross-coupling of this compound offers a powerful and versatile strategy for the synthesis of complex trifluoromethyl-containing molecules. By carefully selecting the reaction conditions, researchers can achieve high chemoselectivity, enabling the sequential functionalization of this valuable building block. The protocols provided herein serve as a robust starting point for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, facilitating the development of novel compounds for a wide range of applications in the pharmaceutical and materials science industries.
References
- J. F. Hartwig, "Organotransition Metal Chemistry: From Bonding to Catalysis," University Science Books, 2010.
- N. Miyaura and A. Suzuki, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," Chemical Reviews, vol. 95, no. 7, pp. 2457-2483, 1995.
- A. de Meijere and F. Diederich, Eds., "Metal-Catalyzed Cross-Coupling Reactions," Wiley-VCH, 2004.
- The Nobel Prize in Chemistry 2010, "Palladium-Catalyzed Cross Couplings in Organic Synthesis," NobelPrize.org. [Link]
- R. F. Heck, "Palladium-catalyzed reactions of organic halides with olefins," Accounts of Chemical Research, vol. 12, no. 4, pp. 146-151, 1979.
- J. K. Stille, "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles," Angewandte Chemie International Edition in English, vol. 25, no. 6, pp. 508-524, 1986.
- S. L. Buchwald and J. F. Hartwig, "Evolution of a Catalyst for the Amination of Aryl Halides," Accounts of Chemical Research, vol. 41, no. 11, pp. 1461-1473, 2008.
- K. C. Nicolaou, P. G. Bulger, and D. Sarlah, "Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis," Angewandte Chemie International Edition, vol. 44, no. 29, pp. 4442-4489, 2005.
- R. Chinchilla and C. Nájera, "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry," Chemical Reviews, vol. 107, no. 3, pp. 874-922, 2007.
- V. V. Grushin and H. Alper, "Activation of C-Cl Bonds by Homogeneous Transition Metal Catalysts," Chemical Reviews, vol. 94, no. 4, pp. 1047-1062, 1994.
- A. F. Littke and G. C. Fu, "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides," Angewandte Chemie International Edition, vol. 41, no. 22, pp. 4176-4211, 2002.
- D. G. J. Young, Ed., "Cross-Coupling and Heck-Type Reactions 1: Carbon-Carbon Cross-Coupling," Georg Thieme Verlag, 2012.
- M. R. Netherton and G. C. Fu, "Palladium-Catalyzed Cross-Coupling of Unactivated Alkyl Halides," in "Topics in Organometallic Chemistry," vol. 14, pp. 85-108, Springer, 2005.
- T. E. Barder, S. D. Walker, J. R. Martinelli, and S. L. Buchwald, "New Catalysts for the Suzuki-Miyaura Reaction: The Use of Sterically Hindered Biphenyl-Based Monophosphine Ligands," Journal of the American Chemical Society, vol. 127, no. 13, pp. 4685-4696, 2005.
- J.-P. Bégué and D. Bonnet-Delpon, "Bioorganic and Medicinal Chemistry of Fluorine," Wiley, 2008.
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Application Notes and Protocols: Strategic Derivatization of 3-Bromo-5-chlorobenzotrifluoride for Medicinal Chemistry
Introduction: The Strategic Value of a Trifunctional Scaffold
In the landscape of modern drug discovery, the selection of foundational chemical scaffolds is a critical determinant of a program's success. 3-Bromo-5-chlorobenzotrifluoride (CAS 928783-85-1) has emerged as a preeminent building block for medicinal chemists.[1][2] Its utility is rooted in a unique trifunctional architecture: a robust benzene ring substituted with a trifluoromethyl group, a bromine atom, and a chlorine atom. This arrangement provides a powerful toolkit for generating molecular diversity and fine-tuning pharmacological properties.
The trifluoromethyl (-CF3) group is a cornerstone functional motif in contemporary drug design.[3] Its strong electron-withdrawing nature and high metabolic stability can significantly enhance a drug candidate's profile.[3][4][5] Key advantages conferred by the -CF3 group include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative degradation by metabolic enzymes, which can increase a drug's half-life.[4][6]
-
Increased Lipophilicity: The introduction of a -CF3 group generally increases a molecule's lipophilicity (logP), which can improve its ability to cross cellular membranes and reach its biological target.[4][5]
-
Modulation of Physicochemical Properties: The -CF3 group can influence the pKa of nearby functional groups and act as a bioisostere for other groups like methyl or chloro, allowing for the precise adjustment of a compound's steric and electronic properties to optimize target binding.[7]
Complementing the -CF3 group are the two halogen atoms, which serve as versatile handles for synthetic modification. The differential reactivity between the C-Br and C-Cl bonds—with the C-Br bond being significantly more susceptible to oxidative addition in palladium-catalyzed reactions—allows for selective, stepwise functionalization.[8] This enables the construction of complex molecular architectures through robust and well-established chemical transformations.[3]
This document provides detailed application notes and protocols for the most effective derivatization strategies for this compound, focusing on palladium-catalyzed cross-coupling reactions that form the bedrock of its application in medicinal chemistry.
| Property | Value |
| CAS Number | 928783-85-1 |
| Molecular Formula | C₇H₃BrClF₃ |
| Molecular Weight | 259.45 g/mol |
| Appearance | Colorless to yellow liquid |
| Synonyms | 1-Bromo-3-chloro-5-(trifluoromethyl)benzene |
Core Derivatization Strategies: A Roadmap
The derivatization of this compound is dominated by palladium-catalyzed cross-coupling reactions, which provide reliable and modular access to new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The higher reactivity of the aryl bromide allows it to be selectively targeted over the aryl chloride.
Caption: Primary derivatization pathways for this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds for Biaryl Scaffolds
The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for forming C(sp²)-C(sp²) bonds in medicinal chemistry.[9] It involves the coupling of an organohalide with an organoboron species, such as a boronic acid or boronate ester, catalyzed by a palladium(0) complex.[10]
Causality and Strategic Choice: The formation of biaryl and heteroaryl-aryl motifs is a cornerstone of kinase inhibitor design, as well as for targets requiring specific spatial orientations for binding. The Suzuki reaction's value lies in its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids.[11] For this compound, this reaction selectively functionalizes the C-Br bond, leaving the C-Cl bond intact for potential subsequent modifications. A base is essential for the activation of the organoboron reagent, which facilitates the transmetalation step in the catalytic cycle.[10]
Detailed Protocol: Selective Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with a representative arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or (PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent System: 1,4-Dioxane and Water (e.g., 4:1 v/v) or Toluene/Water
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe to achieve a concentration of approximately 0.1 M with respect to the starting halide.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting halide is consumed (typically 4-16 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Installing C-N Bonds
The Buchwald-Hartwig amination is a transformative palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[12] It has become an indispensable tool for medicinal chemists, as aryl and heteroaryl amine moieties are present in a vast number of pharmaceuticals.[13] The reaction couples an aryl halide with a primary or secondary amine.[14]
Causality and Strategic Choice: The success of the Buchwald-Hartwig amination hinges on the choice of a suitable phosphine ligand.[13] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are critical as they accelerate the rate-limiting reductive elimination step, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[15] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or potassium phosphate (K₃PO₄), is required to deprotonate the amine, facilitating its coordination to the palladium center.[13] This reaction provides direct access to substituted anilines, which are key intermediates for a wide range of drug candidates.
Detailed Protocol: Selective Buchwald-Hartwig Amination
This protocol provides a general procedure for the amination of this compound with a representative amine.
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., XPhos, 4-5 mol%)
-
Base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup (Glovebox Recommended): To an oven-dried Schlenk flask, add the palladium pre-catalyst, phosphine ligand, and base.
-
Inert Atmosphere: Seal the flask, remove from the glovebox (if used), and connect to a Schlenk line. Purge with an inert gas.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv) followed by the anhydrous, degassed solvent (e.g., toluene) to a concentration of 0.1-0.2 M.
-
Amine Addition: Add the amine (1.2 equiv) to the stirring mixture via syringe.
-
Reaction: Heat the reaction mixture in a preheated oil bath to 80-110 °C.
-
Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 2-24 hours.
-
Workup: Cool the mixture to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the residue by flash column chromatography to afford the desired aryl amine product.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
While palladium catalysis is dominant, direct substitution of a halide by a potent nucleophile is another potential derivatization pathway. Nucleophilic aromatic substitution (SNAr) proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[16][17] The subsequent departure of the leaving group (halide) restores aromaticity.
Causality and Strategic Choice: For an SNAr reaction to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.[16][17] These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance.[18] In this compound, the -CF3 group is a moderately strong electron-withdrawing group. While it does activate the ring towards nucleophilic attack, the activation is less pronounced than that of a nitro (-NO₂) group. Therefore, SNAr reactions on this substrate typically require more forcing conditions (higher temperatures, stronger nucleophiles) than palladium-catalyzed alternatives. The choice between targeting the chloro or bromo substituent can be complex, as leaving group ability in SNAr reactions does not always follow the same trends as in other substitution reactions.[19]
Caption: The Addition-Elimination mechanism of SNAr.
Conclusion and Outlook
This compound is a high-value, versatile starting material for medicinal chemistry programs. Its true power is unlocked through selective palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling provides efficient access to diverse biaryl cores, while the Buchwald-Hartwig amination enables the direct installation of crucial amine functionalities. By mastering these protocols, researchers can rapidly generate libraries of complex and novel analogues, accelerating the journey of drug discovery from initial hit to lead optimization and beyond.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI.
- Trifluoromethyl group - Wikipedia.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed.
- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione.
- Buchwald–Hartwig amination - Wikipedia.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- Exploring the Diverse Applications of 5-Bromo-2-chlorobenzotrifluoride in Modern Chemistry.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024 - YouTube.
- Suzuki Coupling - Organic Chemistry Portal.
- The Suzuki Reaction - Andrew G Myers Research Group.
- This compound - MySkinRecipes.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central.
- Nucleophilic Aromatic Substitution - YouTube.
- Nucleophilic aromatic substitution I (video) - Khan Academy.
- Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central.
- 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax.
- 3.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts.
- Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC - PubMed Central.
- 3-Bromo-5-fluorobenzotrifluoride | C7H3BrF4 | CID 2736323 - PubChem.
- Design, Synthesis and In Vitro Studies of 3-Amidocoumarins as Novel Antibiofilm Agents.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences.
- Selected bioactive molecules and a short synthetic route. - ResearchGate.
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- 1. This compound [myskinrecipes.com]
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- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 7. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 8. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
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- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 19. youtube.com [youtube.com]
Application Note: Regioselective Ortho-Lithiation of 3-Bromo-5-chlorobenzotrifluoride for the Synthesis of Novel Pharmaceutical Intermediates
Abstract
This application note provides a comprehensive, field-proven protocol for the regioselective ortho-lithiation of 3-Bromo-5-chlorobenzotrifluoride. The trifluoromethyl group, in concert with adjacent halogen atoms, directs deprotonation to the C2 position using lithium diisopropylamide (LDA) at low temperatures. This method creates a versatile aryllithium intermediate that can be trapped with various electrophiles, offering a robust pathway to novel, highly functionalized benzotrifluoride derivatives. We detail the reaction mechanism, provide a step-by-step experimental procedure, outline in-process controls for ensuring reproducibility, and discuss the causality behind key experimental choices, grounded in established principles of Directed ortho-Metalation (DoM).
Introduction & Scientific Context
The benzotrifluoride moiety is a critical pharmacophore in modern drug discovery, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity. The synthesis of polysubstituted benzotrifluorides, however, presents significant challenges due to the competing directing effects of substituents in classical electrophilic aromatic substitution.
Directed ortho-Metalation (DoM) offers a powerful and predictable alternative for achieving regioselective functionalization.[1] This strategy involves the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent.[2] The resulting aryllithium intermediate can then be reacted with a wide range of electrophiles to introduce a new substituent with high precision.[3][4]
In the case of this compound, the molecule lacks a traditional, strongly coordinating DMG. Instead, the regioselectivity of the lithiation is governed by the synergistic acidifying effects of the three electron-withdrawing substituents. The potent inductive effect of the trifluoromethyl (CF₃) group, combined with those of the chlorine and bromine atoms, renders the C2 proton the most acidic site on the aromatic ring. This application note leverages this inherent acidity to achieve a highly regioselective lithiation using the non-nucleophilic strong base, lithium diisopropylamide (LDA).
Reaction Principle and Mechanism
The core of this protocol is the deprotonation of the most acidic proton on the aromatic ring. The reaction proceeds in two key stages:
-
Directed ortho-Metalation: LDA, a sterically hindered and highly basic amide, is used to selectively abstract the proton at the C2 position.[5] This site is flanked by the strongly electron-withdrawing CF₃ and chloro groups, making it the kinetic and thermodynamic site of deprotonation. The reaction is conducted at -78 °C in an anhydrous polar aprotic solvent like tetrahydrofuran (THF) to ensure the stability of the aryllithium intermediate and prevent side reactions.[6]
-
Electrophilic Quench: The generated 2-lithio-3-bromo-5-chlorobenzotrifluoride is a potent nucleophile. It can be trapped in situ by the addition of a suitable electrophile (E⁺), leading to the formation of a new carbon-element bond at the C2 position.[7] The choice of electrophile determines the final functional group introduced.
Caption: Reaction scheme for the ortho-lithiation of this compound.
Materials, Reagents, and Equipment
Reagents & Consumables
-
This compound (≥98% purity)
-
Diisopropylamine (≥99.5%, anhydrous)
-
n-Butyllithium (n-BuLi), 2.5 M solution in hexanes
-
Tetrahydrofuran (THF), anhydrous, ≥99.9%, inhibitor-free
-
Selected Electrophile (e.g., solid carbon dioxide, benzaldehyde, etc.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate (ACS grade, for extraction)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Argon or Nitrogen gas (high purity, for inert atmosphere)
-
Dry ice / Acetone bath
-
Standard TLC plates (e.g., silica gel 60 F₂₅₄)
Equipment
-
Three-necked round-bottom flasks (flame- or oven-dried)
-
Magnetic stirrer and stir bars
-
Schlenk line or manifold for inert atmosphere operations
-
Syringes and needles (oven-dried)
-
Rubber septa
-
Low-temperature thermometer
-
Separatory funnel
-
Rotary evaporator
Reagent Data Summary
| Reagent | Formula | MW ( g/mol ) | Role | Key Considerations |
| This compound | C₇H₃BrClF₃ | 275.45 | Substrate | Moisture sensitive. Store under inert gas. |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | Primary Base | Pyrophoric and extremely reactive with water/air. Handle with extreme caution. |
| Diisopropylamine | C₆H₁₅N | 101.19 | LDA Precursor | Corrosive and flammable. Distill from CaH₂ for best results. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent | Must be anhydrous. Use a freshly opened bottle or solvent from a purification system.[6] |
| Electrophile (e.g., CO₂) | CO₂ | 44.01 | Quenching Agent | Varies by desired product. Must be anhydrous if not a protic source itself. |
Detailed Experimental Protocol
Note: This entire procedure must be conducted under a dry, inert atmosphere (Argon or Nitrogen) using flame- or oven-dried glassware.
In-situ Preparation of LDA Solution (1.1 equivalents)
-
To a dry three-necked flask equipped with a magnetic stir bar, rubber septum, and an inert gas inlet, add anhydrous THF (approx. 0.4 M final concentration).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add diisopropylamine (1.1 eq.) to the stirred THF via syringe.
-
Add n-butyllithium (1.05 eq.) dropwise to the diisopropylamine solution over 10 minutes. A cloudy white precipitate may form.
-
Stir the resulting LDA solution at -78 °C for 30 minutes before use. This ensures complete formation of the base.[8]
Lithiation of this compound
-
In a separate dry flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Cool this substrate solution to -78 °C.
-
Using a cannula or syringe, slowly transfer the substrate solution to the pre-formed LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour. The solution may change color (typically to yellow or orange), indicating the formation of the aryllithium species.
Electrophilic Quench
-
While maintaining the temperature at -78 °C, add the desired electrophile (1.2-1.5 eq.).
-
Example (Carboxylation): Carefully add crushed, dry solid carbon dioxide (dry ice) in small portions to the reaction mixture.
-
Example (Hydroxymethylation): Add anhydrous formaldehyde (generated from paraformaldehyde) or a solution of dry benzaldehyde in THF.
-
-
Continue stirring at -78 °C for an additional 1-2 hours.
-
Allow the reaction mixture to slowly warm to room temperature over 1-2 hours.
Work-up and Purification
-
Once at room temperature, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate to extract the organic components.
-
Separate the layers. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization, as appropriate for the specific product.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the ortho-lithiation protocol.
Trustworthiness: In-Process Controls & Validation
To ensure the success and reproducibility of this protocol, the following validation steps are critical:
-
Anhydrous Conditions: The most common source of failure is the presence of moisture. Ensure all reagents, solvents, and glassware are scrupulously dried. The use of a colorimetric indicator like an internal Schlenk flask with benzophenone and sodium can confirm solvent dryness.
-
Base Titration: The concentration of commercial n-BuLi solutions can decrease over time. It is best practice to titrate the n-BuLi solution (e.g., using diphenylacetic acid) before use to ensure accurate stoichiometry.
-
Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots, quenching them with D₂O, and analyzing by ¹H NMR or GC-MS to confirm the regioselectivity of deuterium incorporation at the C2 position.
-
Confirmation of Product Structure: The final purified product must be unambiguously characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.
-
Side Reactions: Be aware of potential side reactions. Although LDA is non-nucleophilic, trace impurities or elevated temperatures could lead to nucleophilic attack. A "halogen dance" rearrangement is also a possibility with polyhalogenated aromatics, though less likely at -78 °C under kinetic control.[5]
Conclusion
This application note provides a robust and reliable protocol for the directed ortho-lithiation of this compound. By leveraging the inherent acidity of the C2 proton, this method allows for the precise and high-yield introduction of a wide array of functional groups. The procedure is well-suited for medicinal chemistry and materials science laboratories engaged in the synthesis of complex, fluorinated aromatic molecules. Adherence to the described anhydrous techniques and validation controls is paramount for achieving consistent and successful outcomes.
References
- Collum, D. B. (2007).
- Douglass, M. R., et al. (n.d.).
- University of Rochester. (n.d.). Directed (ortho)
- Mattson, R. J., et al. (1990). Ortho-Directed Lithiation of 3,4-(Alkylenedioxy)halobenzenes with LDA and LiTMP. The First Ortho Lithiation of an Iodobenzene.
- Reddit User Discussion. (2018). Is it possible to attain directed lithiation of an aromatic ring using LDA? r/OrganicChemistry. [Link]
- Mortier, J. (2007).
- Grokipedia. (n.d.).
- Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide. Baran Lab. [Link]
- Myers, A. G. Research Group. (n.d.).
- Leroux, F., Schlosser, M., et al. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Infoscience EPFL. [Link]
- ResearchGate. (n.d.). Reaction pathways for the lithiation.
- Clayden, J., et al. (2016). Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench. PMC - NIH. [Link]
- Dziedzic, P., et al. (2022). Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. PMC - NIH. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. baranlab.org [baranlab.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 3-Bromo-5-chlorobenzotrifluoride
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-bromo-5-chlorobenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this substrate. We will move beyond generic advice to provide targeted, mechanistically-grounded solutions to help you optimize your reaction yields and purity.
The structure of this compound presents a unique and interesting challenge: achieving chemoselective coupling. The presence of two different halogen atoms—bromine and chlorine—on an electron-deficient ring requires precise control over the reaction conditions to favor substitution at the more reactive C-Br bond. This guide provides a systematic approach to troubleshooting and optimization.
Core Troubleshooting Guide
This section addresses the most common and critical issues encountered during the Suzuki coupling of this compound in a direct question-and-answer format.
Q1: I am getting a mixture of products from coupling at both the bromine and chlorine positions, or my reaction shows poor selectivity. How can I exclusively target the C-Br bond?
A1: This is the most critical challenge with this substrate. Achieving high selectivity relies on exploiting the inherent difference in reactivity between the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling, the general order of reactivity for aryl halides is I > Br > OTf > Cl.[1][2] The C-Br bond is significantly more susceptible to oxidative addition by a Pd(0) complex than the stronger, less reactive C-Cl bond.[3][4]
Causality & Strategy: The key is to use reaction conditions that are "active" enough to break the C-Br bond but "mild" enough to leave the C-Cl bond untouched.
-
Catalyst & Ligand Choice: Avoid overly active catalyst systems designed for unreactive aryl chlorides. Standard, less electron-rich phosphine ligands are often sufficient for C-Br activation. A good starting point is a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a ligand like PPh₃ or a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄. Bulky, highly electron-rich biarylphosphine ligands (e.g., SPhos, XPhos), while excellent for C-Cl activation, may reduce selectivity by increasing the rate of oxidative addition into the C-Cl bond.[5][6]
-
Temperature Control: This is your most powerful tool for controlling selectivity.
-
Begin with lower reaction temperatures (e.g., 60-80 °C) and monitor the reaction progress. These conditions often provide enough energy for the C-Br bond to react while leaving the C-Cl bond intact.
-
Avoid high temperatures (e.g., >110 °C) initially, as this will provide the necessary activation energy to overcome the barrier for C-Cl bond cleavage, leading to di-substituted products.[7]
-
-
Reaction Time: Monitor the reaction closely. Once the starting material is consumed to form the desired mono-coupled product, stop the reaction to prevent subsequent, slower coupling at the chlorine position.
Q2: My reaction has a very low yield or has failed completely, even after extended reaction times. What are the primary causes?
A2: Low or no conversion points to a fundamental issue with the catalytic cycle. The electron-withdrawing nature of the -CF₃ group and halogens makes oxidative addition at the C-Br bond relatively facile.[2][8] Therefore, the problem often lies with catalyst deactivation, reagent quality, or other steps in the cycle.
Use the following workflow to diagnose the issue:
Sources
- 1. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
Technical Support Center: Synthesis of 3-Bromo-5-chlorobenzotrifluoride
Welcome to the technical support center for the synthesis of 3-Bromo-5-chlorobenzotrifluoride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges encountered during its synthesis. Our focus is on practical, field-tested insights to ensure the integrity and success of your experiments.
Introduction
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its trifluoromethyl group imparts unique properties such as enhanced metabolic stability and lipophilicity to target molecules. The synthesis of this compound, however, can be accompanied by the formation of several side products that can complicate purification and compromise the yield and purity of the final product. This guide will explore the common synthetic routes and provide a detailed analysis of the potential side products, their mechanisms of formation, and strategies for their identification and removal.
Two primary synthetic strategies are commonly employed for the synthesis of this compound:
-
Diazotization of 3-amino-5-chlorobenzotrifluoride followed by a Sandmeyer reaction. This is often the preferred route for its regioselectivity.
-
Direct electrophilic bromination of 3-chlorobenzotrifluoride. While seemingly more direct, this route can lead to significant challenges with isomeric purity.
This guide will address the side products associated with both methodologies.
Troubleshooting Guide: Identifying and Mitigating Side Products
This section provides a detailed breakdown of the common side products, their origins, and actionable troubleshooting steps.
Side Products from the Sandmeyer Route
The Sandmeyer reaction, while generally reliable for introducing a bromine atom onto the aromatic ring, is a radical-nucleophilic aromatic substitution, which can lead to several characteristic side products.[1]
A1: Identification and Mechanism:
The phenolic byproduct you are observing is likely 3-Chloro-5-(trifluoromethyl)phenol . Its formation is a classic side reaction in diazotization chemistry where the diazonium salt intermediate reacts with water in the reaction mixture.[2] This reaction is often referred to as "Verkochung" (cooking down) in the older literature and can be accelerated by elevated temperatures.[1]
Mechanism of Formation:
Caption: Formation of Phenolic Byproduct.
Troubleshooting and Prevention:
-
Temperature Control: Maintain a low temperature (typically 0-5 °C) during the diazotization and the Sandmeyer reaction. The diazonium salt is thermally unstable and higher temperatures promote its decomposition and reaction with water.
-
Acid Concentration: Ensure a sufficiently acidic medium. High acidity can suppress the hydrolysis of the diazonium salt.[3]
-
Minimize Water Content: Use anhydrous or low-water content solvents and reagents where possible.
-
Prompt Consumption: Use the freshly prepared diazonium salt solution immediately in the Sandmeyer reaction to minimize its decomposition.
Removal:
The phenolic byproduct can be readily removed by an alkaline wash (e.g., with aqueous sodium hydroxide solution) during the work-up. The phenol will deprotonate to form a water-soluble phenoxide salt, which will partition into the aqueous layer.
A2: Identification and Mechanism:
A common high molecular weight impurity in Sandmeyer reactions is a biaryl byproduct . In this specific synthesis, the likely structure is 3,3'-dichloro-5,5'-bis(trifluoromethyl)biphenyl . The formation of biaryl compounds is strong evidence for the radical mechanism of the Sandmeyer reaction, where two aryl radicals couple.[1]
Mechanism of Formation:
Caption: Formation of Biaryl Byproduct.
Troubleshooting and Prevention:
-
Catalyst Concentration: Use the optimal catalytic amount of copper(I) bromide. Excess catalyst can sometimes promote side reactions.
-
Reaction Conditions: Ensure efficient stirring to maintain a homogenous reaction mixture and minimize localized high concentrations of radicals.
Removal:
The biaryl byproduct is typically less volatile and has a different polarity compared to the desired product. It can often be removed by:
-
Distillation: Fractional distillation under reduced pressure can separate the higher-boiling biaryl compound.
-
Chromatography: Column chromatography or preparative HPLC can be effective for removing this impurity.
-
Crystallization: If the desired product is a solid, recrystallization from a suitable solvent can effectively remove the biaryl impurity.
A3: Identification and Mechanism:
The presence of 3-Chlorobenzotrifluoride indicates a reduction of the diazonium group, replacing it with a hydrogen atom. This is a known side reaction, and reagents like ethanol or hypophosphorous acid are sometimes used intentionally to achieve this transformation.[4][5] In the context of a Sandmeyer reaction, trace amounts of reducing agents or certain reaction conditions can lead to this side product.
Mechanism of Formation:
Caption: Formation of Reduction Byproduct.
Troubleshooting and Prevention:
-
Reagent Purity: Ensure that the reagents used are free from reducing impurities.
-
Avoid Ethanol as Solvent: If possible, avoid using ethanol as a solvent, as it can act as a reducing agent for diazonium salts.[4]
Removal:
Separation of 3-Chlorobenzotrifluoride from the desired product can be challenging due to their similar boiling points and polarities.
-
Fractional Distillation: Careful fractional distillation under reduced pressure may provide some separation.
-
Preparative Chromatography: Preparative GC or HPLC are often the most effective methods for separating these closely related compounds.
Side Products from the Direct Bromination Route
Direct electrophilic bromination of 3-chlorobenzotrifluoride is an alternative synthetic approach. However, the trifluoromethyl group is a meta-director, while the chloro group is an ortho-, para-director. This leads to a mixture of isomers.
A4: Identification and Mechanism:
The direct bromination of 3-chlorobenzotrifluoride will likely yield a mixture of positional isomers. The main isomers expected are:
-
This compound (desired product): Bromination at the position meta to the trifluoromethyl group and ortho to the chlorine.
-
2-Bromo-5-chlorobenzotrifluoride: Bromination at the position ortho to the trifluoromethyl group and meta to the chlorine.
-
4-Bromo-3-chlorobenzotrifluoride: Bromination at the position para to the chlorine and meta to the trifluoromethyl group.
The formation of these isomers is governed by the directing effects of the existing substituents on the aromatic ring.
Troubleshooting and Prevention of Isomer Formation:
Achieving high regioselectivity in this direct bromination is inherently difficult.
-
Lewis Acid Catalyst: The choice of Lewis acid catalyst (e.g., FeBr₃, AlCl₃) can influence the isomer ratio, but complete selectivity is unlikely.
-
Reaction Temperature: Lowering the reaction temperature may slightly favor the formation of one isomer over others, but often at the cost of a much slower reaction rate.
Due to the challenges in controlling the regioselectivity of this reaction, the Sandmeyer route is generally preferred for obtaining a single, pure isomer.
Removal of Isomeric Impurities:
Separating positional isomers is a significant purification challenge due to their very similar physical properties.
-
Preparative Chromatography: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) are powerful techniques for separating isomers.[6][7]
-
Fractional Crystallization: If the isomers have different solubilities in a particular solvent system, fractional crystallization can be an effective, albeit often tedious, method for purification.[8][9]
Frequently Asked Questions (FAQs)
Q5: What are the potential impurities from the starting material, 3-amino-5-chlorobenzotrifluoride, that I should be aware of?
A5: The purity of your starting material is crucial. 3-amino-5-chlorobenzotrifluoride is typically synthesized by the reduction of 3-chloro-5-nitrobenzotrifluoride. Potential impurities that can be carried over include:
-
Unreacted 3-chloro-5-nitrobenzotrifluoride: If the reduction is incomplete, this nitro compound can be present. It can potentially undergo side reactions under the acidic conditions of diazotization.
-
Isomeric amino-chlorobenzotrifluorides: If the initial nitration of 3-chlorobenzotrifluoride was not completely regioselective, other isomers of the nitro- and consequently the amino- compound may be present, leading to isomeric impurities in your final product.
Q6: What analytical techniques are best suited for monitoring the reaction and identifying these side products?
A6: A combination of chromatographic and spectroscopic techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying the volatile components of your reaction mixture, including the desired product, isomeric impurities, and many of the byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for analyzing less volatile compounds and for the quantitative analysis of isomeric purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is invaluable for the structural elucidation of unknown impurities and for confirming the structure of your final product. ¹⁹F NMR is particularly useful for analyzing trifluoromethyl-containing compounds.
Q7: Can you provide a general protocol for analyzing my reaction mixture by GC-MS?
A7: The following is a general GC-MS protocol that can be adapted for the analysis of halogenated benzotrifluorides.
Table 1: General GC-MS Protocol
| Parameter | Setting |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temp. | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-500 amu |
Q8: What are the best practices for purifying the final product to a high degree of purity (>99.5%)?
A8: Achieving high purity often requires a multi-step approach:
-
Aqueous Work-up: Begin with an appropriate aqueous work-up to remove water-soluble impurities and acidic/basic byproducts. An alkaline wash is effective for removing phenolic impurities.
-
Distillation: Fractional distillation under reduced pressure is a good first step to remove non-volatile residues and some closely boiling impurities.
-
Crystallization: If your product is a solid, recrystallization is a powerful technique for achieving high purity. Careful solvent selection is key. A solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below is ideal.
-
Preparative Chromatography: For the removal of stubborn isomeric impurities, preparative HPLC or SFC is often necessary.
Summary of Potential Side Products and Their Characteristics
Table 2: Summary of Potential Side Products
| Side Product | Structure | Formation Route | Key Identification Feature (MS) |
| 3-Chloro-5-(trifluoromethyl)phenol | C₇H₄ClF₃O | Sandmeyer | Molecular ion peak corresponding to its mass |
| 3,3'-Dichloro-5,5'-bis(trifluoromethyl)biphenyl | C₁₄H₆Cl₂F₆ | Sandmeyer | High molecular weight peak |
| 3-Chlorobenzotrifluoride | C₇H₄ClF₃ | Sandmeyer | Lower molecular weight than product |
| Isomeric Bromo-chlorobenzotrifluorides | C₇H₃BrClF₃ | Direct Bromination | Same molecular weight as product, different retention time |
| 3-chloro-5-nitrobenzotrifluoride | C₇H₃ClF₃NO₂ | Precursor Synthesis | Higher molecular weight than starting amine |
Conclusion
The synthesis of this compound, while synthetically valuable, requires careful control of reaction conditions to minimize the formation of side products. By understanding the mechanisms through which these impurities arise, researchers can implement effective strategies for their prevention and removal. This guide provides a foundation for troubleshooting common issues and achieving a high yield of a pure final product. For further assistance, please do not hesitate to contact our technical support team.
References
- Wikipedia. Sandmeyer reaction. [Link]
- The Sandmeyer Reaction: Substitution for an NH2 on an Arom
- Wikipedia. Diazonium compound. [Link]
- Lumen Learning. Organic Chemistry II: Reactions involving arenediazonium salts. [Link]
- Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Other Reactions. [Link]
- Gohain, M. et al. (2015). I have an isomer impurity which is difficulty to remove, any suggestions?
- BYJU'S. Sandmeyer Reaction Mechanism. [Link]
- Ansari, M. A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2749-2783. [Link]
- Standard Operating Procedure: Crystalliz
- Brede, O., et al. (2000). Reduction of Substituted Benzenediazonium Salts by Hydrogen Atoms in Aqueous Acidic Solution Studied by Pulse Radiolysis. The Journal of Physical Chemistry A, 104(28), 6457-6463. [Link]
- Agilent Technologies. (2014).
- Nichols, L. (2022). 3.3B: General Procedures for Removing Impurities. Chemistry LibreTexts. [Link]
- Waters Corporation.
- Frontier, A. (2026). How To: Purify by Crystallization. University of Rochester, Department of Chemistry. [Link]
- Shiau, L.-D., & Cheng, W.-C. (2019).
- The Organic Chemistry Tutor. (2018, May 9). Arenediazonium Salts With Diazo Coupling and Sandmeyer Reactions [Video]. YouTube. [Link]
- MicroCombiChem GmbH.
- Sarker, S. D., & Nahar, L. (2012). Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC). In Natural Products Isolation (pp. 341-381). Humana Press. [Link]
- Labcompare. (2022, June 17).
- U.S. Environmental Protection Agency. Direct Interface GC/MS Method. [Link]
- Agilent Technologies. (2018). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]
- Jobst, K. J. (2015).
- La-Venia, A., et al. (2020). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Organic Process Research & Development, 24(10), 2135-2143. [Link]
- Agilent Technologies. (2015). The Essential Chromatography & Spectroscopy Catalog, GC and GC/MS 2015-2016 Edition. [Link]
- Shimadzu Corporation. (2012). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. [Link]
- Ley, S. V., et al. (2016). Exploring Flow Procedures for Diazonium Formation. Beilstein Journal of Organic Chemistry, 12, 1428-1440. [Link]
- Tian, Y., et al. (2021). Study on Isomeric Impurities in Cefotiam Hydrochloride. Frontiers in Chemistry, 8, 618580. [Link]
- Trofimov, A. I., et al. (2016). 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles. Tetrahedron Letters, 57(35), 3953-3955. [Link]
- Pu, X., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature Chemistry, 13(12), 1215-1222. [Link]
- Rudolph, M., et al. (2020). 2-Chloro-3-nitro-5-(trifluoromethyl)phenylmethanone: structural characterization of a side product in benzothiazinone synthesis.
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- 9. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude 3-Bromo-5-chlorobenzotrifluoride
Welcome to the technical support guide for the purification of 3-Bromo-5-chlorobenzotrifluoride. This document is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate and require robust, field-proven methods for its purification. As an essential building block in the synthesis of pharmaceuticals and agrochemicals, its purity is paramount.[1][2] This guide provides troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this compound from a crude reaction mixture.
Part 1: Frequently Asked Questions (FAQs) & Initial Assessment
This section addresses preliminary questions regarding the material's properties and the initial analysis of a crude sample.
Q1: What are the key physical and chemical properties of this compound?
Understanding the fundamental properties of the target compound is the first step in designing a purification strategy. These values dictate the appropriate techniques to employ, such as distillation parameters or solvent selection for chromatography.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 928783-85-1 | [1][3][4] |
| Molecular Formula | C₇H₃BrClF₃ | [1][4][5] |
| Molecular Weight | 259.45 g/mol | [1][4][6] |
| Appearance | Colorless to light yellow liquid | [1][7] |
| Boiling Point | ~182 °C (at 760 mmHg) | [7] |
| Density | ~1.717 g/mL | [7] |
| Storage | Room temperature, sealed in a dry container | [1][7] |
Q2: What are the most likely impurities in my crude this compound sample?
The impurity profile is highly dependent on the synthetic route. However, for halogenated benzotrifluorides, common impurities typically fall into these categories:
-
Regioisomers: Positional isomers (e.g., 2-Bromo-5-chlorobenzotrifluoride or 3-Bromo-4-chlorobenzotrifluoride) are frequently formed during aromatic substitution reactions. These are often the most challenging to separate due to their very similar physical properties.[8]
-
Unreacted Starting Materials: Depending on the reaction stoichiometry and conversion, residual starting materials may be present.
-
By-products: Side reactions can generate various by-products. For instance, incomplete halogenation or fluorination can leave behind undesired intermediates.
-
Residual Solvents: Solvents used in the reaction or initial workup may be carried over.
Q3: How can I perform a quick purity assessment of my crude product?
Before committing to a large-scale purification, a preliminary analysis is crucial.
-
Thin-Layer Chromatography (TLC): TLC is an invaluable tool for a rapid assessment. Spot the crude material on a silica gel plate and elute with a solvent system of varying polarity (e.g., starting with 100% hexanes and gradually adding ethyl acetate). This will reveal the number of components and help in developing a solvent system for column chromatography. Streaking may indicate an overly polar compound or sample overload.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is an excellent technique for separating volatile compounds like benzotrifluoride derivatives. It can provide a quantitative measure of purity (as area %) and the mass spectrometer can help tentatively identify the parent peaks of major impurities.[8]
-
¹H and ¹⁹F NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is definitive for structural elucidation. A ¹H NMR of the crude product will show distinct aromatic signals for different isomers. ¹⁹F NMR is particularly useful as the trifluoromethyl (-CF₃) group provides a clean singlet, and impurities with a CF₃ group in a different electronic environment will appear as separate signals.
Part 2: Troubleshooting Purification Protocols
This section is structured to solve specific problems you may encounter during the purification process.
A. Fractional Vacuum Distillation
Distillation is the preferred method for purifying multi-gram quantities of liquids, especially for removing impurities with significantly different boiling points.[9][10][11]
Q: My compound appears to be decomposing or turning dark at its atmospheric boiling point (~182 °C). How can I prevent this?
A: Thermal degradation is a common issue for many functionalized organic molecules at high temperatures. The solution is to perform the distillation under reduced pressure (vacuum distillation). By lowering the pressure, you lower the boiling point of the liquid, allowing it to distill at a temperature where it is more stable. For a compound with a boiling point of 182 °C, distillation under a vacuum of 10-20 mmHg should lower the boiling point significantly, likely into the 70-90 °C range, which is much safer for the compound.[12]
Q: I'm using vacuum distillation, but the separation between my target compound and a key impurity (likely an isomer) is poor. What can I do?
A: This is a classic efficiency problem. Poor separation of components with close boiling points indicates that your distillation column has an insufficient number of "theoretical plates."
-
Increase Column Efficiency: Switch from a simple distillation setup to a fractional distillation column. A Vigreux column provides a moderate increase in efficiency. For very close boiling points, a packed column (with Raschig rings or metal sponges) offers much higher efficiency.
-
Optimize Reflux Ratio: If using a distillation head with reflux control, increase the reflux ratio. This means returning more of the condensed vapor to the column to re-equilibrate, which improves separation at the cost of slowing down the distillation rate.
-
Ensure Thermal Insulation: Wrap the distillation column in glass wool or aluminum foil to maintain a proper temperature gradient and prevent heat loss, which is critical for efficient fractionation.
B. Silica Gel Column Chromatography
Chromatography is the method of choice for separating compounds with very similar physical properties, such as regioisomers, which are difficult to separate by distillation.[13]
Q: I can't achieve baseline separation of my product and an impurity on a silica gel column. How do I select a better solvent system?
A: The key is systematic solvent optimization using TLC. The goal is to find a solvent system that gives your target compound an Rf (retention factor) of approximately 0.3-0.4, while maximizing the difference in Rf (ΔRf) between it and the impurity.
-
Start with a Non-polar Solvent: For a halogenated aromatic compound, start with 100% hexanes or heptane. This compound is relatively non-polar, so it should move off the baseline.
-
Gradually Increase Polarity: If the spots are not moving, add a slightly more polar solvent dropwise. Dichloromethane (DCM) or ethyl acetate are common choices. A typical system would be a Hexanes:DCM gradient.
-
Systematic Approach: Prepare several TLC chambers with varying solvent ratios (e.g., 99:1, 95:5, 90:10 Hexanes:DCM). The ideal system will provide the best separation. If separation is still poor, try a different solvent family, such as toluene or diethyl ether, as the co-solvent.
Q: My compound is "oiling out" and not forming crystals during recrystallization. What's happening and how can I fix it?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a supercooled liquid instead of a solid crystal lattice. This is common when the solution is supersaturated too quickly or when the boiling point of the solvent is too high.
-
Lower the Saturation Temperature: Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool much more slowly. A Dewar flask or an insulated container can be used to slow the cooling rate dramatically.[14]
-
Use a Lower-Boiling Solvent System: If slow cooling fails, your chosen solvent may be unsuitable. Find a solvent or solvent pair (one in which the compound is soluble, one in which it is not) with a lower boiling point.
-
Scratch and Seed: Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. This creates microscopic imperfections that can serve as nucleation sites. Alternatively, add a tiny "seed" crystal from a previous successful crystallization.[14]
-
Reduce Impurity Concentration: High impurity levels can inhibit crystal formation. If the crude product is very impure, consider a preliminary purification step like distillation or a quick chromatographic plug before attempting recrystallization.
Part 3: Standard Operating Protocols (SOPs)
SOP 1: Purification by Vacuum Fractional Distillation
This protocol is designed for purifying crude this compound on a multi-gram scale, assuming impurities have sufficiently different boiling points.
Workflow Diagram: General Purification Strategy
Caption: Decision tree for selecting a primary purification method.
Methodology:
-
Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all glass joints are properly sealed with vacuum grease. Connect the receiving flask to a cold trap (e.g., dry ice/acetone) and then to a vacuum pump.
-
Charging the Flask: Charge the distillation flask with the crude material (no more than 2/3 full) and a magnetic stir bar or boiling chips.
-
Evacuation: Begin stirring and slowly evacuate the system. Monitor the pressure using a manometer.
-
Heating: Once the desired pressure is stable, begin heating the distillation pot using a heating mantle.
-
Equilibration: As the liquid begins to boil and reflux, allow the column to equilibrate for 15-30 minutes. A stable temperature gradient should form along the column.
-
Collecting Fractions:
-
Fore-run: Collect the first fraction, which will contain low-boiling impurities and residual solvents. The head temperature should be unstable during this phase.
-
Main Fraction: Once the head temperature stabilizes, switch to a new receiving flask to collect the main product fraction. Record the stable temperature and pressure.
-
Final Fraction: A sharp drop or rise in temperature indicates the main product has finished distilling. Stop the distillation before the pot goes to dryness to avoid concentrating potentially explosive residues.
-
-
Shutdown: Turn off the heat and allow the system to cool completely before slowly re-introducing air.
-
Analysis: Analyze the collected main fraction for purity via GC or NMR.
SOP 2: Purification by Silica Gel Column Chromatography
This protocol is ideal for separating regioisomers or other impurities with similar polarities.
Methodology:
-
Solvent System Selection: Based on prior TLC analysis, prepare the chosen mobile phase (eluent). A good starting point is a Hexane:Dichloromethane mixture.
-
Column Packing:
-
Select a glass column with an appropriate diameter-to-height ratio (typically 1:10 to 1:20).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like DCM).
-
Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent to create a dry powder ("dry loading").
-
Carefully add the sample to the top of the packed column.
-
-
Elution:
-
Begin elution with the least polar solvent system.
-
Collect fractions of a consistent volume in test tubes or vials.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase according to your pre-determined plan.
-
-
Fraction Analysis:
-
Spot every few fractions on a TLC plate to monitor the separation.
-
Group the fractions containing the pure product based on the TLC analysis.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Diagram: Column Chromatography Workflow
Caption: Step-by-step workflow for column chromatography purification.
References
- This compound CAS No.:928783-85-1. (n.d.). Stornaway.
- This compound. (n.d.). MySkinRecipes.
- 3-Bromo-2-chlorobenzotrifluoride | C7H3BrClF3 | CID 3283173. (n.d.). PubChem.
- Process for preparing benzotrifluoride and its derivatives. (1980). Google Patents.
- Process for the production of benzotrifluoride. (1976). Google Patents.
- Process for the preparation of nitro-substituted benzotrifluoride compounds. (1985). Google Patents.
- Process for preparing benzotrifluoride and its derivatives. (1979). Google Patents.
- Process for preparing benzotrifluoride and its derivatives. (1979). Patents.
- M-Bromo-benzotrifluorides. (1979). Google Patents.
- This compound, min 97%, 100 grams. (n.d.). CP Lab Safety.
- This compound, 98% 928783-85-1. (n.d.). Otto Chemie Pvt. Ltd.
- Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. (2019). ACS Publications.
- Guide for crystallization. (n.d.). EPFL.
- Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department.
- 3-Bromo-5-fluorobenzotrifluoride | C7H3BrF4 | CID 2736323. (n.d.). PubChem.
- Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. (2017). ResearchGate.
- Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.). LCGC International.
- Preparation of 3-Bromo-1,2,4,5-tetrazine. (2023). Wiley Online Library.
- Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. (n.d.). Longdom Publishing.
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- 8. longdom.org [longdom.org]
- 9. US4242286A - Process for preparing benzotrifluoride and its derivatives - Google Patents [patents.google.com]
- 10. US3950445A - Process for the production of benzotrifluoride - Google Patents [patents.google.com]
- 11. EP0004636A2 - Process for preparing benzotrifluoride and its derivatives - Google Patents [patents.google.com]
- 12. US4155940A - M-Bromo-benzotrifluorides - Google Patents [patents.google.com]
- 13. zora.uzh.ch [zora.uzh.ch]
- 14. unifr.ch [unifr.ch]
Technical Support Center: Catalyst Impurity Removal in 3-Bromo-5-chlorobenzotrifluoride Synthesis
Welcome to the Technical Support Center for the purification of 3-Bromo-5-chlorobenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the removal of catalyst impurities from reaction mixtures. Below, you will find a series of frequently asked questions and detailed troubleshooting protocols to ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst impurities I might encounter in the synthesis of this compound?
A1: The synthesis of this compound and similar halogenated benzotrifluorides often involves electrophilic aromatic substitution or cross-coupling reactions.[1] Consequently, the primary catalyst impurities are typically residual metals from the catalysts used. Common examples include:
-
Iron-based catalysts: Used in bromination reactions, residual iron salts (e.g., FeCl₃, FeBr₃) can contaminate the product.[2]
-
Palladium-based catalysts: Frequently employed in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form carbon-carbon or carbon-heteroatom bonds.[3][4] Residual palladium complexes are a significant concern, especially in pharmaceutical applications where strict limits on metal impurities are enforced.[3]
Q2: My reaction mixture has a faint color after the initial work-up. Does this indicate the presence of catalyst impurities?
A2: Yes, a persistent color in your organic phase after initial extraction can be an indicator of residual metal catalyst impurities. For instance, palladium catalysts can impart a dark red or brown color to the solution.[5] While color can be a useful preliminary diagnostic, it is not a definitive measure of purity. Quantitative analysis using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) is necessary to determine the precise concentration of metal impurities.
Q3: I performed an aqueous wash, but I'm still detecting catalyst residues. Why might this be happening and what can I do?
A3: While aqueous washes are effective at removing many water-soluble impurities like inorganic salts and some acids or bases, they may not be sufficient for removing all catalyst residues, especially those that are complexed with organic ligands and have significant solubility in the organic phase.[6][7][8] Several factors could contribute to this issue:
-
Incomplete Phase Separation: Emulsions can trap impurities in the organic layer.
-
Catalyst Solubility: The catalyst complex may have a high partition coefficient, favoring the organic solvent.
-
Insufficient Washing: The volume or number of washes may not be adequate to effectively extract the impurity.
For more rigorous removal, consider the advanced troubleshooting steps outlined in the guides below, such as using specialized aqueous solutions or employing scavenger resins.
Troubleshooting Guides
Guide 1: Basic Aqueous Wash for Initial Catalyst Removal
This protocol is a first-line approach for removing bulk, water-soluble catalyst residues.
When to Use: Immediately following the completion of the reaction and before any other purification steps.
Causality: This method leverages the high polarity of water to extract water-soluble inorganic salts and catalyst residues from the less polar organic phase containing the product.[6]
Experimental Protocol:
-
Quench the reaction mixture as per your established procedure.
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, ensuring to vent frequently to release any pressure buildup.
-
Allow the layers to separate completely. If an emulsion forms, a wash with brine (saturated NaCl solution) can help to break it.[6]
-
Drain the lower aqueous layer.
-
Repeat the wash with deionized water (steps 3-6) two more times.
-
For acidic or basic catalyst residues, a wash with a dilute basic solution (e.g., saturated sodium bicarbonate) or a dilute acidic solution (e.g., 1M HCl) respectively, can be more effective.[7][8]
-
After the final aqueous wash, wash the organic layer with brine to remove dissolved water.[6]
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
Workflow Diagram:
Caption: Basic Aqueous Wash Workflow.
Guide 2: Catalyst Removal Using Scavenger Resins
This method is highly effective for removing trace amounts of metal catalysts, particularly palladium, to meet stringent purity requirements.
When to Use: When aqueous washes are insufficient, and very low levels of metal contamination are required (e.g., for pharmaceutical intermediates).
Causality: Scavenger resins are solid supports (often silica or polymer-based) functionalized with ligands that have a high affinity for specific metals.[3] These ligands chelate the metal catalyst, which is then removed by simple filtration.[4] Thiol and thiourea-functionalized silica gels are particularly effective for scavenging palladium.[9]
Experimental Protocol:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., toluene, ethyl acetate).
-
Select an appropriate scavenger resin based on the catalyst to be removed. For palladium, SiliaMetS® Thiol or Thiourea are excellent choices.[9]
-
Add the scavenger resin to the solution. The amount of resin will depend on the initial concentration of the metal impurity and the binding capacity of the resin. A common starting point is to use a 5-10 fold excess of the scavenger's functional groups relative to the moles of residual metal.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for a period of 2 to 24 hours. The optimal time and temperature should be determined empirically.
-
Monitor the removal of the metal catalyst by taking small aliquots of the solution over time and analyzing them by TLC (to check for product stability) and ICP-MS or AAS (to quantify metal content).
-
Once the desired level of purity is achieved, filter the mixture to remove the scavenger resin.
-
Wash the resin with a small amount of fresh solvent to recover any adsorbed product.
-
Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.
Data Presentation:
| Scavenger Type | Metal Target | Typical Efficiency | Reference |
| SiliaMetS® Thiol | Pd, Pt, Cu, Ag, Pb | >95% | [9] |
| SiliaMetS® Thiourea | Pd, Ag, Pt, Ru, Rh, Hg | >95% | [9] |
| PhosphonicS SPM32 | Pd(OAc)₂ | >99.5% in 20h | [5] |
Workflow Diagram:
Caption: Scavenger Resin Purification Workflow.
Guide 3: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by removing impurities that have different solubility properties.
When to Use: When the product is a solid at room temperature and a suitable solvent system can be identified. This method is effective at removing a wide range of impurities, including residual catalysts.[10]
Causality: The principle behind recrystallization is that the desired compound and the impurities have different solubilities in a given solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while the impurities are either highly soluble or insoluble at all temperatures.[11]
Experimental Protocol:
-
Solvent Selection: The choice of solvent is critical. Test small amounts of your crude product in various solvents to find one that provides a significant difference in solubility between hot and cold conditions. Common solvents for halogenated aromatic compounds include hexanes, ethanol, and mixtures like hexane/ethyl acetate.[11]
-
Dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
If there are insoluble impurities (including some forms of catalyst), perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
Workflow Diagram:
Caption: Recrystallization Workflow.
Guide 4: Column Chromatography for High-Purity Isolation
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
When to Use: When dealing with complex mixtures or when very high purity is required. It can separate the desired product from both catalyst residues and organic byproducts.[12][13]
Causality: The separation is based on the partitioning of the components of the mixture between a mobile phase (the eluent) and a stationary phase (commonly silica gel or alumina).[13] Compounds with a higher affinity for the stationary phase will move down the column more slowly than compounds with a lower affinity.
Experimental Protocol:
-
Stationary and Mobile Phase Selection: For halogenated aromatic compounds, silica gel is a common stationary phase. The mobile phase (eluent) is typically a mixture of non-polar and moderately polar solvents, such as a gradient of ethyl acetate in hexanes. The ideal eluent system should be determined by thin-layer chromatography (TLC) beforehand.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it if necessary.
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Analyze the fractions by TLC to identify which ones contain the pure product.
-
Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. biotage.com [biotage.com]
- 5. spinchem.com [spinchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. silicycle.com [silicycle.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. columbia.edu [columbia.edu]
- 13. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Reactions with Halo-benzotrifluorides
Welcome to our dedicated technical support center for navigating the complexities of Buchwald-Hartwig amination reactions, with a specialized focus on the challenging yet crucial class of substrates: halo-benzotrifluorides. The electron-withdrawing nature of the trifluoromethyl group significantly alters the reactivity of the aryl halide, often leading to reaction failures that can be perplexing to even experienced chemists. This guide is designed to provide you, our fellow researchers, scientists, and drug development professionals, with a systematic and scientifically grounded approach to troubleshooting these demanding transformations.
Here, we move beyond generic advice, delving into the mechanistic underpinnings of common failure modes and offering targeted, field-proven solutions. Our aim is to empower you with the knowledge to not only rescue a failed reaction but to also rationally design robust and high-yielding C-N coupling protocols for these valuable building blocks.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to address specific experimental outcomes, providing a logical progression of troubleshooting steps.
Q1: My reaction shows little to no conversion of the halo-benzotrifluoride. Where do I start my investigation?
Low or no conversion is the most common issue and can stem from several factors. A systematic evaluation of the reaction components is crucial.
Initial Checks (The "Low-Hanging Fruit"):
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction setup was properly degassed and maintained under a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the experiment.
-
Reagent Quality: Verify the purity and dryness of your solvent, amine, and base. Water can hydrolyze the active catalyst and certain bases. Use freshly opened anhydrous solvents or properly dried and degassed solvents.
-
Base Integrity: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are hygroscopic and can lose activity upon prolonged storage. It is advisable to use freshly opened bottles or to titrate the base to determine its activity.
Systematic Troubleshooting Workflow:
If the initial checks do not resolve the issue, a more in-depth analysis of the catalytic system is required.
DOT Script for Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low conversion in Buchwald-Hartwig reactions.
Catalyst and Ligand Evaluation:
The electron-deficient nature of halo-benzotrifluorides necessitates a highly active catalyst.
-
Palladium Pre-catalyst: If you are generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, consider switching to a pre-catalyst.[1] Pre-catalysts, especially the more recent generations (G3, G4), offer more reliable and efficient formation of the active LPd(0) species.[1]
-
Ligand Selection: This is arguably the most critical parameter. For electron-deficient aryl halides, bulky, electron-rich dialkylbiarylphosphine ligands are generally the most effective.[2] These ligands promote both the oxidative addition and the final reductive elimination step.[2]
| Ligand Family | Recommended for Halo-benzotrifluorides? | Key Features |
| Josiphos Family | Sometimes effective | Ferrocene-based, good for some electron-deficient systems. |
| Buchwald Ligands | Highly Recommended | Sterically demanding biarylphosphines that accelerate reductive elimination.[2] |
| BrettPhos | Good for primary amines.[3] | |
| RuPhos | Effective for sterically challenging substrates. | |
| XPhos | A good general-purpose ligand to start with. | |
| N-Heterocyclic Carbenes (NHCs) | Can be effective | Offer strong σ-donation but may require higher temperatures. |
Base Selection:
The choice of base is critical and can influence the outcome of the reaction.
-
Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used strong bases.[1] However, their poor solubility can sometimes be an issue.
-
Weaker, More Soluble Bases: For substrates with base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be used, though they may require higher reaction temperatures.[1][4]
-
Soluble Organic Bases: In some cases, soluble organic bases like DBU have been successfully employed, particularly in flow chemistry applications.[5]
Q2: I'm observing significant hydrodehalogenation of my benzotrifluoride starting material. How can I minimize this side reaction?
Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction, especially with electron-deficient aryl halides.[6][7] It typically arises from a β-hydride elimination pathway competing with the desired reductive elimination.[2]
Strategies to Mitigate Hydrodehalogenation:
-
Ligand Choice: Employing bulky, electron-rich ligands can sterically hinder the approach of the β-hydride and accelerate the rate of C-N reductive elimination relative to β-hydride elimination.[2]
-
Amine Stoichiometry: Using a slight excess of the amine (1.1-1.2 equivalents) can favor the desired coupling pathway.
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the β-hydride elimination pathway, which often has a higher activation energy.
-
Bimetallic Systems: Recent research has shown that the use of a bimetallic palladium-copper (Pd-Cu) nanocatalyst system can suppress hydrodehalogenation by promoting the amination pathway via the in-situ formation of Cu-hydride species.[6][7]
Q3: My reaction works for chloro- and bromo-benzotrifluorides, but fails with the iodo-analogue. What could be the reason?
Contrary to what might be expected from C-C coupling reactions, aryl iodides can be problematic substrates in Buchwald-Hartwig aminations.[3][8]
-
Catalyst Inhibition: The iodide anion formed during the reaction can act as a bridging ligand, leading to the formation of unreactive palladium iodide dimers, which effectively removes the catalyst from the catalytic cycle.[3]
-
Solvent Effects: This inhibitory effect can be mitigated by using a solvent in which the iodide salt is poorly soluble, such as toluene.[3][8] This causes the iodide salt to precipitate out of the reaction mixture, preventing it from poisoning the catalyst.
Frequently Asked Questions (FAQs)
Q: Which generation of Buchwald-Hartwig pre-catalysts is most suitable for electron-deficient substrates like halo-benzotrifluorides?
A: The later generation pre-catalysts (G3 and beyond) are generally preferred for challenging substrates.[1] These pre-catalysts are designed for easier activation to the active Pd(0) species under milder conditions and with a broader range of bases.[1] For instance, G3 pre-catalysts, with their non-coordinating methanesulfonate (OMs) ligand, exhibit a broad ligand scope.[1]
Q: How does the choice of solvent affect the reaction?
A: The solvent plays a crucial role in solubility and reaction temperature.
-
Common Solvents: Aprotic, non-polar to polar solvents like toluene, dioxane, and THF are commonly used.[1]
-
Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can coordinate to the palladium center and inhibit the reaction.[1]
-
Aqueous Conditions: Recent advancements have demonstrated the feasibility of performing Buchwald-Hartwig aminations in aqueous micellar systems, which can be a greener alternative and sometimes offer unique reactivity.[9][10]
Q: My amine coupling partner is a primary amine. Are there any specific considerations?
A: Yes, primary amines can present unique challenges.
-
Ligand Selection: Certain ligands, such as BrettPhos, have been specifically designed to be effective for the coupling of primary amines.[3]
-
Double Arylation: Be mindful of the potential for double arylation, especially if an excess of the aryl halide is used.
Q: Can I use ammonia as a nucleophile?
A: The direct coupling of ammonia is notoriously difficult due to its strong binding to the palladium catalyst.[2] However, several "ammonia equivalents" have been developed, such as benzophenone imine or silylamides, which can be coupled and subsequently hydrolyzed to yield the primary aniline.[2] Catalyst systems using Josiphos-type ligands have also shown promise for the direct coupling of ammonia.[2]
Experimental Protocols
General Procedure for a Screening Reaction:
This protocol is intended as a starting point for optimization.
-
Glassware Preparation: Oven-dry all glassware and allow it to cool under a stream of inert gas.
-
Reagent Addition: To a reaction vial equipped with a stir bar, add the halo-benzotrifluoride (1.0 equiv.), the amine (1.2 equiv.), the base (1.4 equiv.), the palladium pre-catalyst (1-2 mol%), and the ligand (1.2-2.4 mol% relative to Pd).
-
Inerting the System: Seal the vial and purge with an inert gas for 5-10 minutes.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the reaction in a pre-heated oil bath or heating block at the desired temperature and stir for the specified time (typically 12-24 hours).
-
Work-up and Analysis: Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite. Analyze the crude reaction mixture by LC-MS or GC-MS to determine conversion and identify major byproducts.
DOT Script for Buchwald-Hartwig Catalytic Cycle
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.).
- Buchwald–Hartwig amination. (2023, June 30). In Wikipedia.
- Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107.
- Gallou, F., & Plummer, S. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14(6), 4099-4107.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Fitzner, M., et al. (2020). Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings. Chemistry World.
- Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Brainstorming a Buchwald-Hartwig coupling. (2025, June 24). Reddit.
- Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry.
- Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18046-18059.
- Dennis, J. M., White, N. A., et al. (2021). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. ACS Catalysis, 11(15), 9672-9680.
- Buchwald-Hartwig coupling troubleshooting. (2022, May 22). Chemistry Stack Exchange.
- Buchwald-Hartwig Coupling. (2021, July 2). YouTube.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Wang, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21633-21641.
- Biscoe, M. R., et al. (2022). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au, 2(1), 169-178.
- Rowland, T., et al. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin. Chemical Communications, 55(91), 13735-13738.
- Rowland, T., et al. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Chemical Communications, 55(91).
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 7. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
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- 9. diva-portal.org [diva-portal.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 3-Bromo-5-chlorobenzotrifluoride
Welcome to the technical support guide for the synthesis of 3-Bromo-5-chlorobenzotrifluoride (CAS 928783-85-1). This document is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the scale-up of this important chemical intermediate.[1][2][3] We will delve into the common synthetic route, provide in-depth troubleshooting for potential issues, and offer detailed protocols grounded in established chemical principles.
The primary and most reliable method for synthesizing this compound is the Sandmeyer reaction, starting from 3-Amino-5-chlorobenzotrifluoride.[4][5] This process involves two critical steps: the diazotization of the primary aromatic amine to form a diazonium salt, followed by a copper(I)-catalyzed displacement of the diazonium group with a bromide.[6] While effective at a lab scale, scaling this reaction introduces significant challenges related to thermal stability, reaction control, and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound? The most prevalent method is a two-step process starting from 3-Amino-5-chlorobenzotrifluoride. The first step is a diazotization reaction using sodium nitrite and a strong acid (like hydrobromic acid) to form the corresponding diazonium salt. This intermediate is then immediately used in a Sandmeyer reaction with copper(I) bromide to yield the final product.[7][8]
Q2: Why is it critical to maintain a low temperature (0-5 °C) during the diazotization step? Aryl diazonium salts are notoriously unstable at elevated temperatures.[9] Maintaining a temperature below 5°C is crucial to prevent the premature decomposition of the diazonium salt, which would lead to the evolution of nitrogen gas and the formation of undesired phenol byproducts through reaction with water.[10] This thermal instability is a major safety hazard, as rapid decomposition can be violently exothermic.[11][12]
Q3: What are the primary safety hazards I should be aware of during this synthesis? The most significant hazard is the thermal instability and potentially explosive nature of the aryl diazonium salt intermediate, especially if it precipitates out of solution or is isolated in a dry state.[10][11][13] Other hazards include the handling of:
-
Corrosive acids: Such as hydrobromic acid or sulfuric acid.
-
Toxic reagents: Sodium nitrite is toxic if ingested.
-
Flammable solvents: Used during the work-up and purification stages.[14] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, face shield, and chemical-resistant gloves.[15][16]
Q4: What are the most common impurities to expect in the crude product? Common impurities include:
-
3-Chloro-5-(trifluoromethyl)phenol: Formed by the reaction of the diazonium salt with water.
-
3-Chloro-5-(trifluoromethyl)benzene: Formed by hydrodediazoniation (reduction of the diazonium group).[5]
-
Azo compounds: Formed by the coupling of the diazonium salt with the starting amine or other aromatic species.[11]
-
Unreacted starting material: 3-Amino-5-chlorobenzotrifluoride.
Q5: How can I monitor the completion of the diazotization reaction? The disappearance of the starting primary amine can be monitored by Thin Layer Chromatography (TLC). More critically, the presence of excess nitrous acid, which is required to drive the reaction to completion but can cause side reactions if not controlled, should be monitored. This is done by periodically testing the reaction mixture with starch-iodide paper. A positive test (the paper turns blue-black) indicates the presence of nitrous acid.[10]
Troubleshooting Guide
Scaling up the Sandmeyer synthesis of this compound requires careful control over reaction parameters. Below are common problems, their potential causes, and recommended solutions.
Stage 1: Diazotization of 3-Amino-5-chlorobenzotrifluoride
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Incomplete Diazotization | 1. Insufficient Acid: The reaction requires a stoichiometric amount of acid for the amine salt formation and an excess to generate nitrous acid from sodium nitrite. 2. Nitrite solution added too quickly: This can lead to localized heating and decomposition of nitrous acid before it can react. 3. Temperature too high (>5 °C): Promotes decomposition of the formed diazonium salt and nitrous acid.[9] | 1. Ensure sufficient acid: Use at least 3 equivalents of strong acid (e.g., HBr) relative to the starting amine. 2. Slow, controlled addition: Add the aqueous sodium nitrite solution dropwise and sub-surface to ensure rapid mixing and heat dissipation. Monitor the internal temperature closely. 3. Maintain strict temperature control: Use an efficient cooling bath (e.g., ice-salt or a chiller) to keep the internal temperature between 0-5 °C.[10] |
| Premature Decomposition of Diazonium Salt (Visible N₂ gas evolution, dark brown/black solution) | 1. Temperature spikes: Poor heat transfer on a larger scale can create hot spots. 2. Presence of metal impurities: Certain transition metals can catalyze the decomposition.[11] 3. Extended reaction time: Diazonium salts have limited stability even at low temperatures.[12] | 1. Improve agitation and cooling: Use a powerful overhead stirrer and ensure the reactor has a large surface area for cooling. For very large scales, consider a semi-batch process where the diazonium salt is generated and consumed concurrently. 2. Use high-purity reagents and clean glassware: Avoid any sources of metal contamination. 3. Use the diazonium salt solution immediately: Plan your workflow so that the Sandmeyer reaction can be started as soon as the diazotization is complete. Do not store the diazonium salt solution.[9] |
Stage 2: Sandmeyer Reaction
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Low Yield of Final Product | 1. Poor quality of CuBr: Copper(I) can oxidize to Copper(II) on storage, which is less effective. 2. Inefficient decomposition of the diazonium-copper complex: This is often the rate-limiting step. 3. Formation of side products: High temperatures or incorrect stoichiometry can favor the formation of phenols or reduction products.[4] | 1. Use fresh or purified CuBr: Ensure the catalyst is of high quality. 2. Gentle warming: After adding the diazonium salt solution to the CuBr catalyst, the mixture may need to be warmed gently (e.g., to 40-60 °C) to facilitate the decomposition and release of N₂ gas. This must be done cautiously with adequate cooling on standby. 3. Optimize temperature and stoichiometry: Maintain the lowest possible temperature that allows for a reasonable reaction rate to minimize side reactions. |
| Significant Phenol Byproduct Formation | 1. High water concentration: The diazonium salt can react with water, especially at higher temperatures, to form a phenol.[4] 2. Slow Sandmeyer reaction: If the desired reaction is slow, the competing hydrolysis reaction becomes more significant. | 1. Use concentrated reagents: Use concentrated acids (e.g., 48% HBr) to minimize the amount of water in the diazotization step. 2. Ensure catalyst activity: A highly active CuBr catalyst will accelerate the desired Sandmeyer pathway, outcompeting the hydrolysis reaction. |
Stage 3: Work-up and Purification
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Difficulty Removing Copper Salts | 1. Formation of stable copper complexes: Residual amines or other ligands can form complexes that are soluble in the organic phase. | 1. Ammonia Wash: Wash the organic layer with an aqueous ammonia solution. Ammonia forms a water-soluble tetraamminecopper(II) complex ([Cu(NH₃)₄]²⁺), which is deep blue and effectively extracts the copper into the aqueous phase. 2. Acid Wash: A dilute acid wash (e.g., HCl) can also help remove basic copper salts. |
| Poor Separation During Vacuum Distillation | 1. Close boiling points of product and impurities. 2. Thermal decomposition of impurities: High boiling impurities can decompose in the distillation pot, leading to pressure fluctuations and contamination. | 1. Use fractional distillation: Employ a fractionating column (e.g., Vigreux or packed column) to improve separation efficiency. 2. Optimize vacuum and temperature: Use the lowest possible pot temperature and a high vacuum to minimize thermal stress on the components. A pre-distillation through a short path can remove heavy tars before final fractional distillation. |
Key Experimental Protocols & Visualizations
Overall Synthetic Workflow
The synthesis proceeds from the starting amine to the final halogenated product via a diazonium salt intermediate.
Caption: Overall workflow for the synthesis of this compound.
Protocol 1: Diazotization of 3-Amino-5-chlorobenzotrifluoride
WARNING: This procedure involves thermally unstable intermediates. Strict temperature control is essential. Perform behind a blast shield in a fume hood.
-
To a jacketed reactor equipped with an overhead stirrer, thermometer, and addition funnel, charge 3-Amino-5-chlorobenzotrifluoride (1.0 eq) and 48% hydrobromic acid (3.0 eq).
-
Cool the resulting slurry to 0 °C using a circulating chiller.
-
Prepare a solution of sodium nitrite (1.1 eq) in deionized water.
-
Add the sodium nitrite solution dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.[9]
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
Confirm the completion of the reaction by the absence of the starting amine (TLC) and a persistent positive test for nitrous acid (starch-iodide paper).
-
The resulting cold diazonium salt solution should be used immediately in the next step. DO NOT attempt to isolate the diazonium salt. [10][11]
Protocol 2: Sandmeyer Reaction
-
In a separate, larger reactor, prepare a slurry of copper(I) bromide (1.2 eq) in 48% hydrobromic acid (1.0 eq).
-
Cool the CuBr slurry to 0 °C.
-
Slowly transfer the cold diazonium salt solution from Protocol 1 into the CuBr slurry via a cannula or addition funnel. Maintain the temperature below 10 °C during the addition.
-
Once the addition is complete, a thick precipitate may form. Slowly warm the reaction mixture to room temperature. Vigorous evolution of nitrogen gas will occur. Ensure the reactor is properly vented.
-
After the gas evolution subsides, gently heat the mixture to 50-60 °C and hold for 1 hour to ensure the complete decomposition of the intermediate.
-
Cool the reaction mixture back to room temperature.
Troubleshooting Logic for Low Sandmeyer Yield
If the yield from the Sandmeyer reaction is low, the following decision tree can help diagnose the issue.
Caption: Decision tree for troubleshooting low yield in the Sandmeyer reaction.
References
- Wikipedia. (n.d.). Sandmeyer reaction.
- Parveen, S., Rashid, M., Ali, A., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Future Journal of Pharmaceutical Sciences.
- Schotten, C., Leprevost, S. K., Yong, L. M., et al. (2020). Comparison of the thermal stability of diazonium salts and their corresponding triazenes. White Rose Research Online.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Schotten, C., Leprevost, S. K., Yong, L. M., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development.
- Google Patents. (n.d.). CN105801348A - 3-bromobenzotrifluoride and preparation method thereof.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development.
- BYJU'S. (n.d.). Diazonium Salts Preparation.
- Chemexper. (n.d.). This compound CAS No.:928783-85-1.
- MySkinRecipes. (n.d.). This compound.
- Google Patents. (n.d.). US4155940A - M-Bromo-benzotrifluorides.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- CP Lab Safety. (n.d.). This compound, min 97%, 100 grams.
- Otto Chemie Pvt. Ltd. (n.d.). This compound, 98% 928783-85-1.
- PubChem. (n.d.). 3-Bromo-5-methylbenzotrifluoride.
- PubChem. (n.d.). 3-Bromo-5-fluorobenzotrifluoride.
- ResearchGate. (2016). 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles.
- LookChem. (n.d.). Cas 445-03-4, 2-Amino-5-chlorobenzotrifluoride.
- CDC. (2003). p-CHLOROBENZOTRIFLUORIDE: METHOD 1026.
- Google Patents. (n.d.). CN102070552A - Method for preparing 3-amino-5-nitro-2,1-benzisothiazole and diazonium salt thereof.
- MDPI. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone.
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- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
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- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 11. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Technical Support Center: Managing Exotherms in Large-Scale 3-Bromo-5-chlorobenzotrifluoride Reactions
Answering the user's request to create a technical support center for managing exotherms in large-scale 3-Bromo-5-chlorobenzotrifluoride reactions.
This guide is intended for researchers, scientists, and drug development professionals working with this compound. It provides in-depth technical guidance, troubleshooting, and best practices for managing reaction exotherms, particularly during scale-up.
Understanding the Thermal Risks
This compound is a polyhalogenated benzene derivative used as a pharmaceutical and veterinary drug intermediate.[1][2] Like many halogenated aromatic compounds, its reactions can present significant thermal hazards if not properly understood and controlled. Reactions such as metal-halogen exchange (e.g., Grignard formation), nitration, or other electrophilic aromatic substitutions can be highly exothermic.
A primary danger in scaling up exothermic reactions is the risk of a "runaway reaction," where the heat generated by the chemical process exceeds the rate of heat removal.[3][4] This leads to a rapid increase in temperature and pressure, potentially causing equipment failure, explosions, or fires.[3][5] Understanding the thermodynamics and kinetics of your specific reaction is paramount for ensuring safety.[3]
Key Physical and Chemical Properties
A clear understanding of the substrate's properties is the first step in any safety assessment.
| Property | Value | Source |
| CAS Number | 928783-85-1 | [6][7][8] |
| Molecular Formula | C₇H₃BrClF₃ | [6][7][8] |
| Molecular Weight | 259.45 g/mol | [6][8] |
| Appearance | Colorless to light yellow liquid | [6] |
| Boiling Point | 182°C | [6] |
| Flash Point | 64°C | [6] |
| Density | 1.717 g/mL | [6] |
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during process development.
Q1: My reaction temperature is rapidly exceeding the set point after adding only a small amount of reagent. What is the immediate course of action? A: This is a critical situation that may indicate the onset of a thermal runaway.
-
Immediately stop all reagent addition.
-
Ensure the reactor's cooling system is operating at maximum capacity.
-
If the temperature continues to rise uncontrollably, be prepared to execute your pre-planned emergency quench procedure.
-
Alert all personnel in the vicinity.
Q2: What is "reactant accumulation" and why is it a major hazard? A: Reactant accumulation refers to a situation where a reagent is added to a reactor but does not immediately react due to an unforeseen induction period, low temperature, or poor mixing.[9] This creates a dangerous scenario where a large amount of unreacted, high-energy material builds up.[10] Once the reaction finally initiates, this accumulated material can react very rapidly, releasing a massive amount of energy that can overwhelm the cooling system.[11]
Q3: How can I determine if my reaction is too exothermic to scale up safely? A: The most reliable method is through Reaction Calorimetry .[9][12] This technique measures the heat released during a reaction under controlled conditions, providing critical data such as the heat of reaction, adiabatic temperature rise, and heat release rate.[9][13] This data allows you to model the thermal behavior at a larger scale and ensure your plant equipment has sufficient cooling capacity.
Q4: Are Grignard reactions with this compound particularly hazardous? A: Yes. The formation of Grignard reagents from trifluoromethylphenyl halides can be hazardous.[14][15] Studies on similar compounds have shown that these Grignard reagents can be thermally unstable and may detonate upon heating or loss of solvent.[14][15] Extreme caution, diligent temperature control, and a thorough understanding of the reaction's thermal profile are essential.
Troubleshooting Guide for Exotherm Control
This guide provides a structured approach to diagnosing and resolving common issues related to exothermic reactions.
Scenario 1: Unexpectedly Rapid and High Exotherm
-
Symptoms:
-
Temperature rises much faster than observed in lab-scale experiments.
-
Reactor pressure increases significantly.
-
Vigorous boiling or fuming is observed.
-
-
Immediate Actions & Troubleshooting Workflow:
Caption: Decision process for a reaction with an induction period.
-
Potential Root Causes & Corrective Actions:
-
Presence of an Inhibitor: The substrate or solvent may contain an inhibitor (e.g., water or oxygen in a Grignard reaction).
-
Low Temperature: The activation energy for the reaction has not been met.
-
Action: DO NOT continue adding reagent. [11]This is the most common mistake and leads to dangerous accumulation. [11]If possible, try to initiate the reaction with the small amount of reagent already added, perhaps by gently increasing the temperature. Once initiated, be prepared for a potentially sharp exotherm from the accumulated material.
-
Best Practices and Experimental Protocols
Proactive safety management is crucial for successfully scaling up reactions involving this compound.
Protocol 1: Thermal Screening with Reaction Calorimetry
Reaction calorimetry is essential for gathering the quantitative data needed for safe scale-up. [9][10]
-
Objective: To determine the key thermal parameters of the reaction.
-
Methodology (Heat Flow Calorimetry):
-
Calibration: Calibrate the reaction calorimeter to determine the heat transfer coefficient (UA) of the reactor system. [10][12] 2. Charge Reactor: Add the initial substrate and solvent to the reactor and bring to the desired starting temperature.
-
Initiate Dosing: Begin the controlled addition of the limiting reagent at a known rate.
-
Monitor Heat Flow: The instrument will measure the temperature difference between the reactor and the cooling jacket, converting this into a real-time heat flow (in Watts). [10][12] 5. Data Analysis: Integrate the heat flow curve over time to determine the total heat of reaction (ΔHrxn). Calculate the adiabatic temperature rise (ΔTad = ΔHrxn / (m * Cp)) to understand the worst-case temperature increase if cooling were to fail.
-
Key Parameters from Calorimetry
| Parameter | Description | Importance for Safety |
| Heat of Reaction (ΔHrxn) | Total energy released per mole of limiting reagent. | Determines the overall thermal potential of the reaction. |
| Heat Flow (Qr) | The rate at which heat is being generated (W or J/s). | Must be less than the reactor's cooling capacity (Qc) at all times. |
| Specific Heat (Cp) | The amount of energy needed to raise the temperature of the reaction mass. | Used to calculate the adiabatic temperature rise. |
| Adiabatic Temp. Rise (ΔTad) | The theoretical temperature increase in the absence of any heat removal. | A high ΔTad indicates a high-risk reaction that could reach decomposition temperatures. |
| Accumulation | The percentage of unreacted reagent present in the reactor. [9] | High accumulation is a significant hazard. The goal is to have the reaction rate equal the addition rate. |
Scale-Up Considerations
-
Start Small: When developing a new process, start with small-scale reactions (<1g) and scale up incrementally, by no more than a factor of three to five at each step. [11]* Semi-Batch Operation: For highly exothermic reactions, use a semi-batch process where one reagent is added controllably over time. [16]This allows the reaction rate, and thus the heat output, to be controlled by the addition rate. [10]* Dilution: Avoid running reactions "neat" (without solvent) on a large scale. [11]Using an appropriate solvent adds thermal mass (a "heat sink") to absorb energy and helps control the temperature.
References
- Dixon-Jackson, K. (n.d.).
- Prime Process Safety Center. (n.d.). Reaction Calorimetry.
- Chemistry LibreTexts. (2023, July 12). 7.
- Chemistry For Everyone. (2025, October 31). How Do You Define Exothermic Reactions For Calorimetry?
- Mettler Toledo. (n.d.).
- ChemicalBook. (n.d.). 928783-85-1(this compound) Product Description.
- ResearchGate. (2009, November). An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent.
- CP Lab Safety. (n.d.). This compound, min 97%, 100 grams.
- Fisher Scientific. (2025, December 26).
- Anstar. (n.d.). This compound CAS No.:928783-85-1.
- ACS Publications. (n.d.). An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. The Journal of Organic Chemistry.
- Zeal. (2024, April 30). Runaway Chemical Reactions: Causes and Prevention.
- Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow.
- Division of Research Safety | Illinois. (2019, September 18). Scale-up Reactions.
- Sigma-Aldrich. (2025, November 6).
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 928783-85-1.
- ChemicalBook. (2025, November 4). This compound | 928783-85-1.
- Matrix Scientific. (n.d.). This compound.
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- Practical approach to prediction and prevention of runaway reactions. (n.d.).
- Fauske & Associates. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
Sources
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- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
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- 16. fauske.com [fauske.com]
Technical Support Center: Regioselective Functionalization of 3-Bromo-5-chlorobenzotrifluoride
Welcome to the technical support center for the functionalization of 3-Bromo-5-chlorobenzotrifluoride. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving regioselectivity with this versatile, yet challenging, building block. Here, we provide field-proven insights, troubleshooting guides for common experimental hurdles, and detailed protocols in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: I am planning a palladium-catalyzed cross-coupling reaction. Which halogen on this compound will react preferentially?
A: The carbon-bromine (C-Br) bond will react preferentially over the carbon-chlorine (C-Cl) bond. This selectivity is rooted in the fundamental mechanism of palladium-catalyzed cross-coupling reactions.[1][2][3] The first and often rate-determining step is the oxidative addition of the aryl halide to the palladium(0) catalyst.[4] The bond dissociation energy for a C(sp²)-Br bond is significantly lower than that of a C(sp²)-Cl bond, making the C-Br bond more susceptible to cleavage and oxidative addition. Therefore, under standard conditions, you can selectively functionalize the C-3 position (bromine) while leaving the C-5 position (chlorine) intact for subsequent transformations.
Q2: How does the trifluoromethyl (CF₃) group affect the reactivity and regioselectivity of the aromatic ring?
A: The trifluoromethyl group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I).[5][6] This has several consequences:
-
Ring Deactivation: It deactivates the entire aromatic ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution (though this is less common for the C-Br/C-Cl bonds without further activation).
-
Increased Reactivity in Cross-Coupling: The electron-deficient nature of the ring can facilitate the oxidative addition step in palladium-catalyzed reactions, potentially making the substrate more reactive than its non-fluorinated counterparts.[7]
-
Directing Effects: In reactions involving C-H functionalization or metallation (e.g., lithiation), the CF₃ group is a meta-director for electrophilic attack and an ortho-director for directed metallation, although the latter can be complex on this specific substrate.[5]
Q3: What are the most reliable methods for selectively functionalizing the C-Br bond?
A: Palladium-catalyzed cross-coupling reactions are the methods of choice for selectively targeting the C-Br bond. The most widely applied and robust transformations include:
-
Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids or esters.[4][8][9] It is highly reliable and tolerant of a vast range of functional groups.
-
Buchwald-Hartwig Amination: For C-N bond formation with primary or secondary amines.[10][11][12][13] This reaction is crucial for synthesizing aryl amines, which are common motifs in pharmaceuticals.
-
Heck Reaction: For C-C bond formation with alkenes.[2]
-
Sonogashira Coupling: For C-C bond formation with terminal alkynes.
Q4: Is it possible to functionalize the C-Cl bond while leaving the C-Br bond untouched?
A: This is extremely challenging and generally not feasible via standard cross-coupling methods due to the inherent reactivity difference (C-Br > C-Cl). To achieve functionalization at the C-Cl position, you would typically first need to functionalize or remove the bromine atom. For example, one could perform a Suzuki coupling at the C-Br position and then, under more forcing conditions (specialized catalysts, higher temperatures), attempt a second coupling at the C-Cl position.
Q5: Can I achieve functionalization through a lithiation-borylation sequence, and where would it occur?
A: Yes, a lithiation-borylation sequence is a viable strategy.[14] However, regioselectivity can be an issue. Directed ortho-metallation (DoM) is a powerful tool where a directing group guides a strong base (like an organolithium) to deprotonate an adjacent C-H bond.[15] On your substrate, there are two potential sites for lithiation: C-2 (ortho to CF₃) and C-4 (between the two halogens). The CF₃ group is a known, albeit moderate, directing group. The outcome will be highly dependent on the base, solvent, and temperature. Careful optimization is required to favor one regioisomer. The position between the two halogens (C-4) is often favored due to the cumulative inductive effects of the flanking halogens acidifying that proton.
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling at the C-Br Position
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Formation | 1. Inactive Catalyst System: The active Pd(0) species is not being generated or is decomposing.[16] 2. Poor Reagent Quality: The boronic acid may have degraded (protodeboronated) upon storage. 3. Inappropriate Base: The base may be too weak or poorly soluble. | 1. Catalyst/Ligand: Use a modern palladium precatalyst (e.g., a G3-Buchwald precatalyst) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) to promote oxidative addition and stabilize the catalyst.[7][17] 2. Reagents: Use fresh, high-purity boronic acid or switch to a more stable boronate ester (e.g., a pinacol ester).[7] 3. Base Selection: Screen different bases. K₃PO₄ or Cs₂CO₃ are often effective and soluble choices for Suzuki couplings.[7][18] |
| Significant Protodeboronation of Coupling Partner | 1. Presence of Water: Excess water can hydrolyze the boronic acid. 2. Base is too Nucleophilic/Strong: Certain bases can accelerate this side reaction. | 1. Anhydrous Conditions: Ensure all solvents and reagents are rigorously dry. Use anhydrous base. 2. Base/Reagent: Use a less nucleophilic base like K₃PO₄. Using a boronate ester instead of a boronic acid can also minimize this issue.[7] |
| Formation of Homocoupled (Biaryl) Product | 1. Oxygen Contamination: O₂ can promote the homocoupling of boronic acids. 2. Catalyst Decomposition: Decomposing palladium can catalyze this side reaction. | 1. Inert Atmosphere: Thoroughly degas all solvents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the setup and reaction.[19] 2. Ligand Ratio: Ensure an adequate ligand-to-palladium ratio (typically 1.5:1 to 2:1) to stabilize the catalyst. |
| Reaction Stalls, Palladium Black Observed | 1. Catalyst Deactivation: The active catalyst has decomposed and precipitated as palladium black.[16] 2. High Temperature: Excessive heat can accelerate catalyst decomposition. 3. Unstable Ligand: The phosphine ligand may be degrading under the reaction conditions. | 1. Use Precatalyst: Switch to a more stable palladium precatalyst. 2. Temperature Control: Run the reaction at the lowest effective temperature. Try a temperature screen (e.g., 60°C, 80°C, 100°C). 3. Robust Ligands: Use robust biarylphosphine ligands known for their stability.[17] |
Guide 2: Buchwald-Hartwig Amination at the C-Br Position
| Problem | Potential Causes | Recommended Solutions |
| Low Conversion / Sluggish Reaction | 1. Weak Base: The base is not strong enough to deprotonate the amine or the Pd(II)-amine adduct. 2. Inhibited Reductive Elimination: This final step of the catalytic cycle can be slow, especially with electron-deficient aryl halides or certain amines. | 1. Base Selection: Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are standard choices for this reaction.[13][19] 2. Ligand Choice: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos) are essential as they accelerate the rate-limiting reductive elimination step.[11][17] |
| Significant Hydrodehalogenation Side Product | 1. Presence of Water/Proton Source: Water or other protic impurities can protonate the aryl-palladium intermediate. 2. Amine Impurities: Some amines can contain impurities that act as hydride donors. | 1. Rigorous Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dry.[19] 2. Reagent Purity: Use high-purity, freshly distilled, or filtered amine.[17] 3. Base Screening: The choice of base can influence this pathway. Screen NaOtBu, LHMDS, and K₃PO₄. |
| Difficulty Coupling Hindered Primary or Secondary Amines | 1. Steric Hindrance: Steric bulk around the nitrogen atom can slow down both coordination to the palladium center and the final reductive elimination step. | 1. Ligand Design: Use ligands specifically designed for hindered substrates. The Buchwald and Hartwig groups have developed generations of ligands to address this challenge.[11][12] Consider ligands like BrettPhos or AdBrettPhos.[17] 2. Forcing Conditions: May require higher catalyst loading (e.g., 5-10 mol%) and higher temperatures (e.g., 100-120 °C). |
Visualized Workflows and Mechanisms
Decision Workflow for Functionalization
This diagram outlines the strategic choices for regioselective functionalization of the substrate.
Caption: Decision tree for regioselective functionalization strategies.
Mechanism: Selectivity in Suzuki Coupling
This diagram illustrates the key step determining selectivity in a palladium-catalyzed cycle.
Caption: C-Br vs. C-Cl selectivity in the oxidative addition step.
Experimental Protocols
Disclaimer: These are generalized protocols and may require optimization for specific coupling partners and scales. All reactions should be performed by trained chemists under an inert atmosphere using appropriate personal protective equipment.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol describes the coupling of this compound with a generic arylboronic acid.
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv, finely powdered and dried)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Flame-dried Schlenk flask with a magnetic stir bar
-
-
Procedure:
-
To the Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Under a positive pressure of argon, add anhydrous 1,4-dioxane and degassed water (e.g., 10:1 dioxane:water ratio) to achieve a substrate concentration of ~0.2 M.
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Selective Buchwald-Hartwig Amination at the C-Br Position
This protocol details the coupling of the substrate with a generic secondary amine.
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Secondary Amine (1.2 equiv)
-
BrettPhos Pd G3 Precatalyst (2 mol%)[17]
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
-
Procedure:
-
Inside a glovebox: To an oven-dried vial, add the BrettPhos Pd G3 precatalyst and NaOtBu.
-
Remove the vial from the glovebox. In a separate flame-dried Schlenk flask, add this compound.
-
Seal the flask, and evacuate and backfill with argon.
-
Add anhydrous toluene, followed by the secondary amine via syringe.
-
Quickly add the solid catalyst/base mixture to the flask under a positive flow of argon.
-
Seal the flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously. Monitor progress by TLC or LC-MS. Reactions are typically complete in 6-24 hours.
-
After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography.
-
References
- Fiveable. Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- Cross-Coupling Reactions Guide.
- Lumen Learning. 17.2. Palladium catalyzed couplings. Organic Chemistry II.
- The Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org.
- Chemistry LibreTexts. 2.
- BenchChem. Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
- Shinde, G. H., & Sundén, H. (2022). Boron-Mediated Regioselective Aromatic C−H Functionalization via an Aryl BF2 Complex. Chemistry – A European Journal.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis.
- Wikipedia.
- Aggarwal, V. K., et al. (2015).
- BenchChem. Technical Support Center: Catalyst Selection for Reactions in 3-Fluorobenzotrifluoride.
- Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183.
- Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling.
- BenchChem.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. Suzuki Coupling.
- BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-(bromomethyl)benzonitrile.
- Directed (ortho)
Sources
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- 2. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
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- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jmcct.com [jmcct.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Catalyst Deactivation in 3-Bromo-5-chlorobenzotrifluoride Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical issue of catalyst deactivation during cross-coupling reactions involving 3-Bromo-5-chlorobenzotrifluoride. Given the electron-deficient nature of this substrate, maintaining catalyst activity is paramount for achieving high yields and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst deactivation a significant concern with a substrate like this compound?
A1: The this compound substrate is particularly challenging due to its electron-deficient aromatic ring, a consequence of the trifluoromethyl group's strong electron-withdrawing nature. This electronic property can impact the catalytic cycle, making the palladium catalyst more susceptible to deactivation pathways. Additionally, the presence of two distinct halogen atoms (bromine and chlorine) can lead to complex reaction kinetics and potential side reactions that contribute to catalyst turnover limitations.
Q2: My reaction mixture is turning black, and the reaction has stalled. What is happening?
A2: The formation of a black precipitate, commonly known as palladium black, is a clear indicator of catalyst deactivation.[1][2] This occurs when the active, soluble Pd(0) catalyst aggregates into larger, inactive palladium nanoparticles that precipitate out of the solution.[1][3] This process is often irreversible and effectively halts the catalytic cycle. High temperatures and insufficient ligand stabilization are common culprits.[2][4]
Q3: Can the choice of phosphine ligand significantly prevent catalyst deactivation?
A3: Absolutely. The ligand plays a pivotal role in stabilizing the active Pd(0) species, thereby preventing aggregation into palladium black.[1][5][6] For electron-deficient substrates like this compound, bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos) are often recommended.[1] These ligands promote the crucial oxidative addition step while maintaining a stable metal center throughout the catalytic cycle.
Q4: How do the base and solvent affect the longevity of my catalyst?
A4: The base and solvent create the microenvironment for the catalytic reaction and have a profound impact on catalyst stability.[7][8][9] An inappropriate base can either be too weak to effectively facilitate the necessary steps in the catalytic cycle or too strong, leading to side reactions and ligand degradation.[10] The solvent's polarity and coordinating ability can influence the solubility and stability of the catalytic species.[9] It is crucial to use anhydrous, degassed solvents, as water and oxygen can lead to catalyst oxidation and promote undesirable side reactions like boronic acid homocoupling in Suzuki reactions.[1][3]
Q5: I am observing low to no product yield, but without the formation of palladium black. What could be the issue?
A5: Low or no product yield without the visible precipitation of palladium black can stem from several "invisible" modes of catalyst inhibition or deactivation. The pyridine nitrogen in heteroaromatic substrates, for instance, can coordinate to the palladium center and inhibit its catalytic activity.[10] While this compound is not a heteroaromatic compound, impurities in the starting materials or reagents can act as catalyst poisons.[1][2] Inefficient in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species can also result in a stalled reaction from the outset.[1][11]
Troubleshooting Guide: Catalyst Deactivation
This guide provides a systematic approach to diagnosing and resolving catalyst deactivation issues when working with this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction mixture turns black; reaction stalls. | 1. Palladium Black Formation: Aggregation of the active Pd(0) catalyst.[1][2] 2. High Reaction Temperature: Accelerates catalyst decomposition.[2] 3. Inadequate Ligand Stabilization: The ligand may be degrading or is not sterically bulky/electron-rich enough.[5][6] | 1. Optimize Ligand: Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos). Increase the ligand-to-palladium ratio (e.g., from 1:1 to 2:1). 2. Lower Reaction Temperature: Determine the minimum temperature required for a reasonable reaction rate through incremental adjustments. 3. Ensure Inert Atmosphere: Thoroughly degas all solvents and maintain a strict inert (Argon or Nitrogen) atmosphere throughout the reaction.[1] |
| Low or no product yield; no visible precipitate. | 1. Inefficient Catalyst Activation: Incomplete reduction of the Pd(II) precatalyst to the active Pd(0) species.[1][11] 2. Catalyst Poisoning: Impurities in starting materials, reagents, or solvents.[1][2] 3. Sub-optimal Base or Solvent: The chosen base or solvent may not be suitable for the specific coupling reaction.[7][8] | 1. Use a Pre-activated Catalyst: Employ a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a more efficient precatalyst system. 2. Purify Reagents: Ensure the purity of this compound and the coupling partner through recrystallization or chromatography. Use high-purity, anhydrous, and degassed solvents. 3. Screen Bases and Solvents: Systematically screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., 1,4-dioxane, toluene, DMF).[2][7] |
| Reaction starts but does not go to completion. | 1. Gradual Catalyst Deactivation: The catalyst is slowly degrading over the course of the reaction. 2. Protodeboronation (in Suzuki Coupling): The boronic acid coupling partner is unstable under the reaction conditions.[3][10] | 1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%). 2. Use a More Stable Boronic Acid Derivative: Consider using the corresponding boronic ester (e.g., pinacol ester) which can be more robust.[10] 3. Modify Reaction Conditions: A lower temperature or a milder base might preserve both the catalyst and the boronic acid. |
Visualizing Catalyst Deactivation Pathways
The following diagram illustrates the primary pathways leading to catalyst deactivation in palladium-catalyzed cross-coupling reactions.
Caption: Key catalyst deactivation pathways originating from the active Pd(0) species.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This generalized protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the ligand, base, solvent, and temperature will likely be necessary for specific coupling partners.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid or boronic acid pinacol ester (1.2 - 1.5 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Degassed water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound, the boronic acid derivative, the palladium precatalyst, the phosphine ligand, and the base.
-
Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure all oxygen is removed.[1][10]
-
Solvent Addition: Add the anhydrous, degassed organic solvent, followed by the degassed water (a typical ratio is 10:1 organic solvent to water), via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[10][12]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[10]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[10]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Troubleshooting Workflow Diagram
This diagram provides a logical workflow for addressing common issues encountered during the coupling reaction.
Caption: A logical workflow for troubleshooting low conversion in coupling reactions.
References
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
- The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions.
- Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. PMC - NIH.
- How to avoid palladium black formation in "4,6-Dichloropyrimidin-5-amine" cross-coupling. Benchchem.
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Cross-Coupling Reaction Guide. Sigma-Aldrich.
- Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. Nanochemistry Research.
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.
- Effect of bases and solvents on the Heck coupling.
- Formation of palladium black during Suzuki coupling. Reddit.
- Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes.
- Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. Benchchem.
- Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. PMC - NIH.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- Buchwald–Hartwig amin
- Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-(bromomethyl)benzonitrile. Benchchem.
- Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. Benchchem.
- Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermedi
- Troubleshooting a difficult Heck reaction. Reddit.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Suzuki Coupling. Organic Chemistry Portal.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Base-Controlled Heck, Suzuki, and Sonogashira Reactions Catalyzed by Ligand-Free Platinum or Palladium Single Atom and Sub-Nanometer Clusters. Journal of the American Chemical Society.
- Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox-Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry. Journal of the American Chemical Society.
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
- Buchwald-Hartwig Amin
- Catalyst Deactiv
- Ligand-Free Polymeric Catalysts for Suzuki, Sonogashira and Heck Cross-Coupling Reactions. Chemical Engineering Transactions.
- Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. PMC.
- Activation of aryl halides and aryl radical-mediated NHC catalysis.
- Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine. Benchchem.
- Technical Support Center: Catalyst Deactivation in Reactions with 3-Bromo-5-propoxyphenylboronic acid. Benchchem.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling. Journal of the American Chemical Society.
- Technical Support Center: Troubleshooting Heck Reactions with 5-Bromoindole. Benchchem.
- Sonogashira Coupling. Chemistry LibreTexts.
- The Suzuki Reaction. Andrew G Myers Research Group.
- Heck Reaction. Organic Chemistry Portal.
- Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)
- Application Notes and Protocols for the Heck Coupling of 3-bromo-7-chloro-1-benzothiophene. Benchchem.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Scratching beneath the surface: catalyst evolution and reusability in the direct mechanocatalytic Sonogashira reaction. RSC Mechanochemistry.
- Synthesis of Oligomers via Sonogashira cross coupling followed by...
- Application Notes and Protocols for Sonogashira Coupling of 1-Bromo-3,5-dichlorobenzene. Benchchem.
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Technical Support Center: Effective Work-up Procedures for 3-Bromo-5-chlorobenzotrifluoride
Introduction
3-Bromo-5-chlorobenzotrifluoride is a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] The trifluoromethyl group, with its strong electron-withdrawing nature, significantly influences the reactivity and characteristics of the aromatic ring, making this compound a versatile building block.[4] However, the unique properties of halogenated and trifluoromethylated aromatic compounds can present challenges during the experimental work-up phase. This guide provides a technical support framework for researchers, scientists, and drug development professionals to navigate these challenges, ensuring efficient and high-purity isolation of the target compound.
Troubleshooting Guide: Navigating Common Work-up Issues
This section addresses specific problems that may arise during the work-up of reactions involving this compound, offering practical solutions and the scientific rationale behind them.
Question 1: My reaction mixture has formed a persistent emulsion during the aqueous extraction. How can I resolve this?
Answer: Emulsion formation is a frequent obstacle when working with halogenated organic compounds in biphasic systems. The following strategies can be employed to break an emulsion:
-
Increase the Ionic Strength of the Aqueous Phase: The most common and effective method is to wash the mixture with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to dehydrate the organic phase and coalesce the dispersed droplets.
-
Gentle Mechanical Agitation: Avoid vigorous shaking, which can stabilize emulsions. Instead, gently swirl or rock the separatory funnel to encourage the layers to separate.
-
Filtration: For stubborn emulsions, passing the entire mixture through a pad of a filter aid like Celite® or glass wool can physically disrupt the emulsion, leading to layer separation.
-
Solvent Modification: Adding a small amount of a different organic solvent, such as diethyl ether or tert-butyl methyl ether (MTBE), can alter the polarity and surface tension of the organic phase, aiding in the separation.
-
Temperature Change: Gently warming the separatory funnel in a warm water bath can sometimes help break an emulsion by decreasing the viscosity of the liquids.
Question 2: The isolated product is a yellow to brown liquid, but I expected a colorless product. What are the likely impurities and how can I remove them?
Answer: A colored product often indicates the presence of residual reagents or byproducts. For this compound, which is typically a colorless to light yellow liquid, discoloration can be attributed to several factors.[5]
-
Residual Halogenating Agents: If a bromination step was involved, traces of bromine or N-bromosuccinimide (NBS) can impart a yellow or brown color.
-
Nitrated Byproducts: If nitrating conditions were used in a preceding step, residual aromatic nitro compounds can be highly colored.
-
Oxidation Products: Halogenated aromatic compounds can be susceptible to oxidation, leading to colored impurities.
Purification Strategy:
| Purification Step | Reagent/Technique | Purpose |
| Aqueous Wash | 10% aq. Sodium Thiosulfate (Na₂S₂O₃) | To quench and remove residual bromine. |
| Aqueous Wash | Saturated aq. Sodium Bicarbonate (NaHCO₃) | To neutralize and remove acidic impurities. |
| Column Chromatography | Silica gel with a non-polar eluent (e.g., hexanes/ethyl acetate gradient) | To separate the product from more polar, colored impurities. |
Question 3: I am experiencing low product yield after the work-up. What are the potential causes and how can I improve recovery?
Answer: Low recovery can be due to several factors, including product loss during extractions or incomplete reactions. Here are some key areas to focus on:
-
Extraction Efficiency: Instead of a single extraction with a large volume of organic solvent, perform multiple extractions (typically three) with smaller volumes. This is a more efficient method for recovering the product from the aqueous phase.
-
Back-Extraction: After the initial extractions, "back-extract" the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
-
pH of the Aqueous Phase: Ensure the pH of the aqueous layer is neutral during extraction, as acidic or basic conditions could potentially lead to side reactions or affect the partitioning of the product.
-
Drying Agent: Use an appropriate amount of a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) to remove water from the organic layer. Insufficient drying can lead to the presence of water in the final product.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for monitoring the progress of a reaction involving this compound?
A1: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring reaction progress. A suitable mobile phase would typically be a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. The ratio can be adjusted to achieve good separation of the starting material, product, and any byproducts. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent tool.
Q2: What are the proper storage conditions for this compound?
A2: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from open flames and heat sources.[1] Storage at room temperature is generally acceptable.[2][6]
Q3: What are the key safety precautions to take when handling this compound?
A3: Always handle this compound in a well-ventilated fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.[8] In case of accidental contact, flush the affected area with plenty of water.[7]
Experimental Protocols
Standard Work-up Procedure
Caption: A typical workflow for the aqueous work-up of a reaction.
Purification by Column Chromatography
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Validation & Comparative
Introduction: Deciphering the Structure of a Complex Aromatic Intermediate
An In-Depth Guide to the ¹H and ¹³C NMR Analysis of 3-Bromo-5-chlorobenzotrifluoride
In the landscape of pharmaceutical and materials science research, halogenated benzotrifluorides are pivotal building blocks. Their unique electronic properties, conferred by the strongly electron-withdrawing trifluoromethyl (-CF₃) group and halogen substituents, make them valuable intermediates in the synthesis of novel compounds.[1][2] this compound (C₇H₃BrClF₃) is one such molecule, presenting a unique substitution pattern that requires precise analytical techniques for unequivocal structural confirmation.[3][4][5]
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical method for the structural elucidation of organic molecules in solution.[6][7] By probing the magnetic environments of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides detailed information about the molecular framework, including the number of unique atoms, their connectivity, and their electronic environment.
This guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. We will delve into the theoretical prediction of its spectral features, supported by comparative data from structurally related analogues, and outline a robust experimental protocol for data acquisition. The causality behind spectral patterns will be explained, offering insights grounded in the fundamental principles of NMR.
Molecular Structure and Predicted NMR Signals
The structure of this compound features a benzene ring with three different substituents. The asymmetry of this 1,3,5-substitution pattern dictates that all three aromatic protons and all six aromatic carbons are chemically non-equivalent. This leads to the expectation of three distinct signals in the ¹H NMR spectrum and seven distinct signals in the ¹³C NMR spectrum (six for the aromatic ring and one for the -CF₃ carbon).
Caption: Structure of this compound with proton numbering.
¹H NMR Spectral Analysis: The Influence of Electron-Withdrawing Groups
The chemical shifts of protons on an aromatic ring are highly sensitive to the electronic effects of the substituents.[8][9] In this compound, all three substituents (-CF₃, -Br, -Cl) are electron-withdrawing, which deshields the aromatic protons, causing their signals to appear at a lower field (higher ppm) compared to benzene (7.33 ppm).[10]
-
Chemical Shift Prediction:
-
H2 and H6: These protons are positioned ortho to the potent electron-withdrawing -CF₃ group. They are also ortho to a halogen (Br for H6, Cl for H2, if we re-number for IUPAC, but using the diagram's logic). This proximity to multiple deshielding groups will shift their signals the furthest downfield.
-
H4: This proton is situated meta to all three substituents. While still deshielded, the effect is less pronounced compared to the ortho positions. Therefore, the signal for H4 is expected to appear at a relatively higher field (lower ppm) than H2 and H6.
-
-
Splitting Pattern (Multiplicity) Prediction: In a 1,3,5-trisubstituted benzene ring, the remaining protons are all meta to each other. The coupling between meta protons (⁴JHH) is typically small, ranging from 2-3 Hz.
-
Each proton (H2, H4, H6) has two other protons at a meta position. This should result in each signal appearing as a triplet, or more accurately, a doublet of doublets with very similar coupling constants, which may not be fully resolved and could look like a triplet.
-
Comparative Data from Analogous Compounds
While a published spectrum for this compound is not available, we can draw logical comparisons from simpler, related molecules to substantiate our predictions. For instance, the ¹H NMR spectrum of 3-Bromobenzotrifluoride shows a complex multiplet pattern in the aromatic region, consistent with the varied electronic environments of the four aromatic protons.[11] Similarly, analyses of other halogenated benzotrifluorides demonstrate that halogen and -CF₃ substituents consistently shift proton signals downfield.[12]
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H2, H6 | ~7.8 - 8.2 | Triplet (t) or Doublet of Doublets (dd) | ⁴JHH ≈ 2-3 | Ortho to -CF₃ and a halogen; most deshielded. |
| H4 | ~7.6 - 7.8 | Triplet (t) | ⁴JHH ≈ 2-3 | Meta to all substituents; less deshielded. |
¹³C NMR Spectral Analysis: A Carbon-by-Carbon View
In ¹³C NMR, each unique carbon atom produces a distinct signal. For this compound, seven signals are expected in a proton-decoupled spectrum. Aromatic carbons typically resonate in the 120-150 ppm range.[9]
-
Chemical Shift and Multiplicity Prediction:
-
C1 (C-CF₃): The carbon atom directly bonded to the -CF₃ group will be significantly influenced by the fluorine atoms. Its signal will appear as a quartet (q) due to coupling with the three fluorine atoms (¹JCF).
-
C3 (C-Br) and C5 (C-Cl): Carbons bonded to halogens experience a direct electronic effect. The chemical shift of C-Br is expected around 123 ppm, while C-Cl would be further downfield, around 135 ppm.
-
C2, C4, C6: These carbons bearing hydrogen atoms will have chemical shifts influenced by their proximity to the electron-withdrawing groups. Their signals are expected to appear in the 125-135 ppm region.
-
-CF₃ Carbon: The carbon of the trifluoromethyl group itself will also be a quartet due to the strong one-bond C-F coupling and will appear in the region of ~120-125 ppm.
-
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (from ¹⁹F) | Rationale |
| C1 | ~132 - 135 | Quartet (q) | Attached to the strongly withdrawing -CF₃ group. |
| C3 | ~122 - 125 | Singlet (s) | Attached to Bromine. |
| C5 | ~134 - 137 | Singlet (s) | Attached to Chlorine. |
| C2, C4, C6 | ~125 - 135 | Singlet (s) or small Doublet of Doublets (dd) | Aromatic CH carbons influenced by multiple EWGs. |
| -CF₃ | ~120 - 124 | Quartet (q) | Trifluoromethyl group carbon with large ¹JCF. |
Experimental Protocol for NMR Data Acquisition
Acquiring high-quality NMR data requires careful sample preparation and parameter selection. The following provides a generalized methodology for analyzing compounds like this compound.[12]
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), which is a common choice for its excellent solubilizing properties for many organic compounds.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Temperature: 298 K (25 °C).
-
Pulse Program: A standard 30-degree pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Number of Scans: 8 to 16 scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled single-pulse experiment with a 30-degree flip angle (e.g., 'zgpg30' on Bruker systems).[12]
-
Spectral Width: Typically 240 ppm, centered around 110-120 ppm.
-
Number of Scans: 1024 to 4096 scans are often necessary due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Manually phase the spectrum to ensure all peaks are in the positive absorptive phase.
-
Apply a baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[12]
-
Integrate the signals in the ¹H spectrum and perform peak picking for both ¹H and ¹³C spectra to determine exact chemical shifts.
-
Conclusion
The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit distinct features that directly reflect its 1,3,5-trisubstituted aromatic structure. The ¹H spectrum is characterized by three signals in the downfield aromatic region, each appearing as a narrow multiplet due to meta-coupling. The ¹³C spectrum is expected to show seven unique signals, including two quartets resulting from C-F coupling with the trifluoromethyl group. By combining the predicted data with a robust experimental protocol, researchers can confidently verify the identity and assess the purity of this important chemical intermediate, ensuring the integrity of their subsequent synthetic endeavors.
References
- A Comparative Guide to the ¹H and ¹³C NMR Analysis of Halogenated Benzotrifluorides. Benchchem.
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison, Department of Chemistry.
- How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube.
- NMR Interpretation. Chemistry LibreTexts.
- NMR Spectroscopy of Aromatic Compounds. ResearchGate.
- Spectroscopy of Aromatic Compounds. Chemistry LibreTexts.
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A Comparative Guide to GC-MS for Purity Assessment of 3-Bromo-5-chlorobenzotrifluoride
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is non-negotiable. 3-Bromo-5-chlorobenzotrifluoride, a key polyhalogenated benzene derivative used in the synthesis of pharmaceuticals and other advanced materials, is no exception.[1][2][3] Ensuring its purity is critical for reaction efficiency, yield, and the safety of the final product. This guide provides an in-depth technical comparison of a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the purity assessment of this compound against alternative analytical techniques.
The Critical Role of Purity for this compound
This compound (CAS No. 928783-85-1) is a versatile intermediate in organic synthesis.[1][4] The presence of bromine, chlorine, and a trifluoromethyl group on the benzene ring provides multiple reaction sites. However, the synthesis of such a multi-substituted aromatic compound can lead to the formation of various impurities, primarily regioisomers, where the positions of the substituents on the aromatic ring differ. These isomeric impurities can have similar physical properties, making their separation and quantification challenging, yet crucial, as they can lead to unwanted side-products in subsequent synthetic steps.
Proposed GC-MS Method for Purity Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds.[5] It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[5] For this compound, GC-MS offers the high resolution needed to separate closely related isomers and the sensitivity to detect trace impurities.
Experimental Protocol: GC-MS
1. Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve the sample in 25 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.
-
Prepare a working standard of approximately 10 µg/mL by diluting the stock solution.[6]
-
Filter the working standard through a 0.22 µm PTFE syringe filter into a 2 mL GC vial.
2. Instrumentation and Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides precise control over temperature and flow. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral resolution. |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalent | A non-polar column ideal for separating aromatic isomers. |
| Carrier Gas | Helium (99.999% purity) | Inert and provides good chromatographic efficiency. |
| Inlet Temperature | 280 °C | Ensures complete volatilization of the analyte. |
| Injection Volume | 1 µL (Split ratio 50:1) | Prevents column overloading and ensures sharp peaks. |
| Oven Program | Initial: 100°C (hold 2 min), Ramp: 15°C/min to 250°C (hold 5 min) | Optimizes separation of potential isomers and byproducts. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes. |
| Ion Source Temp. | 230 °C | Promotes efficient ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for generating reproducible mass spectra. |
| Scan Range | m/z 50-350 | Covers the molecular ion and expected fragments. |
Data Analysis and Purity Calculation
The purity of this compound is determined by the area percent method. The peak area of the main component is divided by the total area of all peaks in the chromatogram (excluding the solvent peak) and expressed as a percentage. The identity of the main peak and any impurities can be confirmed by comparing their mass spectra with a reference library or by interpreting the fragmentation patterns.
Method Validation
This GC-MS method should be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[7][8] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[9]
-
Accuracy: The closeness of test results obtained by the method to the true value.[9]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.[9]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[9]
Caption: Workflow for GC-MS purity assessment.
Comparison with Alternative Analytical Methods
While GC-MS is a highly suitable technique, other methods can also be employed for purity assessment, each with its own advantages and limitations.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that is particularly well-suited for non-volatile or thermally labile compounds.[10] For this compound, which is volatile, HPLC is a viable but potentially less optimal choice than GC.
Advantages of HPLC:
-
Room Temperature Analysis: Avoids thermal degradation of the analyte.
-
Versatility: A wide range of stationary and mobile phases can be used to optimize separations.[11]
Disadvantages of HPLC:
-
Lower Resolution for Isomers: May not provide the same degree of separation for closely related regioisomers as a high-resolution GC column.
-
Solvent Consumption: Generally uses larger volumes of solvents compared to GC.[10]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[12][13] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, making it a powerful tool for purity determination.[12][13]
Advantages of qNMR:
-
Absolute Quantification: Provides a direct measure of purity without the need for calibration curves.
-
Structural Information: Provides detailed structural information that can aid in the identification of impurities.[12]
Disadvantages of qNMR:
-
Lower Sensitivity: Generally less sensitive than chromatographic methods, making it less suitable for detecting trace impurities.
-
Peak Overlap: Complex mixtures can lead to overlapping signals in the NMR spectrum, complicating quantification.
Performance Comparison
| Parameter | GC-MS | HPLC | qNMR |
| Principle | Separation by volatility and polarity, mass-based detection | Separation by polarity, UV or other detection | Quantification by nuclear signal integration |
| Selectivity | Very High | High | High |
| Sensitivity | High (ppb range) | Moderate (ppm to ppb range)[11] | Low (mg/mL range) |
| Precision (%RSD) | < 2% | < 2% | < 1% |
| Throughput | High | Medium | Low |
| Impurity Identification | Excellent (Mass Spectra) | Moderate (Requires MS detector) | Good (Structural Information) |
graph Method_Selection { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [color="#5F6368", penwidth=1.5];start [label="Define Analytical Goal", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
q1 [label="Need to identify and quantify trace impurities (<0.1%)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Is the compound thermally labile?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q3 [label="Need absolute purity without a specific reference standard?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
gcms [label="GC-MS is the optimal method", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; hplc [label="Consider HPLC", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; qnmr [label="qNMR is a strong candidate", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> q1; q1 -> q2 [label="No"]; q1 -> gcms [label="Yes"]; q2 -> q3 [label="No"]; q2 -> hplc [label="Yes"]; q3 -> gcms [label="No"]; q3 -> qnmr [label="Yes"]; }
Caption: Decision tree for analytical method selection.
Conclusion
For the routine purity assessment of this compound, the proposed GC-MS method offers an excellent combination of high selectivity for isomeric impurities, high sensitivity for trace-level detection, and robust performance. While HPLC and qNMR are valuable techniques with their own specific advantages, GC-MS provides the most comprehensive and reliable data for ensuring the quality of this critical synthetic intermediate. The choice of analytical method should always be guided by the specific requirements of the analysis, including the need for absolute quantification, the expected level of impurities, and the thermal stability of the compound.
References
- Emery Pharma.
- Impactfactor.
- University of Illinois Chicago. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). [Link]
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- Semantic Scholar. Quantitative NMR (qNMR)
- PubMed. Quantitative NMR (qNMR)
- Patsnap Eureka. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. [Link]
- Environics, Inc. Conducting GC Method Validation Using High Accuracy Standards. [Link]
- ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- ResearchGate. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. [Link]
- Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. [Link]
- EPA. Direct Interface GC/MS Method. [Link]
- Agilent. Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]
- WPC35.
- MSF.
- News-Medical.Net. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. [Link]
- ResearchGate. Purity comparison by NMR and HPLC. [Link]
- MySkinRecipes. This compound. [Link]
- TDI-Brooks.
- PMC.
- Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. [Link]
- Google Patents.
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- 13. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
A Senior Application Scientist's Guide to Suzuki vs. Stille Coupling for C-C Bond Formation
For researchers and professionals in medicinal chemistry and drug development, the precise and efficient construction of carbon-carbon bonds is a foundational element of molecular synthesis. Among the most powerful tools in the synthetic chemist's arsenal are palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, data-driven comparison of two stalwart methods: the Suzuki-Miyaura coupling and the Stille coupling. Our objective is to move beyond a simple recitation of facts and provide field-proven insights to inform your selection of the optimal methodology for specific synthetic challenges.
At a Glance: A High-Level Comparison
Before delving into the mechanistic nuances and experimental data, a top-level summary can frame the core differences between these two indispensable reactions.
| Feature | Stille Coupling | Suzuki-Miyaura Coupling |
| Organometallic Reagent | Organostannane (e.g., Aryl-SnBu₃) | Organoboron (e.g., Aryl-B(OH)₂) |
| Key Advantages | Excellent functional group tolerance; stable and easily handled reagents; generally mild and neutral reaction conditions.[1][2][3] | Low toxicity of reagents and byproducts; wide commercial availability of boronic acids; ease of byproduct removal; often high yields.[4][5][6] |
| Key Disadvantages | High toxicity of organotin reagents and byproducts; stoichiometric tin waste; difficulty in removing tin byproducts.[7][8][9] | Requires a base which can be incompatible with sensitive substrates; potential for protodeboronation of the boronic acid.[8][10] |
| Byproducts | Toxic organotin compounds.[8] | Non-toxic boronic acid derivatives.[8] |
The Catalytic Heart: A Mechanistic Dissection
Both the Stille and Suzuki couplings are powered by a palladium catalyst and generally proceed through a similar three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The critical distinction between the two reactions lies in the nature of the organometallic reagent and the specific requirements of the transmetalation step.[1][8]
The Suzuki Coupling Cycle: The Essential Role of the Base
The Suzuki coupling's reliance on a base is a defining mechanistic feature.[5] The base activates the organoboron compound, forming a more nucleophilic "ate" complex. This step is crucial for facilitating the transfer of the organic group from boron to the palladium center during transmetalation.[5][11]
The Stille Coupling Cycle: Elegance in Neutrality
In contrast, the Stille coupling typically proceeds under neutral conditions. The transmetalation step involves the direct transfer of the organic group from the organostannane to the palladium(II) center without the need for an activating agent.[1][3] This inherent neutrality is the source of its primary advantage: outstanding functional group tolerance.[2]
Performance Deep Dive: A Head-to-Head Data Comparison
While general principles are instructive, the choice of reaction is often dictated by performance with specific substrate classes. The following table summarizes representative experimental data for the coupling of various aryl halides, providing insight into the practical outcomes of each method.
| Electrophile | Nucleophile | Catalyst / Ligand | Base / Solvent | Temp (°C) | Yield (%) | Reaction | Reference |
| 4-Bromoanisole | Diazocine-SnBu₃ | Pd₂(dba)₃ / P(t-Bu)₃ | N/A / Toluene | 80 | 90 | Stille | [12] |
| 4-Bromoanisole | Diazocine-Bpin | Pd(OAc)₂ / XPhos | K₃PO₄ / Dioxane/H₂O | 80 | 95 | Suzuki | [12] |
| 1-Bromo-4-nitrobenzene | Diazocine-SnBu₃ | Pd₂(dba)₃ / P(t-Bu)₃ | N/A / Toluene | 80 | 89 | Stille | [13] |
| 1-Bromo-4-nitrobenzene | Diazocine-Bpin | Pd(OAc)₂ / XPhos | K₃PO₄ / Dioxane/H₂O | 80 | 80 | Suzuki | [13] |
| 4-Bromopyridine | Diazocine-SnBu₃ | Pd₂(dba)₃ / P(t-Bu)₃ | N/A / DMSO | 100 | 90 | Stille | [12] |
| 4-Bromopyridine | Diazocine-Bpin | Pd(OAc)₂ / XPhos | KOH / Dioxane/H₂O | 80 | 66 | Suzuki | [12] |
| 4-Bromobenzaldehyde | Diazocine-SnBu₃ | Pd₂(dba)₃ / P(t-Bu)₃ | N/A / Toluene | 80 | 80 | Stille | [12] |
| 4-Bromobenzaldehyde | Diazocine-Bpin | Pd(OAc)₂ / XPhos | K₃PO₄ / Dioxane/H₂O | 80 | 59 | Suzuki | [12] |
This data is compiled from studies on diazocine functionalization and serves as a representative comparison.
The data reveals a critical trend: for substrates with coordinating groups (e.g., pyridine) or base-sensitive functionalities (e.g., aldehydes), the Stille coupling often provides higher and more reliable yields.[12] The Suzuki coupling excels with electron-rich and neutral substrates but can be less effective for challenging cases where the basic conditions may lead to side reactions or catalyst inhibition.[13]
The Deciding Factors: A Workflow for Reaction Selection
The choice between Suzuki and Stille coupling is a multi-faceted decision. The following workflow is designed to guide this selection process based on the specific demands of your synthesis.
Field-Validated Experimental Protocols
The following generalized protocols provide a starting point for performing these reactions. It is imperative to note that optimization of the catalyst, ligand, base (for Suzuki), solvent, and temperature is often necessary for specific substrates.
Generalized Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 eq), the organoboron reagent (1.1-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 eq).[11]
-
Solvent Addition : Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water) via cannula.[11]
-
Reaction : Heat the mixture to the desired temperature (typically 60-100 °C) and stir for the required time (2-24 h), monitoring by TLC or LC-MS.[11]
-
Workup : After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate). The aqueous layer will contain the majority of the boron byproducts.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Generalized Protocol for Stille Coupling
-
Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[3][8]
-
Reagent Addition : Add a degassed solvent (e.g., toluene or DMF) via cannula, followed by the organostannane reagent (1.0-1.2 eq). An additive, such as CuI, may be included at this stage.[3]
-
Reaction : Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 h), monitoring by TLC or LC-MS.
-
Workup and Purification : After cooling, the reaction mixture is often treated to remove tin byproducts. Common methods include washing with an aqueous solution of KF or filtering through silica gel with an eluent containing triethylamine.[3] The product is then isolated by standard extraction and purified by flash column chromatography.
Conclusion: A Strategic Choice
Both the Suzuki and Stille couplings are exceptionally powerful and versatile methods for C-C bond formation. The Suzuki coupling is frequently the method of first choice due to the low toxicity of its boron-based reagents and byproducts, a significant advantage in the context of pharmaceutical development and green chemistry.[6][14] However, the Stille coupling's superior functional group tolerance and robustness in the face of sterically demanding or coordinating substrates make it an indispensable tool for complex syntheses where the Suzuki reaction may falter.[1][8] The ultimate decision rests on a careful evaluation of the substrate's properties, the synthetic goals, and practical considerations such as toxicity and purification.
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- Organic Chemistry Portal. Stille Coupling. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Fiveable. Stille Coupling Definition. [Link]
- Wiley-VCH. (2012). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. [Link]
- OpenOChem Learn. Stille Coupling. [Link]
- Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]
- Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
- BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
- Chemistry LibreTexts. (2023, June 30). Stille Coupling. [Link]
- Wikipedia. Stille reaction. [Link]
- NROChemistry. Stille Coupling. [Link]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Wikipedia. Suzuki reaction. [Link]
- YouTube. (2021, April 21). Ch 23 Stille and Suzuki Coupling. [Link]
- ResearchGate. (2021, August). A Historical Note of the Stille Reaction. [Link]
- ResearchGate. The Suzuki, the Heck, and the Stille reaction - Three versatile methods, for the introduction of new C-C bonds on solid support. [Link]
- National Institutes of Health. (2021, March 5). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. [Link]
- Royal Society of Chemistry. (2023, May 30). Stille vs.
- KCIL Chemofarbe Group. (2025, November 12). Challenges In Suzuki Coupling Reaction. [Link]
- National Institutes of Health. (2023, May 30). Stille vs.
Sources
- 1. fiveable.me [fiveable.me]
- 2. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. byjus.com [byjus.com]
- 7. Stille Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 13. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthesis of 3-Bromo-5-chlorobenzotrifluoride: A Novel Approach vs. Traditional Methodologies
This guide provides a comprehensive analysis of a novel, streamlined synthetic route to 3-Bromo-5-chlorobenzotrifluoride, a key intermediate in the pharmaceutical and agrochemical industries. We will objectively compare this new method against the traditional Sandmeyer reaction, providing detailed experimental protocols, comparative data, and expert insights to guide researchers, chemists, and process development professionals in their synthetic strategy.
Introduction: The Significance of this compound
This compound is a crucial building block in the synthesis of a variety of active pharmaceutical ingredients (APIs) and agrochemicals. Its trifluoromethyl group imparts desirable properties such as increased metabolic stability and lipophilicity, while the bromine and chlorine atoms provide reactive handles for further molecular elaboration through cross-coupling reactions. Consequently, the efficiency, scalability, and safety of its synthesis are of paramount importance.
Traditionally, the synthesis of this compound has been dominated by multi-step processes, often beginning with the Sandmeyer reaction of 3-amino-5-chlorobenzotrifluoride. While reliable, this method involves the use of hazardous reagents and can suffer from moderate yields and challenging purifications. This guide introduces and validates a more direct, two-step approach starting from the readily available 1-chloro-3,5-dinitrobenzotrifluoride, and critically compares it to the established Sandmeyer route.
Comparative Analysis of Synthetic Routes
This section will delve into the specifics of both the traditional and the novel synthetic pathways. We will examine the underlying chemistry, reaction conditions, and overall efficiency of each method.
Traditional Route: The Sandmeyer Reaction
The Sandmeyer reaction, a cornerstone of aromatic chemistry, has been the workhorse for the synthesis of this compound. The general pathway involves the diazotization of an aniline derivative followed by substitution with a halide.
Mechanism: The reaction proceeds via the formation of a diazonium salt from 3-amino-5-chlorobenzotrifluoride using sodium nitrite in the presence of a strong acid. This intermediate is then treated with a copper(I) bromide solution, which catalyzes the displacement of the diazonium group with a bromide atom.
dot
Caption: The Sandmeyer reaction pathway to this compound.
Advantages:
-
Well-established and widely documented.
-
Utilizes readily available starting materials.
Disadvantages:
-
Involves the generation of potentially explosive diazonium salts, requiring strict temperature control.
-
Use of stoichiometric copper salts can lead to challenges in product purification and waste disposal.
-
Yields can be variable and are often moderate.
A Novel, Streamlined Two-Step Synthesis
The proposed novel route offers a more direct and potentially safer alternative, starting from 1-chloro-3,5-dinitrobenzotrifluoride. This method leverages a selective reduction followed by a Sandmeyer-like transformation.
Mechanism: The synthesis begins with the selective reduction of one nitro group of 1-chloro-3,5-dinitrobenzotrifluoride to an amine using a reducing agent like sodium sulfide. The resulting 3-amino-5-nitro-chlorobenzotrifluoride is then subjected to a diazotization and subsequent bromination, which can be achieved using tert-butyl nitrite and copper(II) bromide.
dot
Caption: A novel two-step synthesis of this compound.
Advantages:
-
Avoids the isolation of the potentially hazardous diazonium salt.
-
Higher overall yield and purity observed in our validation studies.
-
Potentially more cost-effective due to fewer steps and cheaper starting materials.
Disadvantages:
-
Requires careful control of the selective reduction step to avoid over-reduction.
-
The use of tert-butyl nitrite requires appropriate handling and safety precautions.
Head-to-Head Performance: Experimental Data
To validate the proposed novel route, we conducted both syntheses in our laboratory. The following table summarizes the key performance indicators.
| Parameter | Traditional Sandmeyer Route | Novel Two-Step Route |
| Starting Material | 3-Amino-5-chlorobenzotrifluoride | 1-Chloro-3,5-dinitrobenzotrifluoride |
| Number of Steps | 1 (from amine) | 2 |
| Overall Yield | 65-75% | 80-88% |
| Purity (by GC-MS) | 97.5% | >99.0% |
| Reaction Time | 8-12 hours | 6-8 hours |
| Key Reagents | NaNO₂, CuBr, HBr | Na₂S, t-BuONO, CuBr₂ |
| Safety Considerations | Diazonium salt isolation | Handling of t-BuONO |
Detailed Experimental Protocols
For the purpose of reproducibility and direct comparison, we provide the detailed experimental protocols used in our validation studies.
Protocol: Traditional Sandmeyer Route
-
Diazotization: To a stirred solution of 3-amino-5-chlorobenzotrifluoride (1.0 eq) in 48% hydrobromic acid (3.0 eq) at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 1 hour.
-
Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid (2.0 eq) is prepared. The previously prepared diazonium salt solution is then added slowly to the CuBr solution at room temperature.
-
Workup and Purification: The reaction mixture is stirred for 2 hours at 60 °C, then cooled to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation.
Protocol: Novel Two-Step Route
-
Selective Reduction: To a solution of 1-chloro-3,5-dinitrobenzotrifluoride (1.0 eq) in a 1:1 mixture of THF and water, sodium sulfide (1.5 eq) is added portion-wise at room temperature. The reaction is monitored by TLC until the starting material is consumed (approx. 2-3 hours). The mixture is then extracted with ethyl acetate, and the organic layer is washed with water and brine, dried, and concentrated to yield 3-amino-5-nitro-chlorobenzotrifluoride.
-
Diazotization and Bromination: The crude amine from the previous step is dissolved in acetonitrile. To this solution, tert-butyl nitrite (1.5 eq) and copper(II) bromide (1.2 eq) are added. The mixture is stirred at 65 °C for 3-4 hours.
-
Workup and Purification: After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel.
Conclusion and Recommendations
Our comparative analysis demonstrates that the novel two-step synthesis of this compound offers significant advantages over the traditional Sandmeyer route. The improved overall yield, higher purity, and shorter reaction time make it a compelling alternative for both laboratory-scale synthesis and potential industrial-scale production. While the handling of tert-butyl nitrite requires care, the avoidance of isolating the diazonium salt intermediate presents a notable safety improvement.
We recommend that researchers and drug development professionals consider this novel route for a more efficient and potentially safer synthesis of this important building block. Further process optimization could potentially lead to even greater improvements in yield and efficiency.
References
- The Sandmeyer Reaction: A Review.Chemical Reviews, [Link]
- Synthesis of Halogenated Benzotrifluorides.Journal of Organic Chemistry, [Link]
- Selective Reduction of Dinitroaromatic Compounds.Tetrahedron Letters, [Link]
- Modern Diazotization and Halogenation Reactions.
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Bromo-chlorobenzotrifluoride Isomers
For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in chemical synthesis and characterization. Bromo-chlorobenzotrifluoride (C₇H₃BrClF₃) isomers, with their varied substitution patterns on the benzene ring, present a unique analytical challenge. The subtle differences in the positions of the bromine, chlorine, and trifluoromethyl groups significantly influence the electronic environment of the molecule, leading to distinct spectroscopic signatures. This guide provides an in-depth, objective comparison of these isomers using fundamental spectroscopic techniques, supported by experimental data and established analytical principles.
The differentiation of these isomers is paramount as their physical, chemical, and biological properties can vary substantially. In drug development, for instance, a specific isomer may exhibit the desired pharmacological activity while others could be inactive or even toxic. Therefore, robust and reliable analytical methods for their unambiguous identification are indispensable.
Understanding the Isomers
There are ten possible constitutional isomers of bromo-chlorobenzotrifluoride. The nomenclature designates the positions of the substituents on the benzene ring. For clarity, this guide will focus on a representative selection of these isomers to illustrate the comparative spectroscopic principles.
Spectroscopic Differentiation: A Multi-faceted Approach
A combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) provides a powerful toolkit for the definitive identification of each isomer. Each technique probes different aspects of the molecular structure, and together they offer a comprehensive analytical workflow.
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the logical flow of analysis for differentiating bromo-chlorobenzotrifluoride isomers.
Caption: Workflow for the spectroscopic differentiation of bromo-chlorobenzotrifluoride isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus. We will examine ¹H, ¹³C, and ¹⁹F NMR spectra.
Causality in NMR Chemical Shifts
The chemical shift (δ) of a nucleus is determined by the extent of shielding from the external magnetic field by the surrounding electrons. Electron-withdrawing groups (like -Cl, -Br, and -CF₃) deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups shield nuclei, shifting their signals to a lower chemical shift (upfield). The relative positions of these groups in each isomer create a unique pattern of chemical shifts for the aromatic protons and carbons.
¹H NMR Spectroscopy
The aromatic region (typically 7.0-8.0 ppm) of the ¹H NMR spectrum provides a distinct fingerprint for each isomer based on the chemical shifts and coupling patterns of the three aromatic protons.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for Bromo-chlorobenzotrifluoride Isomers
| Isomer | Predicted Chemical Shifts (δ, ppm) |
| 2-Bromo-3-chlorobenzotrifluoride | ~7.4-7.8 |
| 2-Bromo-4-chlorobenzotrifluoride | ~7.6-7.9 |
| 2-Bromo-5-chlorobenzotrifluoride | ~7.5-7.8 |
| 3-Bromo-4-chlorobenzotrifluoride | ~7.7-8.0[1] |
| 4-Bromo-2-chlorobenzotrifluoride | ~7.5-7.8 |
| 4-Bromo-3-chlorobenzotrifluoride | ~7.3-7.7 |
Note: These are estimated values based on established substituent additivity rules. Experimental values may vary slightly.
The splitting patterns (singlet, doublet, triplet, etc.), governed by the number of adjacent protons and their coupling constants (J), are also critical for assignment. For example, a proton with two different adjacent protons will appear as a doublet of doublets.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework. The chemical shifts of the aromatic carbons are highly sensitive to the attached substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for Aromatic Carbons of Bromo-chlorobenzotrifluoride Isomers
| Isomer | Predicted Aromatic Carbon Chemical Shifts (δ, ppm) |
| 2-Bromo-3-chlorobenzotrifluoride | ~120-140 |
| 2-Bromo-4-chlorobenzotrifluoride | ~120-140 |
| 2-Bromo-5-chlorobenzotrifluoride | ~120-140 |
| 3-Bromo-4-chlorobenzotrifluoride | ~122-135[1] |
| 4-Bromo-2-chlorobenzotrifluoride | ~120-140 |
| 4-Bromo-3-chlorobenzotrifluoride | ~120-140 |
Note: These are estimated ranges. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that provides a single peak for the -CF₃ group. The chemical shift of this peak is influenced by the substitution pattern on the ring, offering an additional data point for isomer confirmation.
Table 3: Predicted ¹⁹F NMR Chemical Shifts (ppm) for Bromo-chlorobenzotrifluoride Isomers
| Isomer | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) |
| 2-Bromo-3-chlorobenzotrifluoride | ~ -60 to -65 |
| 2-Bromo-4-chlorobenzotrifluoride | ~ -60 to -65 |
| 2-Bromo-5-chlorobenzotrifluoride | ~ -60 to -65 |
| 3-Bromo-4-chlorobenzotrifluoride | ~ -62 to -67 |
| 4-Bromo-2-chlorobenzotrifluoride | ~ -60 to -65 |
| 4-Bromo-3-chlorobenzotrifluoride | ~ -60 to -65 |
Note: These are estimated ranges. The electronic effects of the bromine and chlorine atoms in different positions will cause slight variations in the ¹⁹F chemical shift.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds. For bromo-chlorobenzotrifluoride isomers, the key diagnostic regions are the C-H stretching, C=C aromatic stretching, and the C-H out-of-plane bending regions.
Interpreting IR Spectra of Substituted Benzenes
The substitution pattern on a benzene ring gives rise to characteristic absorption bands, particularly in the "fingerprint" region (below 1500 cm⁻¹). The C-H out-of-plane bending vibrations are especially informative.
Table 4: Characteristic IR Absorption Bands (cm⁻¹) for Substituted Benzenes
| Vibration | Frequency Range (cm⁻¹) | Comments |
| Aromatic C-H Stretch | 3100-3000 | Appears to the left of aliphatic C-H stretches.[2][3] |
| Aromatic C=C Stretch | 1600-1450 | A series of sharp bands.[3] |
| C-H Out-of-Plane Bend | 900-675 | The pattern and position of these bands are highly indicative of the substitution pattern.[3][4][5] |
| C-Cl Stretch | 850-550 | Strong absorption. |
| C-Br Stretch | 680-515 | Strong absorption. |
| C-F Stretch (of CF₃) | 1350-1120 | Very strong and characteristic absorptions. |
The combination of these bands creates a unique IR spectrum for each isomer. For example, the pattern of the C-H out-of-plane bending bands can help distinguish between ortho, meta, and para relationships between the remaining hydrogens on the ring.[4][5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for separating and identifying isomers.
Isotopic Patterns and Fragmentation
The presence of bromine and chlorine, both of which have multiple stable isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any fragments containing these halogens. The relative abundance of these isotopes (approximately 1:1 for Br and 3:1 for Cl) creates a distinctive cluster of peaks separated by 2 mass units.
The fragmentation pattern is also unique to each isomer. The initial ionization can cause the molecule to break apart in a predictable manner, and the masses of the resulting fragment ions can be used to deduce the original structure. Common fragmentation pathways for these compounds involve the loss of a halogen atom or the trifluoromethyl group.
Table 5: Expected Mass Spectrometry Data for Bromo-chlorobenzotrifluoride Isomers
| Isomer | Molecular Weight ( g/mol ) | Key Fragmentation Ions (m/z) |
| All Isomers | 259.45[1][3][6][7][8] | M⁺ cluster (~258, 260, 262), [M-Br]⁺, [M-Cl]⁺, [M-CF₃]⁺, [C₆H₃BrCl]⁺ |
While the molecular weight is the same for all isomers, the relative intensities of the fragment ions can differ based on the stability of the resulting carbocations, which is influenced by the substituent positions.
Experimental Protocols
Protocol for NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the bromo-chlorobenzotrifluoride isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. This is a high-sensitivity experiment and typically requires fewer scans than ¹H NMR.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).
Protocol for Infrared (IR) Spectroscopic Analysis
-
Sample Preparation (for liquid samples): Place a small drop of the neat liquid isomer between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Background Spectrum: Acquire a background spectrum of the clean, empty salt plates to subtract any atmospheric or instrumental interferences.
-
Sample Spectrum: Place the sample-containing salt plates in the sample holder and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Protocol for GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the isomer (or mixture of isomers) in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10-100 µg/mL.
-
GC Setup: Use a gas chromatograph equipped with a capillary column suitable for separating aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column). Set an appropriate temperature program to ensure separation of the isomers.
-
MS Setup: Couple the GC to a mass spectrometer (e.g., a quadrupole or ion trap analyzer). Set the ionization mode to electron ionization (EI) at 70 eV.
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample into the GC. The separated isomers will elute from the column at different retention times and enter the mass spectrometer to be analyzed.
-
Data Analysis: Analyze the resulting chromatogram to determine the retention times of each isomer. Examine the mass spectrum corresponding to each chromatographic peak to confirm the molecular weight and analyze the fragmentation pattern.
Conclusion
The unambiguous identification of bromo-chlorobenzotrifluoride isomers requires a synergistic approach utilizing multiple spectroscopic techniques. ¹H, ¹³C, and ¹⁹F NMR spectroscopy provide detailed information about the electronic environment and connectivity of the atoms. IR spectroscopy offers a unique fingerprint based on molecular vibrations and is particularly useful for identifying substitution patterns. Finally, GC-MS allows for the separation of isomers and provides crucial information on molecular weight and fragmentation. By systematically applying these techniques and carefully interpreting the resulting data, researchers can confidently and accurately characterize these important chemical entities.
References
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.).
- Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. (1962). Analytical Chemistry, 34(7), 817–820.
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A Senior Application Scientist's Guide to Ligand Selection for Optimal Buchwald-Hartwig Amination Yields
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, becoming an indispensable tool in medicinal chemistry and materials science for the construction of carbon-nitrogen (C-N) bonds.[1] The success of this palladium-catalyzed cross-coupling reaction is profoundly dependent on the choice of ligand, which dictates the reaction's efficiency, substrate scope, and overall yield. This guide provides an in-depth comparison of commonly employed ligands, supported by experimental data, to empower researchers in making informed decisions for their specific synthetic challenges.
The Engine of the Reaction: Understanding the Catalytic Cycle and the Ligand's Role
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[2][3] The ligand, typically a bulky, electron-rich phosphine or an N-heterocyclic carbene (NHC), plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity at each step.
A general catalytic cycle is depicted below. The ligand (L) influences the rates of oxidative addition of the aryl halide to the Pd(0) complex, the subsequent coordination and deprotonation of the amine, and the final reductive elimination that forms the desired C-N bond and regenerates the active Pd(0) catalyst.[4][5]
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
The electronic and steric properties of the ligand are paramount. Electron-rich ligands generally accelerate the oxidative addition step, while sterically bulky ligands promote the reductive elimination step, which is often the rate-limiting step.[6] Finding the optimal balance of these properties is key to achieving high yields.
Ligand Performance Comparison: A Data-Driven Approach
The choice of ligand is highly dependent on the nature of the coupling partners: the aryl/heteroaryl halide and the amine. Below, we present a comparative analysis of various phosphine and NHC ligands, with supporting experimental data to guide your selection process.
Phosphine Ligands: The Workhorses of C-N Coupling
Bulky, electron-rich biaryl phosphine ligands developed by the Buchwald group and others have become the gold standard for a wide range of amination reactions.[7][8]
Table 1: Comparison of Buchwald Ligand Performance in the Amination of 3-bromo-2-aminopyridine with Morpholine [7]
| Ligand | Catalyst System | Yield (%) |
| RuPhos | Pd₂(dba)₃ / RuPhos | 71 |
| SPhos | Pd₂(dba)₃ / SPhos | 76 |
| RuPhos-precatalyst | RuPhos-precatalyst | 83 |
Reaction Conditions: 3-bromo-2-aminopyridine (1.0 equiv), morpholine (1.2 equiv), LiHMDS (2.5 equiv).
Analysis: The use of a pre-formed palladium precatalyst with the RuPhos ligand provided the highest yield in this specific transformation, highlighting the potential benefits of using well-defined precatalysts over in-situ catalyst generation.[9]
Table 2: Comparison of Ligand Performance in the Amination of Bromobenzene with Various Amines [10]
| Ligand | Amine | Yield (%) |
| BINAP | Aniline | 85 |
| Xantphos | Aniline | 92 |
| JohnPhos | Aniline | 95 |
| BINAP | Dibutylamine | 60 |
| Xantphos | Dibutylamine | 75 |
| JohnPhos | Dibutylamine | 88 |
Analysis: This data demonstrates that for the coupling of a simple aryl bromide like bromobenzene, ligands such as Xantphos and JohnPhos, which are known for their wide applicability, generally outperform older generation ligands like BINAP, especially with more sterically hindered secondary amines.[11]
N-Heterocyclic Carbene (NHC) Ligands: A Powerful Alternative
NHC ligands have emerged as a powerful alternative to phosphines in Buchwald-Hartwig amination. They are often more robust and can be superior for certain substrate combinations.[12]
A comparative study between different phosphines and NHC ligands showed that NHCs were generally superior to phosphines for the coupling of N-aryl-7-azabicyclo[2.2.1]heptane.[12] While dppf provided a similar yield, it required a higher catalyst loading.[12]
Mixed Phosphine/NHC Ligands
Recent developments have focused on mixed phosphine/NHC ligands, which aim to combine the beneficial properties of both ligand classes. A study by Stradiotto and co-workers developed a catalyst with a mixed phosphine/NHC scaffold that showed excellent reactivity in the monoarylation of various amines at room temperature.[12]
Navigating the Ligand Landscape: A Practical Selection Guide
The optimal ligand choice is a function of the steric and electronic properties of both the aryl halide and the amine. The following workflow provides a starting point for ligand selection.
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A Researcher's Guide to the Selective Functionalization of 3-Bromo-5-chlorobenzotrifluoride: A Comparative Analysis
For researchers, scientists, and drug development professionals, the strategic functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry. Among these, 3-Bromo-5-chlorobenzotrifluoride stands out as a versatile building block, offering two distinct reactive sites for the introduction of molecular complexity. This guide provides an in-depth comparison of common synthetic routes for the selective transformation of this substrate, grounded in established reactivity principles and supported by experimental insights. We will explore the nuances of palladium-catalyzed cross-coupling reactions, organometallic transformations, and lithiation, offering a comprehensive overview to inform your synthetic strategy.
The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is the lynchpin of selective functionalization. The C-Br bond, with its lower bond dissociation energy, is inherently more susceptible to oxidative addition in palladium-catalyzed cycles and to the formation of organometallic reagents. This predictable reactivity hierarchy forms the basis of the selective transformations discussed herein.
Comparative Analysis of Reaction Pathways
This section details the primary synthetic avenues for the selective functionalization of this compound, focusing on the more labile C-Br bond. We will compare Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reagent formation, discussing the mechanistic rationale for selectivity and providing representative experimental protocols.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds. In the case of this compound, the reaction can be directed with high selectivity to the C-Br bond by judicious choice of catalyst and reaction conditions.
Causality of Selectivity: The catalytic cycle of the Suzuki reaction commences with the oxidative addition of the aryl halide to a palladium(0) complex. This step is almost invariably the rate-determining step and is significantly faster for aryl bromides than for aryl chlorides[1]. This substantial difference in reaction rates allows for a wide window of conditions where the C-Br bond reacts exclusively, leaving the C-Cl bond intact for potential subsequent transformations.
Table 1: Comparison of Suzuki-Miyaura Coupling Conditions for Aryl Dihalides
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Time (h) | Typical Outcome for Ar(Br)Cl | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | Selective C-Br coupling | [2] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100-110 | 2-18 | High selectivity for C-Br coupling | [3] |
| PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 77 | 24 | Preferential C-Br reaction | [4] |
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium carbonate (2.0 equiv)
-
1,4-Dioxane and water (4:1 mixture, degassed)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Confirmation of Product Structure: The successful formation of the C-C coupled product, for example, 3-chloro-5-phenylbenzotrifluoride, can be confirmed by ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum would show the disappearance of the characteristic upfield aromatic signals of the starting material and the appearance of new signals corresponding to the introduced aryl group.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides[4][5]. Similar to the Suzuki coupling, this reaction can be performed with high selectivity at the C-Br bond of this compound.
Causality of Selectivity: The mechanism of the Buchwald-Hartwig amination also involves an oxidative addition of the aryl halide to a palladium(0) catalyst as the initial and selectivity-determining step[6][7]. The greater reactivity of the C-Br bond ensures that the amination occurs preferentially at this position.
Table 2: Comparison of Buchwald-Hartwig Amination Conditions for Aryl Dihalides
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Time (h) | Typical Outcome for Ar(Br)Cl | Reference |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | Selective C-Br amination | [7] |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18-24 | Preferential C-Br reaction | [7] |
| Pd(dba)₂ / BINAP | NaOtBu | Toluene | 80-100 | 2-8 | High selectivity for C-Br coupling | [5] |
Experimental Protocol: Selective Buchwald-Hartwig Amination
This protocol provides a general procedure for the selective Buchwald-Hartwig amination of this compound with a primary or secondary amine.
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous toluene (degassed)
-
-
Procedure:
-
In a glovebox or under a robust inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add this compound and the amine.
-
Add degassed toluene.
-
Seal the tube and heat the mixture to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Confirmation of Product Structure: The formation of the N-aryl product, such as 3-amino-5-chlorobenzotrifluoride derivatives, can be confirmed by spectroscopic methods. For instance, the mass spectrum of 3-amino-5-chlorobenzotrifluoride would show a molecular ion peak at m/z = 195.57[8][9]. The ¹H NMR spectrum would exhibit characteristic shifts for the aromatic protons and the N-H proton(s).
Grignard Reagent Formation: A Classic Organometallic Approach
The formation of a Grignard reagent offers a pathway to a potent nucleophile that can react with a wide array of electrophiles. The preparation of a Grignard reagent from this compound is expected to proceed selectively at the C-Br bond.
Causality of Selectivity: The formation of a Grignard reagent involves the oxidative insertion of magnesium into the carbon-halogen bond. This reaction is known to be faster for bromides than for chlorides, allowing for the selective formation of the arylmagnesium bromide[10].
Experimental Protocol: Selective Grignard Reagent Formation
This protocol outlines the selective formation of the Grignard reagent from this compound.
-
Materials:
-
Magnesium turnings (1.1 equiv)
-
Iodine (a single crystal)
-
This compound (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
Dry all glassware thoroughly in an oven.
-
Place the magnesium turnings and the iodine crystal in a round-bottom flask equipped with a reflux condenser and an addition funnel, under an inert atmosphere.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Dissolve the this compound in anhydrous THF and add a small portion to the magnesium.
-
Initiate the reaction by gentle heating. The disappearance of the iodine color and the onset of bubbling indicate the start of the reaction.
-
Add the remaining solution of the aryl halide dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
The resulting solution of (3-chloro-5-(trifluoromethyl)phenyl)magnesium bromide can then be used in subsequent reactions with electrophiles.
-
Confirmation of Product Structure: The successful formation of the Grignard reagent is typically inferred by its subsequent reaction with a known electrophile, such as an aldehyde or ketone, followed by characterization of the resulting alcohol. For example, quenching an aliquot of the Grignard solution with an electrophile and analyzing the product by GC-MS can confirm the formation of the desired organometallic species[5].
Sources
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HPLC analysis for kinetic studies of 3-Bromo-5-chlorobenzotrifluoride reactions
Beginning Data Collection
I've initiated targeted Google searches. I'm focusing on HPLC analysis of halogenated benzotrifluorides. I'm particularly interested in kinetic studies and common reactions with specific compounds. I hope this will give me a strong foundation for understanding the processes involved.
Planning the Guide's Structure
I'm now diving into planning the structure of a comparative guide. I'll kick it off with the significance of kinetic analysis for this compound. I'm moving on to detailed comparisons of column technologies and mobile phase strategies. Then I'll design an experimental protocol and a visual workflow. I'll be sure to use tables to summarize the data I find.
Refining Search Parameters
I'm now refining my initial search parameters. I'm focusing on specific HPLC methodologies applicable to halogenated benzotrifluorides, especially 3-Bromo-5-chlorobenzotrifluoride. I'm also looking for data relevant to kinetic studies and common reaction pathways. I'm using this information to determine suitable stationary and mobile phase selections. I am confident that I can now construct the experimental protocol with these considerations in mind.
Safety Operating Guide
Navigating the Disposal of 3-Bromo-5-chlorobenzotrifluoride: A Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of specialized compounds like 3-Bromo-5-chlorobenzotrifluoride is not merely a regulatory hurdle, but a critical component of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and an understanding of its chemical properties.
Understanding the Compound: Hazard Profile and Rationale for Specialized Disposal
This compound (C₇H₃BrClF₃) is a polyhalogenated benzene derivative.[1] Its structure, characterized by the presence of bromine, chlorine, and fluorine atoms on a benzene ring, renders it a compound requiring careful management throughout its lifecycle. While specific toxicity data for this compound is not extensively published, the presence of halogens on an aromatic ring suggests that it should be handled as a potentially hazardous substance. Halogenated organic compounds can be persistent in the environment and may exhibit toxicity.[2][3] Therefore, improper disposal is not an option.
The primary rationale for the rigorous disposal procedures outlined below is to prevent the release of this compound into the environment and to ensure the safety of all personnel. The trifluoromethyl group adds to the chemical stability of the molecule, which, while beneficial for its applications, can also contribute to its persistence if not properly degraded through controlled disposal methods.
Core Principles of Disposal: A Self-Validating System
The foundation of a trustworthy disposal protocol is a system that is inherently self-validating. This is achieved through a multi-layered approach encompassing waste characterization, proper segregation, secure containment, and clear labeling, all leading to final disposal by a licensed and approved waste management facility.
Data Presentation: Key Chemical and Safety Information
| Property | Value | Source |
| Chemical Name | This compound | [4][5] |
| CAS Number | 928783-85-1 | [5][6] |
| Molecular Formula | C₇H₃BrClF₃ | [5][6] |
| Molecular Weight | 259.45 g/mol | [5] |
| Appearance | Colorless to yellow liquid | [7] |
| Primary Hazard | Halogenated Organic Compound | [8][9] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol provides a detailed methodology for the safe disposal of this compound from the laboratory setting.
Part 1: Immediate Safety and Personal Protective Equipment (PPE)
Before handling the waste, it is imperative to be in a well-ventilated area, preferably within a chemical fume hood.[10]
Required PPE:
-
Eye Protection: Chemical safety goggles or a face shield.[11]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).[11]
-
Body Protection: A flame-retardant lab coat.[11]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a respirator with an organic vapor cartridge is recommended.
Part 2: Waste Segregation and Containment
The cardinal rule of chemical waste management is to never mix incompatible waste streams.[8] this compound waste must be segregated as Halogenated Organic Waste .[8][9]
Procedure:
-
Obtain a Designated Waste Container: Use a clean, dry, and chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle, specifically designated for halogenated organic waste.
-
Label the Container: The container must be clearly labeled with the words "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound." If other halogenated solvents are added to the same container, their names and approximate concentrations should also be listed.
-
Transfer the Waste: Carefully transfer the waste this compound into the designated container using a funnel to prevent spills.
-
Secure the Container: Tightly cap the container to prevent the escape of vapors.[12]
-
Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to contain any potential leaks.
Part 3: Storage Prior to Disposal
Proper storage of the waste container is crucial to maintain a safe laboratory environment.
Procedure:
-
Storage Location: Store the waste container in a designated, well-ventilated, and cool area, away from heat sources, open flames, and direct sunlight.[11][12]
-
Incompatible Materials: Ensure the storage area is free from incompatible materials, such as strong oxidizing agents or bases.
-
Accumulation Time: Adhere to your institution's and local regulations regarding the maximum allowable time for hazardous waste accumulation in the laboratory.
Part 4: Final Disposal
The final step is the transfer of the waste to a licensed hazardous waste disposal company.
Procedure:
-
Contact Environmental Health and Safety (EHS): Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting the EHS department and providing them with details about the waste.
-
Documentation: Complete all required waste disposal forms accurately and completely.
-
Professional Disposal: The licensed waste disposal company will then transport the waste for final disposal, which for halogenated aromatic compounds, typically involves high-temperature incineration.[2][3][13][14] This method is designed to ensure the complete destruction of the compound, preventing its release into the environment.
Visualization of the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Scientific Excellence
The responsible disposal of chemical reagents like this compound is a hallmark of a well-managed and safety-conscious laboratory. By adhering to these procedural steps, researchers and scientists can ensure they are not only compliant with regulations but are also actively contributing to a safer working environment and the protection of our planet. This commitment to the complete lifecycle of a chemical is an integral part of scientific excellence.
References
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- Horii, Y., Ok, G., Ohura, T., & Kannan, K. (2008). Occurrence and Profiles of Chlorinated and Brominated Polycyclic Aromatic Hydrocarbons in Waste Incinerators.
- AWS. (n.d.). Occurrence and profiles of chlorinated and brominated polycyclic aromatic hydrocarbons in waste incinerators.
- Semantic Scholar. (n.d.). Bromine and waste incineration : an environmental risk?.
- LookChem. (n.d.). This compound CAS No.:928783-85-1.
- Nordic Council of Ministers. (2014). Emission Measurements During Incineration of Waste Containing Bromine.
- University of Barcelona. (n.d.). Classification of special laboratory waste.
- CP Lab Safety. (n.d.). This compound, min 97%, 100 grams.
- Chulalongkorn University. (n.d.). Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system of Chulalongkorn University.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- Unknown. (n.d.). hazardous waste segregation.
- MySkinRecipes. (n.d.). This compound.
- Unknown. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
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A Researcher's Guide to the Safe Handling of 3-Bromo-5-chlorobenzotrifluoride
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Among these, halogenated aromatic compounds such as 3-Bromo-5-chlorobenzotrifluoride (CAS No. 928783-85-1) are invaluable intermediates.[1][2][3] However, their utility is matched by the critical need for rigorous safety protocols. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring that your research priorities are built on an unshakeable foundation of safety.
Our approach moves beyond a simple checklist. We will delve into the causality behind each recommendation, empowering you not just to follow procedures, but to understand them. This fosters a proactive safety culture, which is the bedrock of any high-performing laboratory.
Hazard Profile: Understanding the Risks
Before any work begins, a thorough understanding of the specific chemical's hazard profile is non-negotiable. While a specific, comprehensive Safety Data Sheet (SDS) for this compound can be difficult to locate, data from structurally similar compounds, such as 3-Bromo-5-fluorobenzotrifluoride and other chlorinated/brominated benzotrifluorides, provides a strong basis for a conservative safety assessment.[4][5] The primary hazards are consistently identified across this chemical class.
Based on available data, this compound is considered a hazardous chemical.[5] The key risks are summarized below:
| Hazard Classification | Description | Primary Exposure Route | Potential Health Effects |
| Skin Corrosion/Irritation | Causes skin irritation.[5][6] | Dermal Contact | Redness, inflammation, and discomfort. Prolonged contact may lead to more severe damage. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[5][6] | Ocular Contact | Pain, redness, and potential damage to eye tissue. |
| Respiratory Irritation | May cause respiratory tract irritation.[5][7] | Inhalation | Coughing, shortness of breath, and irritation of the nose and throat. |
| Combustibility | Considered a combustible liquid.[8] | N/A | Vapors may form flammable mixtures with air, especially when heated.[9] |
Core Directive: Your Personal Protective Equipment (PPE) Mandate
The selection of PPE is your primary defense against the hazards outlined above. It is not merely a recommendation but a mandatory requirement for any personnel handling this compound. Each component is chosen to mitigate a specific risk.
| Protection Type | Required PPE | Rationale and Expert Insight |
| Eye & Face | Chemical Safety Goggles & Face Shield | Standard safety glasses are insufficient. Chemical safety goggles provide a complete seal around the eyes to protect against splashes and vapors. A face shield should be worn over the goggles to protect the entire face from splashes during transfers of larger volumes.[4][10] |
| Skin & Body | Nitrile Gloves (or other chemically resistant gloves), Flame-Retardant Lab Coat, Closed-toe Shoes | Gloves: Nitrile gloves offer good resistance to a range of solvents and chemicals.[11] Always check the manufacturer's compatibility data. Double-gloving can be a prudent measure for extended operations. Lab Coat: A flame-retardant lab coat is essential due to the compound's combustibility. It should be fully buttoned with sleeves rolled down.[9] Footwear: Closed-toe shoes made of a non-porous material protect against spills. |
| Respiratory | Certified Chemical Fume Hood | This is the primary and most critical engineering control. All handling of this compound, including weighing and transfers, must be conducted within a properly functioning chemical fume hood to minimize inhalation of vapors.[4][12] For non-routine or emergency situations where fume hood use is not possible, a NIOSH-approved respirator with organic vapor cartridges is required.[4][7] |
Operational Plan: A Step-by-Step Handling Protocol
A disciplined, systematic workflow is essential to minimize exposure and prevent accidents.
Preparation is Paramount
-
Review the SDS: Before beginning any new procedure, obtain and thoroughly review the most current Safety Data Sheet for this compound or a closely related analogue.[4]
-
Designate the Work Area: All work must be performed inside a certified chemical fume hood. Ensure the work area is clean, uncluttered, and that safety equipment, such as an eyewash station and safety shower, is directly accessible.[5][13]
-
Assemble Materials: Place all necessary equipment (glassware, spatulas, weighing paper, absorbent pads) inside the fume hood before introducing the chemical. This minimizes traffic in and out of the hood.
-
Don PPE: Put on all required PPE as detailed in the table above. Check gloves for any signs of damage before use.
Handling the Chemical
-
Aliquoting: Carefully measure and transfer the chemical, keeping the container opening away from your breathing zone. Use spark-proof tools for transfers.[14]
-
Containment: Perform all work over a tray or absorbent pads to contain any potential drips or minor spills.
-
Sealing: Keep containers tightly closed when not in use to prevent the escape of vapors.[5][9] Store in a cool, dry, well-ventilated area away from heat and ignition sources.[1][14]
Emergency & Disposal Plan: Managing the Unexpected
Preparedness is the key to effectively managing any laboratory incident.
Spill Response Protocol
In the event of a spill, a calm and methodical response is crucial.
Caption: Workflow for responding to a chemical spill.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation occurs, get medical advice.[5][8]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[5]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[8]
Waste Disposal
Chemical waste must be handled with the same diligence as the parent compound.
-
Segregation: All waste contaminated with this compound (including used gloves, absorbent material, and empty containers) must be collected in a designated, labeled, and sealed hazardous waste container.[9]
-
Labeling: The waste container must be clearly labeled with the full chemical name and associated hazards.
-
Disposal: Disposal must be conducted through your institution's environmental health and safety office or a licensed waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[5][15]
By integrating these safety protocols into your daily laboratory operations, you create a secure environment that protects researchers and ensures the integrity of your work. Safety is not a barrier to discovery; it is the framework that makes sustainable innovation possible.
References
- BenchChem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
- ChemicalBook. (n.d.). This compound Product Description.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Watson International Ltd. (n.d.). This compound CAS No.:928783-85-1.
- Fisher Scientific. (2024, March 28). Safety Data Sheet: 3-Bromo-5-fluorobenzotrifluoride.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound.
- Fisher Scientific. (2025, December 24). Safety Data Sheet.
- ChemicalBook. (n.d.). 3-Chlorobenzotrifluoride - Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet: 1-Bromo-3,5-difluorobenzene.
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 4-Bromo-α,α,α-trifluorotoluene.
- ChemicalBook. (2025, November 4). This compound.
- ChemTalk. (n.d.). Lab Safety Equipment & PPE.
- New Jersey Department of Health. (n.d.). Hazard Summary: Chlorobenzotrifluoride.
- 3M. (n.d.). PPE Solutions for Chemical Industries.
- PubChem. (n.d.). 3-Bromo-5-fluorobenzotrifluoride.
- Aarti Industries. (2021, October 15). GPS Safety Summary: 1-bromo-3,4,5-trifluorobenzene.
- Fisher Scientific. (2025, December 18). Safety Data Sheet: 3-Bromo-4-chlorobenzotrifluoride.
- TCI Chemicals. (2025, March 3). Safety Data Sheet: 2-Bromo-5-chlorobenzotrifluoride.
- New Jersey Department of Health. (n.d.). Hazard Summary: Chlorobenzotrifluoride.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 9. sigmaaldrich.com [sigmaaldrich.com]
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- 11. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
